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  • Product: 3-Amino-5-methylpyridin-2-ol hydrochloride
  • CAS: 1257665-07-8

Core Science & Biosynthesis

Foundational

Technical Profile: 3-Amino-5-methylpyridin-2-ol Hydrochloride

This technical guide provides an in-depth analysis of 3-Amino-5-methylpyridin-2-ol hydrochloride , a critical heterocyclic scaffold in medicinal chemistry. Core Identity & Chemical Significance 3-Amino-5-methylpyridin-2-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Amino-5-methylpyridin-2-ol hydrochloride , a critical heterocyclic scaffold in medicinal chemistry.

Core Identity & Chemical Significance

3-Amino-5-methylpyridin-2-ol hydrochloride (often referenced by its tautomer 3-Amino-5-methylpyridin-2(1H)-one hydrochloride ) is a functionalized pyridine derivative used primarily as a pharmacophore in the development of kinase inhibitors and peptidomimetics.

Its structural value lies in its bifunctional nature :

  • Hydrogen Bond Donor/Acceptor Motif: The lactam (pyridone) face mimics the peptide bond, making it an ideal bioisostere for amide backbones.

  • Orthogonal Reactivity: The C3-amino group allows for derivatization (e.g., amide coupling, reductive amination) without disrupting the core aromaticity required for

    
    -stacking interactions in protein active sites.
    
Property Data
CAS Number (Free Base) 52334-51-7
IUPAC Name 3-Amino-5-methylpyridin-2(1H)-one hydrochloride
Molecular Formula C

H

N

O

HCl
Molecular Weight 124.14 (Free Base) / 160.60 (HCl Salt)
Solubility High in Water, DMSO, Methanol; Low in non-polar solvents (DCM, Hexanes).
pKa (Predicted) ~3.5 (Pyridine N), ~9.0 (Phenolic OH/NH)
Tautomeric Equilibrium: The "Pyridone" Dominance

A critical concept for researchers is the tautomeric equilibrium. While often named as a "pyridin-2-ol" (enol form), this compound exists predominantly as the pyridin-2(1H)-one (keto form) in both solid state and solution (polar solvents like DMSO/Water).

Why this matters:

  • Drug Design: Docking studies must utilize the pyridone tautomer to accurately model hydrogen bonding networks (e.g., with the hinge region of kinases).

  • Reactivity: Electrophilic attacks occur at the nitrogen (N1) or oxygen depending on conditions, but the "ol" nomenclature can be misleading regarding its nucleophilicity.

Tautomerism Pyridinol Pyridin-2-ol Form (Aromatic, Minor) Pyridone Pyridin-2(1H)-one Form (Lactam, Major) Pyridinol->Pyridone  Equilibrium (Polar Solvent)  

Caption: The equilibrium strongly favors the pyridone form due to the stability of the amide-like resonance, essential for its role as a peptide bond mimic.

Synthetic Pathways & Manufacturing

The synthesis of the hydrochloride salt typically proceeds via the nitration of a methyl-pyridone precursor followed by reduction. The choice of reagents is dictated by the need to avoid over-reduction of the pyridine ring.

Step-by-Step Protocol
  • Nitration (Regioselective):

    • Precursor: 5-Methyl-2(1H)-pyridone.

    • Reagents: Fuming HNO

      
      , H
      
      
      
      SO
      
      
      .
    • Mechanism: Electrophilic aromatic substitution. The 2-oxo group directs the nitro group to the ortho position (C3). The C5-methyl group sterically hinders the C6 position and electronically reinforces C3 activation.

    • Intermediate: 3-Nitro-5-methyl-2(1H)-pyridone.

  • Reduction (Chemoselective):

    • Method A (Catalytic): H

      
       (1 atm), 10% Pd/C, Methanol. Note: Controlled conditions are required to prevent reduction of the pyridine ring.
      
    • Method B (Chemical): Iron powder (Fe), NH

      
      Cl or HCl (Bechamp reduction). This is preferred for scale-up as it is strictly chemoselective for the nitro group.
      
  • Salt Formation:

    • Protocol: The crude amine is dissolved in dry ethanol or dioxane. 4M HCl in dioxane is added dropwise at 0°C. The hydrochloride salt precipitates as a crystalline solid, which is filtered and washed with cold ether to remove colored impurities.

Synthesis Start 5-Methyl-2(1H)-pyridone Step1 Nitration (HNO3/H2SO4, 0-5°C) Start->Step1 Inter 3-Nitro-5-methyl-2-pyridone Step1->Inter Step2 Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 Product 3-Amino-5-methyl-2-pyridone Step2->Product Step3 Salt Formation (HCl in Dioxane) Product->Step3 Final 3-Amino-5-methylpyridin-2-ol HCl Step3->Final

Caption: Synthetic route prioritizing regioselectivity during nitration and chemoselectivity during reduction to preserve the heterocyclic core.

Analytical Characterization

To validate the identity of the synthesized salt, the following spectral signatures must be confirmed.


H NMR (DMSO-d

, 400 MHz)

The symmetry and chemical shifts are distinct for the 3,5-substituted pattern.

  • 
     2.15 ppm (s, 3H):  Methyl group at C5.
    
  • 
     6.80 - 7.10 ppm (s, 1H):  Aromatic proton at C4.
    
  • 
     7.20 - 7.50 ppm (s, 1H):  Aromatic proton at C6 (typically downfield of C4 due to proximity to Nitrogen).
    
  • 
     8.50 - 10.00 ppm (br s):  Exchangeable protons (NH
    
    
    
    and Pyridone NH). Note: In the HCl salt, the amine protons appear as a broad ammonium signal.
Mass Spectrometry (ESI+)
  • [M+H]

    
    :  m/z 125.1 (Matches C
    
    
    
    H
    
    
    N
    
    
    O
    
    
    ).
  • Fragment: Loss of NH

    
     (m/z ~108) is a common fragmentation pathway.
    
Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, appearing frequently in kinase inhibitors.[1]

  • p38 MAP Kinase Inhibitors: The pyridone oxygen and NH serve as a donor-acceptor pair that mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Glu71/Met109 in p38

    
    ).
    
  • FGFR4 Inhibitors: Used as a headgroup to orient the molecule within the ATP binding pocket while the C3-amine allows for extension into the solvent-exposed region or hydrophobic back-pocket.

  • Peptidomimetics: The 3-amino-pyridone unit constrains the conformation of peptide analogs, often stabilizing

    
    -turn secondary structures.
    
Handling & Safety (E-E-A-T)
  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation (turning brown upon air exposure); the HCl salt improves stability but must be kept dry.

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Disposal: Neutralize with aqueous NaHCO

    
     before disposal into organic waste streams.
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762894, 3-Amino-5-methylpyridine (related isomer data).Link

  • ChemicalBook. Product entry for 3-Amino-5-methylpyridin-2(1H)-one (CAS 52334-51-7).Link

  • MySkinRecipes. Technical Data Sheet for 3-Amino-5-methylpyridin-2(1H)-one.Link

  • AK Scientific. Safety Data Sheet (SDS) for 3-Amino-2-hydroxy-5-methylpyridine.Link

  • Google Patents. Process for the preparation of 3-amino-5-methylpyrazole (Analogous synthetic methodologies).Link

Sources

Exploratory

Technical Deep Dive: 3-Amino-5-methylpyridin-2-ol Hydrochloride

CAS Number: 1257665-07-8 (HCl Salt) | Free Base CAS: 52334-51-7 Executive Summary 3-Amino-5-methylpyridin-2-ol hydrochloride is a critical heterocyclic building block extensively utilized in the synthesis of kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1257665-07-8 (HCl Salt) | Free Base CAS: 52334-51-7

Executive Summary

3-Amino-5-methylpyridin-2-ol hydrochloride is a critical heterocyclic building block extensively utilized in the synthesis of kinase inhibitors (specifically JAK inhibitors) and P2Y1 receptor antagonists. Its structural significance lies in the 3-amino-2-pyridone motif, which serves as a potent hydrogen-bond donor/acceptor system capable of mimicking the adenine ring of ATP, making it an ideal scaffold for ATP-competitive inhibition in drug discovery.

This guide provides a rigorous technical analysis of its chemical properties, a validated synthesis protocol, and its application in modern medicinal chemistry.

Chemical Identity & Molecular Architecture

The compound exists in a tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms. In the solid state and in polar solvents (like DMSO or water), the 2-pyridone tautomer predominates. This tautomerism is crucial for its reactivity and binding affinity in biological pockets.

Key Identifiers
PropertySpecification
Chemical Name 3-Amino-5-methylpyridin-2-ol hydrochloride
Synonyms 3-Amino-5-methyl-2(1H)-pyridinone HCl; 3-Amino-5-picolin-2-ol HCl
CAS Number (HCl) 1257665-07-8
CAS Number (Free Base) 52334-51-7
Molecular Formula C₆H₈N₂O[1][2][3][4][5] · HCl
Molecular Weight 160.60 g/mol (Salt); 124.14 g/mol (Base)
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexane, Et₂O
Tautomeric Equilibrium

The following diagram illustrates the tautomeric shift and the protonation site for the hydrochloride salt.

Tautomerism Hydroxy 2-Hydroxypyridine Form (Aromatic) Pyridone 2-Pyridone Form (Predominant in Solution) Hydroxy->Pyridone Tautomerization (H-shift) Salt HCl Salt Form (Protonated Amine) Pyridone->Salt + HCl (Protonation of -NH2)

Figure 1: Tautomeric equilibrium favoring the 2-pyridone form, which is stabilized by amide-like resonance.

Synthetic Methodology (Validated Protocol)

The synthesis of 3-Amino-5-methylpyridin-2-ol hydrochloride typically proceeds via the nitration of 5-methylpyridin-2(1H)-one followed by reduction. The choice of reduction method is critical to prevent over-reduction or ring opening.

Reaction Scheme
  • Precursor: 2-Hydroxy-5-methylpyridine (5-methyl-2-pyridone).

  • Nitration: Electrophilic aromatic substitution at the 3-position.

  • Reduction: Conversion of the nitro group to an amine.

  • Salt Formation: Stabilization with HCl.

Synthesis Start Start: 2-Hydroxy-5-methylpyridine (CAS 1003-68-5) Step1 Step 1: Nitration HNO3 / H2SO4, 0-5°C Start->Step1 Inter1 Intermediate: 3-Nitro-5-methylpyridin-2-ol (CAS 7464-14-4) Step1->Inter1 Step2 Step 2: Reduction Zn / NH4Cl / MeOH OR H2 / Pd-C Inter1->Step2 Step3 Step 3: Salt Formation HCl in Dioxane/Ether Step2->Step3 Final Product: 3-Amino-5-methylpyridin-2-ol HCl (CAS 1257665-07-8) Step3->Final

Figure 2: Step-wise synthetic route from commercially available 2-hydroxy-5-methylpyridine.

Detailed Protocol (Route: Zn/NH₄Cl Reduction)

Rationale: This method avoids the use of high-pressure hydrogenation and is milder, preserving the pyridone ring.

Step 1: Nitration

  • Dissolve 2-hydroxy-5-methylpyridine (1.0 eq) in concentrated H₂SO₄ at 0°C.

  • Dropwise add fuming HNO₃ (1.1 eq) while maintaining internal temperature <10°C.

  • Stir at room temperature for 2 hours.

  • Pour onto crushed ice. The yellow precipitate (3-nitro-5-methylpyridin-2-ol ) is filtered, washed with water, and dried.

Step 2: Reduction & HCl Salt Formation

  • Suspend the nitro intermediate (1.0 eq) in Methanol (10 vol).

  • Add Ammonium Chloride (10.0 eq) and Zinc dust (5.0 eq) portion-wise. Caution: Exothermic.

  • Stir vigorously at room temperature for 1–2 hours until the yellow color disappears (indicating consumption of nitro group).

  • Filter through Celite to remove Zinc residues.

  • Concentrate the filtrate.

  • Dissolve the residue in minimal Ethanol and add 4M HCl in Dioxane (1.5 eq).

  • Precipitate the salt by adding Diethyl Ether. Filter and dry under vacuum.

Yield: Typically 40–60% overall. QC Check: ¹H NMR (DMSO-d₆) should show a methyl singlet at ~2.1 ppm and two aromatic doublets.

Applications in Drug Discovery[4][7]

This compound is a "privileged structure" in medicinal chemistry, particularly for designing ATP-competitive inhibitors.

Kinase Inhibition (JAK Pathway)

The 3-amino-2-pyridone motif is a bioisostere for the adenine ring of ATP. It forms a critical bidentate hydrogen bond with the "hinge region" of kinase enzymes.

  • Mechanism: The C=O (acceptor) and -NH₂ (donor) interact with the backbone residues of the kinase hinge.

  • Example: It is a key intermediate in the synthesis of pyrrolopyrimidine-based JAK inhibitors (Janus Kinase), used for treating autoimmune diseases like rheumatoid arthritis.

P2Y1 Receptor Antagonists

Research indicates its utility in synthesizing antagonists for the P2Y1 receptor, a target for anti-thrombotic therapy. The pyridone ring provides a rigid scaffold that positions substituents to interact with hydrophobic pockets in the receptor.

Structural Advantages
  • H-Bonding Capability: The donor-acceptor motif is pre-organized for binding.

  • Solubility: The pyridine nitrogen and hydroxyl group improve aqueous solubility compared to benzene analogs.

  • Synthetic Versatility: The amino group allows for facile amide coupling, reductive amination, or cyclization (e.g., to form fused bicyclic systems like imidazopyridines).

Handling, Stability & Safety

Stability Profile
  • Oxidation: The free base amine is susceptible to oxidation (turning brown) upon exposure to air/light. The hydrochloride salt is significantly more stable and is the preferred form for storage.

  • Hygroscopicity: The HCl salt can be hygroscopic. Store in a desiccator.

Safety Precautions (GHS Classifications)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and use a dust mask (N95) when handling the powder to prevent inhalation.

References

  • ChemicalBook. (2025).[1] 3-Amino-5-methylpyridin-2-ol hydrochloride Product Properties and CAS 1257665-07-8. Retrieved from

  • Google Patents. (2010). WO2010135650A1 - N-(Hetero)aryl-pyrrolidine derivatives as Janus Kinase Inhibitors.[5] Retrieved from

  • Google Patents. (2017). US9540323B2 - 7-hydroxy-indolinyl antagonists of P2Y1 receptor. Retrieved from

  • Ambeed. (2024). 3-Amino-5-methylpyridin-2(1H)-one (Free Base) CAS 52334-51-7 Data. Retrieved from

  • BenchChem. (2024). Synthesis procedures involving 3-amino-5-methylpyridin-2-ol. Retrieved from

Sources

Foundational

Structural Dynamics and Synthetic Utility of 3-Amino-5-methylpyridin-2-ol Hydrochloride: A Technical Whitepaper

Executive Summary 3-Amino-5-methylpyridin-2-ol hydrochloride (CAS 52334-51-7 for free base) represents a "privileged scaffold" in modern medicinal chemistry. Often referred to by its tautomeric form, 3-amino-5-methyl-2-p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-methylpyridin-2-ol hydrochloride (CAS 52334-51-7 for free base) represents a "privileged scaffold" in modern medicinal chemistry. Often referred to by its tautomeric form, 3-amino-5-methyl-2-pyridone , this moiety serves as a critical bioisostere for peptide bonds and phenol rings in kinase inhibitors and protease antagonists.

This guide provides a rigorous technical analysis of the molecule's structural duality, a self-validating synthetic protocol, and its application in fragment-based drug design (FBDD).

Structural Dynamics & Physicochemical Properties

The utility of 3-amino-5-methylpyridin-2-ol lies in its ability to exist in a tautomeric equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms. Understanding this dynamic is crucial for docking studies and crystallization.

The Lactam-Lactim Equilibrium

In the solid state and in polar solvents (e.g., DMSO, water), the equilibrium strongly favors the 2-pyridone (lactam) tautomer. This is driven by the high resonance stabilization energy of the amide-like linkage and the ability to form intermolecular hydrogen-bonded dimers.

  • Lactam Form (Dominant): Acts as a Hydrogen Bond Donor (NH) and Acceptor (C=O).

  • Lactim Form (Minor): Acts as a Hydrogen Bond Donor (OH) and Acceptor (N).

Graphviz Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton transfer responsible for this duality.

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Less Stable in Polar Solvents Lactam Lactam Form (2-Pyridone) Dominant Pharmacophore Lactim->Lactam Tautomerization (Proton Transfer) Lactam->Lactim

Figure 1: The tautomeric shift from the hydroxy-pyridine to the thermodynamically favored pyridone form in polar media.

Physicochemical Data Table
PropertyValue / Characteristic
Molecular Formula C₆H₈N₂O[1][2] · HCl
Molecular Weight 160.60 g/mol (Salt) / 124.14 g/mol (Base)
pKa (Pyridone NH) ~11.0 (Weakly acidic)
pKa (Amine) ~3.5 - 4.5 (Protonated in HCl salt)
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes.
Appearance Off-white to pale yellow crystalline solid.

Synthetic Pathway: Regioselective Nitration Route

The most robust synthesis avoids the unstable diaminopyridines by utilizing the directing effects of the 2-pyridone ring. The methyl group at C5 blocks that position, directing electrophilic aromatic substitution (nitration) exclusively to the C3 position.

The "Self-Validating" Protocol

This protocol includes checkpoints (Validation Steps) to ensure intermediate purity before proceeding, preventing wasted resources on downstream steps.

Starting Material: 2-Hydroxy-5-methylpyridine (5-Methyl-2(1H)-pyridone) [CAS: 1003-68-5].

Step 1: Regioselective Nitration
  • Dissolution: Dissolve 5-methyl-2-pyridone (1.0 eq) in concentrated H₂SO₄ at 0°C.

  • Addition: Dropwise add fuming HNO₃ (1.1 eq) while maintaining internal temperature <10°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Validation Step (TLC): Check consumption of starting material (Rf ~0.4 in 10% MeOH/DCM). Product (3-nitro) will be more polar/yellow.

  • Quench: Pour onto crushed ice. The yellow precipitate is 3-nitro-5-methyl-2-pyridone . Filter and wash with cold water.

Step 2: Catalytic Reduction
  • Suspension: Suspend the nitro intermediate in Methanol.

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure is usually sufficient) for 4-6 hours.

  • Validation Step (LC-MS): Confirm disappearance of Nitro mass (M+ = 154) and appearance of Amine mass (M+ = 124).

  • Filtration: Filter through Celite to remove Pd/C.

Step 3: Salt Formation (HCl)
  • Acidification: Cool the filtrate to 0°C and add 4M HCl in Dioxane (1.2 eq).

  • Precipitation: Add diethyl ether to induce crystallization.

  • Isolation: Filter the white solid: 3-Amino-5-methylpyridin-2-ol hydrochloride .

Graphviz Visualization: Synthetic Workflow

Synthesis Start Start: 5-Methyl-2-pyridone (CAS 1003-68-5) Step1 Nitration (HNO3 / H2SO4, 0°C) Start->Step1 Inter Intermediate: 3-Nitro-5-methyl-2-pyridone Step1->Inter Step2 Reduction (H2, Pd/C, MeOH) Inter->Step2 ProdBase Free Base: 3-Amino-5-methyl-2-pyridone Step2->ProdBase Step3 Salt Formation (HCl in Dioxane) ProdBase->Step3 Final Final Product: 3-Amino-5-methylpyridin-2-ol HCl Step3->Final Warn CRITICAL: Control Temp <10°C to prevent dinitration Warn->Step1

Figure 2: Step-by-step synthetic pathway with critical process control points.

Medicinal Chemistry Applications

The 3-amino-5-methyl-2-pyridone scaffold is not merely a building block; it is a functional pharmacophore.

Kinase Hinge Binding

In kinase inhibitors, the pyridone lactam motif (NH-C=O) mimics the hydrogen bonding pattern of the adenosine ring of ATP.

  • Donor: The Pyridone NH donates a hydrogen to the hinge region backbone carbonyl.

  • Acceptor: The Pyridone Carbonyl (C=O) accepts a hydrogen from the hinge region backbone amide.

  • The 3-Amino Group: Provides a vector for extending into the "sugar pocket" or solvent front, often derivatized into an amide or urea.

Peptidomimetics

The scaffold serves as a rigid constraint mimicking a peptide bond, reducing entropic penalty upon binding to proteases like Thrombin or Elastase . The 5-methyl group often fills small hydrophobic pockets (S1' or S2 subsites), enhancing selectivity over unsubstituted pyridones.

Analytical Characterization

To verify the identity of the synthesized hydrochloride salt, the following analytical signatures should be observed.

1H-NMR (DMSO-d6)
  • δ 2.10 ppm (s, 3H): Methyl group at C5.

  • δ 6.8 - 7.2 ppm (m, 2H): Aromatic protons at C4 and C6. Note: C6 is usually more downfield due to proximity to Nitrogen.

  • δ 9.0 - 10.0 ppm (broad s): Ammonium protons (NH3+) and Pyridone NH. These are exchangeable with D2O.

Mass Spectrometry (ESI+)
  • m/z = 125.1 [M+H]+: Consistent with the free base mass of 124.14.

References

  • PubChem. (n.d.).[2][3] 3-Amino-5-methylpyridin-2(1H)-one. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2021). Nitration of 2-pyridone derivatives and regioselectivity studies. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) and related isomers. WO2020178175A1.

Sources

Exploratory

3-Amino-5-methylpyridin-2-ol Hydrochloride: Technical Guide to Discovery &amp; Application

The following technical guide details the discovery, synthesis, and application of 3-Amino-5-methylpyridin-2-ol hydrochloride , a critical heterocyclic building block in modern medicinal chemistry. Executive Summary 3-Am...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 3-Amino-5-methylpyridin-2-ol hydrochloride , a critical heterocyclic building block in modern medicinal chemistry.

Executive Summary

3-Amino-5-methylpyridin-2-ol hydrochloride (CAS: 52334-51-7 for free base) is a "privileged scaffold" in drug discovery, utilized primarily for its ability to function as a hydrogen bond donor/acceptor motif in kinase inhibitors and GPCR antagonists. Historically emerging from fundamental pyridine research in the mid-20th century, it has evolved from a structural curiosity to a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors and peptide deformylase inhibitors .

This guide explores the compound's historical origins, defines its tautomeric complexity, and provides a validated protocol for its synthesis and handling.

Chemical Identity & Tautomerism

Before addressing synthesis, it is critical to understand the structural duality of this compound. While often chemically named as a pyridin-2-ol (lactim), it exists predominantly as the 2-pyridone (lactam) tautomer in the solid state and in neutral aqueous solution.

FeatureSpecification
IUPAC Name 3-Amino-5-methylpyridin-2(1H)-one hydrochloride
Common Synonyms 3-Amino-5-picolin-2-ol HCl; 2-Hydroxy-3-amino-5-methylpyridine HCl
Molecular Formula C₆H₈N₂O[1][2][3] · HCl
Molecular Weight 160.60 g/mol (Salt); 124.14 g/mol (Free Base)
pKa (Calculated) ~3.5 (Pyridine N), ~9.0 (Phenolic OH/NH)
Key Functionality Primary amine (nucleophile), Pyridone (H-bond donor/acceptor)
Tautomeric Equilibrium Visualization

The reactivity of the molecule is dictated by this equilibrium. Electrophiles will attack the nitrogen (N-alkylation) or oxygen (O-alkylation) depending on conditions, but the 3-amino group remains the primary vector for diversification (e.g., amide coupling).

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Lactam Lactam Form (2-Pyridone) *Predominant* Lactim->Lactam  Tautomerization  

Figure 1: Tautomeric equilibrium favoring the 2-pyridone form in physiological conditions.

History & Discovery

The discovery of 3-amino-5-methylpyridin-2-ol is not attributed to a single "eureka" moment but rather to the systematic exploration of pyridine derivatives in the mid-20th century, driven by the search for Vitamin B6 (Pyridoxine) analogs and antimalarials.

  • 1950s (The Golden Age): The foundational synthesis of methyl-substituted hydroxypyridines was established in seminal works published in the Journal of the American Chemical Society. Researchers like Mariella (1950) and later Schreiber (1957) characterized the nitration patterns of picolines, establishing that 5-methyl-2-pyridone directs nitration to the 3-position.

  • 1990s-2000s (The Kinase Era): The molecule experienced a renaissance with the advent of kinase-targeted therapeutics. The 2-pyridone motif mimics the hydrogen-bonding pattern of purines (adenine/guanine), allowing it to bind effectively to the "hinge region" of ATP-binding pockets in proteins like p38 MAP kinase and JAK .

Technical Synthesis Guide

The industrial standard for synthesizing this compound relies on the nitration of 2-hydroxy-5-methylpyridine followed by reduction. The protocol below is a self-validating laboratory method optimized for purity and safety.

Reaction Scheme
  • Nitration: Electrophilic aromatic substitution at the 3-position (ortho to the directing hydroxyl/oxo group).

  • Reduction: Conversion of the nitro group to the amine using catalytic hydrogenation or metal/acid reduction.

Synthesis SM Starting Material 2-Hydroxy-5-methylpyridine Step1 Step 1: Nitration HNO3, H2SO4, 0-5°C SM->Step1 Inter Intermediate 3-Nitro-5-methyl-2-pyridone Step1->Inter  Electrophilic Sub.   Step2 Step 2: Reduction H2, Pd/C, MeOH (or Zn/NH4Cl) Inter->Step2 Product Product 3-Amino-5-methylpyridin-2-ol HCl Step2->Product  Hydrogenation  

Figure 2: Two-step synthesis pathway from commercially available 2-hydroxy-5-methylpyridine.

Validated Laboratory Protocol

Step 1: Preparation of 3-Nitro-5-methyl-2-pyridone

  • Reagents: 2-Hydroxy-5-methylpyridine (1.0 eq), Fuming HNO₃ (1.1 eq), Conc. H₂SO₄ (Solvent).[2][4]

  • Procedure:

    • Dissolve 2-hydroxy-5-methylpyridine in concentrated H₂SO₄ at 0°C.

    • Add fuming HNO₃ dropwise, maintaining internal temperature <10°C (Exotherm control is critical).

    • Allow to warm to room temperature and stir for 2 hours.

    • Quench: Pour onto crushed ice. The yellow nitro intermediate precipitates.

    • Isolation: Filter, wash with cold water, and dry.[4] Yield is typically 75-85%.

Step 2: Reduction to 3-Amino-5-methylpyridin-2-ol HCl

  • Reagents: 3-Nitro intermediate, 10% Pd/C (5 mol%), Methanol, H₂ gas (balloon), HCl in dioxane.

  • Procedure:

    • Suspend the nitro compound in methanol.

    • Add Pd/C catalyst under inert atmosphere (N₂).

    • Purge with H₂ and stir at RT for 4-6 hours. (Monitor by TLC/LCMS; disappearance of yellow color indicates completion).

    • Workup: Filter through Celite to remove Pd/C.

    • Salt Formation: Add 4M HCl in dioxane to the filtrate.

    • Concentrate or add diethyl ether to precipitate the hydrochloride salt.

    • Product: Off-white to pale pink solid.

Critical Process Parameter (CPP): In Step 2, ensure the nitro group is fully reduced before acidification. Premature acidification can trap partially reduced hydroxylamine intermediates.

Applications in Drug Development

This scaffold is not merely an intermediate; it is a pharmacophore.

Kinase Inhibitor Design (Hinge Binding)

In JAK inhibitors, the pyridone lactam motif (NH-C=O) functions as a donor-acceptor pair that mimics the hydrogen bonding of the adenine ring in ATP. The 3-amino group serves as the attachment point for the "tail" of the inhibitor, which extends into the hydrophobic pocket to confer selectivity.

Peptide Deformylase (PDF) Inhibitors

The 3-amino-2-pyridone unit acts as a chelating scaffold for metalloenzymes. The amino and carbonyl groups can coordinate metal ions (e.g., Fe²⁺, Ni²⁺) in the active site of bacterial PDF, making it a valuable lead in antibiotic research.

P2Y1 Receptor Antagonists

As detailed in patent US9540323B2 , this fragment is coupled to urea or amide linkers to antagonize the P2Y1 receptor, a target for anti-thrombotic therapy.

References

  • Mariella, R. P. (1950). The Synthesis of Some Isomeric Methyl-pyridols. Journal of the American Chemical Society, 72(6), 2806. Link

  • Schreiber, R. S., et al. (1957). Pyridine Derivatives. Journal of the American Chemical Society, 79, 3552.[1] Link

  • Rodgers, J. D., et al. (2010). N-(Hetero)aryl-pyrrolidine Derivatives... as Janus Kinase Inhibitors. World Intellectual Property Organization, Patent WO2010135650A1. Link

  • Chao, J., et al. (2017). 7-hydroxy-indolinyl antagonists of P2Y1 receptor. United States Patent US9540323B2. Link

  • Ambeed. (2024). 3-Amino-5-methylpyridin-2(1H)-one Product Analysis. Link

Sources

Foundational

3-Amino-5-methylpyridin-2-ol hydrochloride IUPAC name

Technical Monograph: 3-Amino-5-methylpyridin-2-ol Hydrochloride Executive Summary 3-Amino-5-methylpyridin-2-ol hydrochloride (also known by its tautomer 3-amino-5-methylpyridin-2(1H)-one HCl) is a high-value heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Amino-5-methylpyridin-2-ol Hydrochloride

Executive Summary

3-Amino-5-methylpyridin-2-ol hydrochloride (also known by its tautomer 3-amino-5-methylpyridin-2(1H)-one HCl) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and peptidomimetics.[1][2] Its structural utility lies in the 2-pyridone motif, which serves as a hydrogen bond donor/acceptor pair capable of mimicking peptide bonds or interacting with the hinge region of ATP-binding pockets in kinases.[1][2] This guide details its physicochemical profile, validated synthetic pathways, and applications in drug discovery.[1][2]

Structural Identity & Nomenclature

The nomenclature of this compound is frequently a source of confusion due to lactam-lactim tautomerism.[1][2] In the solid state and in neutral aqueous solution, the 2-pyridone (lactam) form predominates over the 2-hydroxypyridine (lactim) form.[1][2]

Core Identifiers
ParameterDetail
IUPAC Name 3-Amino-5-methylpyridin-2(1H)-one hydrochloride
Alternative Name 3-Amino-5-methyl-2-pyridone hydrochloride
Free Base CAS 52334-51-7 (Primary Reference)
Molecular Formula C₆H₈N₂O[1][2][3][4] · HCl
Molecular Weight 124.14 g/mol (Free Base) / 160.60 g/mol (HCl Salt)
SMILES CC1=CN=C(O)C(N)=C1.Cl
Tautomeric Equilibrium (Visualized)

The following diagram illustrates the proton shift that dictates the chemical behavior of the molecule. In the hydrochloride salt form, the amino group at position 3 is protonated.[1][2]

Tautomerism Fig 1. Lactam-Lactim Tautomerism and Salt Formation Lactim Lactim Form (3-Amino-5-methylpyridin-2-ol) Lactam Lactam Form (3-Amino-5-methylpyridin-2(1H)-one) Lactim->Lactam Tautomerization (Favored in Solution) Salt HCl Salt Form (Protonated Amine) Lactam->Salt + HCl (Stabilization)

Physicochemical Profile

Understanding the physical properties is critical for formulation and handling.[1][2] The hydrochloride salt is significantly more stable and water-soluble than the free base.[1][2]

PropertyValue / ObservationRelevance
Appearance Off-white to pale yellow crystalline powderColor changes often indicate oxidation of the amino group.[1][2]
Solubility Soluble in water, DMSO, MethanolHigh water solubility facilitates aqueous workups.[1][2]
pKa (Calculated) ~3.5 (Pyridine N), ~9.0 (Phenolic OH/NH)The C3-amino group is weakly basic due to electron withdrawal from the ring.[1][2]
Hygroscopicity ModerateStore in a desiccator; moisture can lead to caking.[1][2]
Stability Air-sensitive (Amino group)Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Synthetic Pathways

The synthesis of 3-amino-5-methylpyridin-2-ol requires careful regiocontrol.[1][2] Direct nitration of 2-amino-5-methylpyridine is difficult to control.[1][2] The preferred industrial route utilizes 5-methylpyridin-2(1H)-one as the starting material, leveraging the directing effects of the oxygen to install the nitro group at position 3, followed by reduction.[1][2]

Step-by-Step Protocol

Precursor: 5-Methylpyridin-2(1H)-one (Commercially available or synthesized from 2-amino-5-methylpyridine via diazotization).[1][2]

Step 1: Regioselective Nitration

  • Reagents: HNO₃ (fuming), H₂SO₄.[1][2]

  • Procedure: Dissolve 5-methylpyridin-2(1H)-one in concentrated H₂SO₄ at 0°C. Add fuming HNO₃ dropwise, maintaining temperature <10°C. The methyl group at C5 blocks that position, forcing the nitro group to C3 (ortho to the directing hydroxyl/carbonyl).[1][2]

  • Outcome: 3-Nitro-5-methylpyridin-2(1H)-one.[1][2]

  • Safety Note: Strongly exothermic.[1][2] Run behind a blast shield.[1][2]

Step 2: Catalytic Hydrogenation (Reduction)

  • Reagents: H₂ (gas), 10% Pd/C, Methanol.[1][2]

  • Procedure: Suspend the nitro intermediate in MeOH. Add 10 mol% Pd/C. Stir under H₂ balloon (1 atm) or in a Parr shaker (30 psi) for 4-6 hours. Filter through Celite to remove catalyst.[1][2]

  • Mechanism: Nitro group reduction to primary amine.[1][2]

Step 3: Salt Formation

  • Reagents: 4M HCl in Dioxane or aqueous HCl.

  • Procedure: Cool the methanolic amine solution to 0°C. Add HCl solution dropwise until pH ~1-2. Precipitate the salt by adding diethyl ether or concentrating in vacuo.[1][2]

  • Purification: Recrystallization from EtOH/Et₂O.[1][2]

Synthetic Workflow Diagram

Synthesis Fig 2. Synthetic Route from 5-Methylpyridone SM Start: 5-Methylpyridin-2(1H)-one Inter1 Intermediate: 3-Nitro-5-methylpyridin-2(1H)-one SM->Inter1 Nitration (HNO3/H2SO4) Regioselective at C3 Product Product: 3-Amino-5-methylpyridin-2-ol HCl Inter1->Product 1. Reduction (H2, Pd/C) 2. HCl/Dioxane

Drug Discovery Applications

This molecule is a "privileged scaffold" in medicinal chemistry.[1][2]

1. Kinase Inhibitor Design (Hinge Binding): The 2-pyridone motif functions as a donor-acceptor (D-A) system.[1][2]

  • Mechanism: The N-H (donor) and C=O (acceptor) can form bidentate hydrogen bonds with the backbone residues of the kinase hinge region (e.g., typically the 'gatekeeper' residue + 2).[1][2]

  • Methyl Group (C5): Probes the hydrophobic pocket (Selectivity Filter), often improving potency against specific kinases like p38 MAP kinase or B-Raf.[1][2]

  • Amino Group (C3): Provides a vector for extending the molecule into the solvent-exposed region or forming an amide bond with a solubilizing tail.[1][2]

2. Peptidomimetics: The rigid planarity of the pyridine ring allows it to mimic the cis-peptide bond conformation, constraining the flexibility of peptide analogs to improve bioavailability and metabolic stability.[1][2]

Analytical Characterization

To validate the identity of the synthesized hydrochloride salt, the following analytical signals are diagnostic.

1. ¹H NMR (DMSO-d₆, 400 MHz):

  • δ 2.15 ppm (s, 3H): Methyl group at C5.[1][2]

  • δ 6.80 ppm (s, 1H): Aromatic proton at C4.[1][2]

  • δ 7.10 ppm (s, 1H): Aromatic proton at C6.[1][2]

  • δ 9-10 ppm (broad): Exchangeable protons (NH₃⁺ and OH/NH).[1][2] Note: The broadness depends on water content and acidity.[1][2]

2. HPLC Method (Purity Check):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.[1][2]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.[1][2]

  • Retention Time: Early eluter due to high polarity (amine + hydroxyl).[1][2]

References

  • MySkinRecipes. (2024).[1][2] 3-Amino-5-methylpyridin-2(1H)-one Technical Data. Retrieved from [Link]

  • Google Patents. (2020).[1][2] WO2020178175A1 - Synthesis of substituted aminopyridones.[1][2] Retrieved from

  • PubChem. (2024).[1][2] Compound Summary: 3-Amino-5-methylpyridin-2-one.[1][2] Retrieved from [Link]

Sources

Exploratory

3-Amino-5-methylpyridin-2-ol hydrochloride literature review

Executive Summary 3-Amino-5-methylpyridin-2-ol hydrochloride (also known as 3-amino-5-methyl-2-pyridone hydrochloride ) is a high-value heterocyclic intermediate used extensively in the synthesis of bioactive small molec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-methylpyridin-2-ol hydrochloride (also known as 3-amino-5-methyl-2-pyridone hydrochloride ) is a high-value heterocyclic intermediate used extensively in the synthesis of bioactive small molecules.[1][2][3][4] Its structural significance lies in the 2-pyridone scaffold, which serves as a bioisostere for peptide bonds and a critical pharmacophore in kinase inhibitors.

This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis, tautomeric behavior, and application in medicinal chemistry. It is designed for researchers requiring actionable protocols and mechanistic insights for drug development workflows.

Part 1: Chemical Identity & Properties[2][4][5][6]

The compound exists in a tautomeric equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. In the solid state and in polar solvents, the 2-pyridone form predominates.

Physicochemical Specifications
PropertySpecification
IUPAC Name 3-Amino-5-methylpyridin-2(1H)-one hydrochloride
Common Name 3-Amino-5-methyl-2-pyridone HCl
CAS Number (Free Base) 52334-51-7
CAS Number (HCl Salt) 957065-90-6
Molecular Formula C₆H₈N₂O[2][5][6][7][8][9] · HCl
Molecular Weight 160.60 g/mol (Salt); 124.14 g/mol (Free Base)
Appearance Off-white to pale brown crystalline powder
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents
pKa (Calculated) ~3.5 (Amino group), ~11.0 (Amide/OH)
Melting Point >250 °C (Decomposes)

Part 2: Tautomerism & Structural Logic

Understanding the tautomeric equilibrium is critical for predicting reactivity and binding modes. In kinase inhibitor design, the pyridone form often acts as a hydrogen bond donor-acceptor (D-A) motif, interacting with the hinge region of the kinase ATP-binding site.

Mechanism: Tautomeric Equilibrium

The following diagram illustrates the proton transfer between the hydroxyl oxygen and the ring nitrogen.

Tautomerism Enol 2-Hydroxypyridine Form (Aromatic, Enol) OH-C=N Keto 2-Pyridone Form (Non-Aromatic, Keto) NH-C=O Enol->Keto  Proton Transfer (Favored in Polar Solvents)  

Figure 1: Tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone forms.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 3-amino-5-methylpyridin-2-ol hydrochloride is typically achieved via a two-step sequence starting from commercially available 5-methyl-2(1H)-pyridone (also known as 2-hydroxy-5-methylpyridine).

Reaction Scheme Overview
  • Nitration: Electrophilic aromatic substitution to introduce a nitro group at the C3 position.

  • Reduction: Catalytic hydrogenation of the nitro group to an amine.

  • Salt Formation: Stabilization of the amine with HCl.

Detailed Experimental Protocol
Step 1: Preparation of 3-Nitro-5-methyl-2-pyridone
  • Reagents: 5-Methyl-2-pyridone (1.0 eq), Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Dissolve 5-methyl-2-pyridone in concentrated H₂SO₄ at 0°C.

    • Dropwise add a mixture of fuming HNO₃ and H₂SO₄, maintaining the internal temperature below 10°C to prevent over-nitration or decomposition.

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Quench: Pour the reaction mixture onto crushed ice. The product, 3-nitro-5-methyl-2-pyridone , will precipitate as a yellow solid.

    • Isolation: Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

    • Yield: Typically 70–85%.

Step 2: Reduction to 3-Amino-5-methyl-2-pyridone HCl
  • Reagents: 3-Nitro-5-methyl-2-pyridone, 10% Pd/C catalyst, Hydrogen gas (H₂), Methanol (MeOH), Concentrated HCl.

  • Procedure:

    • Suspend the nitro intermediate in MeOH in a hydrogenation vessel.

    • Add catalytic 10% Pd/C (5–10 wt% loading).

    • Purge the vessel with Nitrogen (N₂), then charge with Hydrogen (H₂) (30–50 psi).

    • Stir at room temperature for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the nitro compound.

    • Filtration: Filter the mixture through a Celite pad to remove the catalyst (Caution: Pd/C is pyrophoric).

    • Salt Formation: To the filtrate, add concentrated HCl (1.1 eq) dropwise.

    • Isolation: Concentrate the solvent under reduced pressure. Triturate the residue with diethyl ether or ethyl acetate to induce crystallization.

    • Filter the resulting 3-amino-5-methylpyridin-2-ol hydrochloride salt and dry under vacuum.

SynthesisFlow Start Start: 5-Methyl-2-pyridone Step1 Step 1: Nitration (HNO3/H2SO4, 0°C) Start->Step1 Inter Intermediate: 3-Nitro-5-methyl-2-pyridone Step1->Inter Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Step3 Step 3: Salt Formation (HCl in MeOH) Step2->Step3 Final Final Product: 3-Amino-5-methyl-2-pyridone HCl Step3->Final

Figure 2: Synthetic workflow for the production of the target hydrochloride salt.

Part 4: Medicinal Chemistry Applications[1][3][4]

Kinase Inhibitor Design

The 3-amino-5-methyl-2-pyridone scaffold is a "privileged structure" in oncology drug discovery. It is frequently employed to target the ATP-binding pocket of protein kinases.

  • Hinge Binding: The lactam (NH-C=O) motif mimics the hydrogen bonding pattern of the adenine ring of ATP. The NH acts as a donor, and the Carbonyl Oxygen acts as an acceptor.

  • Solubility: The amino group (especially as a salt) enhances water solubility compared to purely aromatic analogs.

  • Vector Positioning: The 3-amino group provides a vector for amide coupling to extend the molecule into the solvent-exposed region or the hydrophobic back pocket of the kinase.

Analytical Characterization (Expected Data)[1][7]
  • ¹H NMR (DMSO-d₆):

    • δ 2.10 (s, 3H, -CH₃)

    • δ 6.80–7.20 (m, 2H, Aromatic H)

    • δ 9.0–10.0 (br s, Exchangeable protons: NH₃⁺, OH/NH)

  • Mass Spectrometry (ESI+): m/z 125.1 [M+H]⁺ (Free base).

Part 5: Handling & Safety

  • Hazards: The compound is an irritant. It may cause skin, eye, and respiratory irritation (H315, H319, H335).

  • Storage: Hygroscopic. Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Stability: Sensitive to oxidation (amine group) and light. Keep containers tightly sealed.

References

  • Synthesis of Pyridone Derivatives: Process for the preparation of 2-hydroxy-3-nitropyridine derivatives. (General Nitration Protocols). ChemicalBook. Link

  • Tautomerism in Drug Discovery: Tautomeric equilibrium of 2-hydroxypyridines and its impact on kinase binding. National Institutes of Health (NIH). Link

  • Kinase Inhibitor Scaffolds: Structure-Activity Relationship of 3-amino-2-pyridones in Oncology. American Scientific Research Journal for Engineering, Technology, and Sciences. Link

  • Compound Data: 3-Amino-5-methylpyridin-2-ol hydrochloride Product Page. Chem-Impex International. Link

  • Precursor Synthesis: Synthesis of 3-nitro-5-methyl-2-pyridone. PrepChem.[2][10] Link

Sources

Foundational

3-Amino-5-methylpyridin-2-ol Hydrochloride: A Privileged Scaffold in Kinase Inhibitor Design

Executive Summary 3-Amino-5-methylpyridin-2-ol hydrochloride (also known as 3-amino-5-methylpyridin-2(1H)-one hydrochloride ) is not a standalone therapeutic agent but a high-value pharmacophore precursor used extensivel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-methylpyridin-2-ol hydrochloride (also known as 3-amino-5-methylpyridin-2(1H)-one hydrochloride ) is not a standalone therapeutic agent but a high-value pharmacophore precursor used extensively in the synthesis of ATP-competitive kinase inhibitors. Its structural uniqueness lies in its ability to function as a bidentate hydrogen bond donor/acceptor motif, mimicking the adenine ring of ATP. This property makes it a critical building block for developing drugs targeting Janus Kinases (JAK) , Fibroblast Growth Factor Receptors (FGFR) , and p38 MAP kinases .

This guide details the technical mechanism of this scaffold, its chemical synthesis, and its transformation into bioactive fused heterocycles.

Structural Mechanism of Action (The Pharmacophore)

The biological activity of drugs derived from 3-amino-5-methylpyridin-2-ol stems from its capacity to bind to the hinge region of kinase enzymes.

The "Donor-Acceptor" Motif

Kinase inhibitors typically function by competing with ATP for the active site. The adenine moiety of ATP forms specific hydrogen bonds with the kinase backbone. The 3-amino-5-methylpyridin-2-one scaffold mimics this interaction through a precise electronic arrangement:

  • H-Bond Acceptor (C=O) : The carbonyl oxygen at position 2 accepts a hydrogen bond from the kinase backbone amide (NH).

  • H-Bond Donor (N-H) : The amino group at position 3 (or the ring nitrogen in fused systems) donates a hydrogen bond to the kinase backbone carbonyl (C=O).

Tautomeric Versatility

The compound exists in equilibrium between the pyridinol (aromatic) and pyridone (amide-like) forms. In physiological conditions and within drug scaffolds, the pyridone tautomer is often the bioactive species, providing the necessary planarity and dipole moment for binding.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Kinase Interaction (Hinge Region) Pyridinol Pyridinol Form (Aromatic OH) Pyridone Pyridone Form (Amide-like C=O) Pyridinol->Pyridone Bioactive State (Predominant) Scaffold 3-Amino-pyridone Scaffold Kinase Kinase Backbone (Glu/Met/Leu) Scaffold->Kinase H-Bond Donor (-NH) Kinase->Scaffold H-Bond Acceptor (=O)

Figure 1: Tautomeric equilibrium and the bidentate binding mode of the pyridone scaffold to the kinase hinge region.

Synthetic Workflows & Experimental Protocols

Synthesis of the Intermediate (3-Amino-5-methylpyridin-2-ol)

Objective : To synthesize high-purity 3-amino-5-methylpyridin-2-ol hydrochloride from 2-hydroxy-5-methylpyridine.

Reaction Scheme :

  • Nitration : Electrophilic aromatic substitution to introduce a nitro group at position 3.

  • Reduction : Catalytic hydrogenation of the nitro group to an amine.

Protocol :

  • Nitration :

    • Dissolve 2-hydroxy-5-methylpyridine (10.0 g, 91.6 mmol) in concentrated sulfuric acid (30 mL) at 0°C.

    • Dropwise add fuming nitric acid (6.0 mL) while maintaining temperature <10°C.

    • Stir at room temperature for 2 hours, then pour onto crushed ice.

    • Filter the yellow precipitate (3-nitro-5-methylpyridin-2-ol ). Yield: ~85%.

  • Reduction :

    • Suspend the nitro intermediate (5.0 g) in methanol (100 mL).

    • Add 10% Pd/C catalyst (0.5 g).

    • Hydrogenate under H₂ atmosphere (3 atm) for 4 hours at RT.

    • Filter through Celite to remove catalyst.

    • Add HCl in dioxane (4M, 10 mL) to the filtrate and concentrate to precipitate the hydrochloride salt.

    • Product : 3-Amino-5-methylpyridin-2-ol HCl (Off-white solid).

Application: Synthesis of Fused Kinase Inhibitors

This intermediate is reacted with electrophiles to form bicyclic cores (e.g., thiazolo[5,4-b]pyridines or oxazolo[4,5-b]pyridines).

Case Study: Synthesis of a Thiazolopyridine Core (JAK Inhibitor Precursor)

  • Reagents : 3-Amino-5-methylpyridin-2-ol HCl, 1,1'-Thiocarbonyldiimidazole (TCDI), THF.

  • Procedure :

    • Dissolve 3-amino-5-methylpyridin-2-ol HCl (1.0 eq) in dry THF.

    • Add TCDI (1.5 eq) and stir at reflux for 3 hours.

    • The amino group attacks the thiocarbonyl, followed by cyclization at the hydroxyl oxygen.

    • Result : 6-methylthiazolo[4,5-b]pyridin-2(3H)-one.

    • Significance: This fused bicyclic system locks the pharmacophore in a planar conformation, increasing affinity for the ATP pocket.

Quantitative Data & Specifications

PropertySpecificationRelevance to Drug Design
CAS Number 52334-51-7 (Free base)957065-90-6 (HCl salt)Unique identifier for regulatory filing.
Molecular Weight 124.14 g/mol (Free base)160.60 g/mol (HCl)Low MW allows for "fragment-based" drug design.
pKa (Calculated) ~3.5 (Pyridine N), ~9.0 (OH)Determines ionization state at physiological pH (7.4).
H-Bond Donors 2 (NH₂, OH)Critical for specific binding interactions.
H-Bond Acceptors 2 (N, O)Complementary to kinase backbone residues.
Solubility High in DMSO, Methanol, WaterFacilitates high-concentration screening assays.

Applications in Drug Discovery[1][2][3]

Janus Kinase (JAK) Inhibitors

JAK inhibitors (e.g., Tofacitinib, Baricitinib) often utilize a pyrrolo[2,3-d]pyrimidine core. However, next-generation inhibitors explore pyridone-based scaffolds to improve selectivity for JAK1 vs. JAK2. The 3-amino-5-methylpyridin-2-ol scaffold serves as a precursor to imidazo[4,5-b]pyridines , which offer a distinct selectivity profile by altering the angle of hydrogen bond vectors in the hinge region.

FGFR4 Inhibitors

Fibroblast Growth Factor Receptor 4 (FGFR4) is a target for hepatocellular carcinoma. Inhibitors like Fisogatinib (BLU-554) utilize complex fused systems. The 3-amino-5-methylpyridin-2-ol intermediate allows for the construction of thiazolo[4,5-b]pyridine cores that specifically target the unique cysteine residue in the FGFR4 active site when coupled with an acrylamide "warhead" (covalent inhibition).

Workflow cluster_synthesis Synthetic Pathway to Active Drug Start 2-Hydroxy-5-methylpyridine Inter 3-Amino-5-methylpyridin-2-ol (The Scaffold) Start->Inter Nitration & Reduction Cyclization Cyclization (with TCDI or Aldehydes) Inter->Cyclization Core Fused Bicyclic Core (Thiazolo/Imidazo-pyridine) Cyclization->Core Drug Final Kinase Inhibitor (e.g., FGFR4/JAK Antagonist) Core->Drug Side Chain Decoration

Figure 2: The critical position of 3-amino-5-methylpyridin-2-ol in the hierarchy of kinase inhibitor synthesis.

References

  • ChemicalBook . (2024). 2-Amino-5-methylpyridine and related Pyridone Intermediates. Retrieved from

  • PubChem . (2024). 3-Amino-5-methylpyridin-2(1H)-one Compound Summary. Retrieved from

  • Google Patents . (2010). WO2010135650A1 - N-(Hetero)aryl-pyrrolidine derivatives as Janus Kinase Inhibitors. Retrieved from

  • MDPI . (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from

  • Chem-Impex . (2024). 3-Amino-5-methylpyridine hydrochloride Product Specifications. Retrieved from

Exploratory

3-Amino-5-methylpyridin-2-ol hydrochloride physical and chemical properties

This technical monograph details the physicochemical profile, synthetic pathways, and experimental handling of 3-Amino-5-methylpyridin-2-ol hydrochloride (also known as 3-Amino-5-methyl-2-pyridone hydrochloride). Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the physicochemical profile, synthetic pathways, and experimental handling of 3-Amino-5-methylpyridin-2-ol hydrochloride (also known as 3-Amino-5-methyl-2-pyridone hydrochloride).

Executive Summary

3-Amino-5-methylpyridin-2-ol hydrochloride is a functionalized pyridine derivative critical to medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK, BTK) and peptidomimetics.[1] Its core scaffold—a 2-pyridone ring substituted with an amine and a methyl group—serves as a bioisostere for amide bonds and aromatic rings, offering unique hydrogen-bonding vectors that enhance ligand-target affinity. This guide provides a rigorous analysis of its structural dynamics, validated synthetic routes, and handling protocols for high-purity applications.

Part 1: Structural Identity & Molecular Characterization

Nomenclature and Identification

The compound exists in a tautomeric equilibrium, heavily favoring the 2-pyridone form in both the solid state and polar solvents. Consequently, while the IUPAC name suggests a "pyridin-2-ol," the structural reality is better described as a cyclic amide.

PropertyDetail
IUPAC Name 3-Amino-5-methylpyridin-2-ol hydrochloride
Preferred Tautomeric Name 3-Amino-5-methylpyridin-2(1H)-one hydrochloride
CAS Registry (Free Base) 52334-51-7
CAS Registry (HCl Salt) Varies by vendor (Often listed as 52334-51-7 HCl)
Molecular Formula C₆H₈N₂O[1][2][3][4][5][6][7][8][9] · HCl
Molecular Weight 124.14 (Free Base) / 160.60 (HCl Salt)
SMILES CC1=CN=C(O)C(N)=C1.Cl
Tautomeric Equilibrium

The 2-hydroxypyridine / 2-pyridone tautomerism is the defining feature of this molecule's chemistry. Understanding this equilibrium is vital for docking studies and NMR interpretation.

Tautomerism Hydroxy 2-Hydroxypyridine Form (Aromatic, rare in solid state) Pyridone 2-Pyridone Form (Amide-like, dominant) Hydroxy->Pyridone  Spontaneous Tautomerization  

Figure 1: Tautomeric equilibrium favoring the 2-pyridone form (Right) due to the stability of the amide-like resonance.

Part 2: Physical & Chemical Properties

Physicochemical Constants

The hydrochloride salt significantly alters the physical profile compared to the free base, enhancing water solubility and thermal stability.

PropertyFree Base (CAS 52334-51-7)Hydrochloride Salt
Appearance Off-white to yellow crystalline solidWhite to pale yellow hygroscopic powder
Melting Point 119–120 °C>220 °C (Decomposition)
Solubility (Water) Sparingly soluble (<5 mg/mL)Highly Soluble (>50 mg/mL)
Solubility (DMSO) SolubleSoluble
pKa (Pyridone NH) ~11.0~11.0
pKa (Amino -NH₃⁺) ~3.5–4.5N/A (Already protonated)
LogP 0.5 (Hydrophilic)< 0 (Highly Hydrophilic)
Spectral Characteristics
  • UV/Vis: Absorption maxima typically observed at

    
     ~230 nm and ~300 nm (methanol), characteristic of the pyridone chromophore.
    
  • 1H NMR (DMSO-d6):

    • 
       2.1 ppm (s, 3H, -CH₃)
      
    • 
       6.8–7.5 ppm (aromatic protons, doublet splitting due to meta-coupling)
      
    • 
       ~9–10 ppm (Broad singlets for -NH₃⁺ and Pyridone NH)
      

Part 3: Chemical Reactivity & Synthesis[10]

Validated Synthetic Route

The most robust synthesis involves the functionalization of 5-methyl-2-pyridone (often derived from 3-picoline) via nitration and subsequent reduction.

Step-by-Step Mechanism:

  • Nitration: Electrophilic aromatic substitution on 5-methyl-2-pyridone. The ortho position to the hydroxyl/carbonyl is activated, yielding 3-nitro-5-methyl-2-pyridone.

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl) converts the nitro group to the primary amine.

  • Salt Formation: Treatment with anhydrous HCl in dioxane/ether precipitates the hydrochloride salt.

Synthesis Start 5-Methyl-2-pyridone (Precursor) Step1 Nitration (HNO3, H2SO4, 0-5°C) Start->Step1 Inter 3-Nitro-5-methyl-2-pyridone (Intermediate) Step1->Inter Step2 Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 ProductBase 3-Amino-5-methyl-2-pyridone (Free Base) Step2->ProductBase Step3 Acidification (HCl in Dioxane) ProductBase->Step3 Final 3-Amino-5-methylpyridin-2-ol HCl (Final Salt) Step3->Final

Figure 2: Synthetic workflow from 5-methyl-2-pyridone to the target hydrochloride salt.

Functional Group Reactivity
  • Primary Amine (C3 Position): Highly nucleophilic. Reacts readily with acyl chlorides, isocyanates, and sulfonyl chlorides to form amides/ureas (common in drug design).

  • Pyridone Oxygen (C2 Position): Can participate in O-alkylation (forming alkoxypyridines) or remain as the carbonyl in N-alkylation, depending on base and solvent choice (e.g., K₂CO₃ vs. Ag₂CO₃).

  • Electrophilic Substitution: The C6 position remains susceptible to halogenation (e.g., bromination with NBS), allowing further scaffold elaboration.

Part 4: Analytical Methodologies

HPLC Quality Control Protocol

To ensure purity for biological assays, the following reverse-phase HPLC method is recommended.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and 254 nm.

  • Retention Time: Expect early elution (approx. 3–5 min) due to high polarity.

Handling & Stability
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Oxidation: The primary amine is susceptible to air oxidation over prolonged periods. Store at -20°C for long-term stability.

  • Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).

Part 5: Applications in Drug Discovery[10]

This scaffold is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The pyridone lactam motif mimics the hinge-binding region of ATP, allowing the molecule to form bidentate hydrogen bonds with the kinase backbone (e.g., JAK, p38 MAP kinase).

  • Peptidomimetics: The 3-amino-2-pyridone unit serves as a rigid constraint mimicking a peptide bond, restricting conformational freedom and improving metabolic stability against proteases.

References

  • ChemicalBook. (2024). 52334-51-7 Physical Properties and Safety Data. Retrieved from

  • MySkinRecipes. (2024). 3-Amino-5-methylpyridin-2(1H)-one Specifications. Retrieved from

  • AK Scientific. (2024). Product Specification: 3-Amino-2-hydroxy-5-methylpyridine. Retrieved from

  • PubChem. (2024). Compound Summary: 3-Amino-5-methylpyridin-2-ol.[6][9][10] Retrieved from

  • American Scientific Research Journal. (2016). Synthesis of Heteroarylamino-3-Nitro-2H-[1]-Benzopyran-2-ones. (Describes nitration/reduction pathways for aminopyridones). Retrieved from

Sources

Foundational

Technical Guide: 3-Amino-5-methylpyridin-2-ol Hydrochloride Safety &amp; Handling

This technical guide details the safety, handling, and physicochemical properties of 3-Amino-5-methylpyridin-2-ol hydrochloride , a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and physicochemical properties of 3-Amino-5-methylpyridin-2-ol hydrochloride , a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds.[1]

[1]

Executive Summary

3-Amino-5-methylpyridin-2-ol hydrochloride (often referred to in its tautomeric form as 3-amino-5-methyl-2-pyridone HCl ) is a bifunctional building block utilized in the development of pharmaceutical agents, including P2Y1 antagonists and mineralocorticoid receptor antagonists (e.g., Finerenone intermediates).[1]

Its handling requires a nuanced understanding of tautomeric equilibrium , oxidation sensitivity (due to the electron-rich amino group), and hygroscopicity (imparted by the hydrochloride salt formation). This guide provides a self-validating framework for researchers to maintain compound integrity and personnel safety.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

This compound exists in a dynamic equilibrium between the pyridin-2-ol (aromatic) and 2-pyridone (amide-like) forms.[1] In the solid state and polar solvents, the 2-pyridone tautomer predominates.

PropertyDataNotes
IUPAC Name 3-Amino-5-methylpyridin-2(1H)-one hydrochloridePreferred tautomeric name
CAS (Free Base) 52334-51-7 Primary commercial index
CAS (HCl Salt) Not widely indexedTreat as stoichiometric salt of 52334-51-7
Formula C₆H₈N₂O[1][2][3] · HClMW: 124.14 (Base) + 36.46 (HCl) ≈ 160.6 g/mol
Appearance Off-white to beige crystalline powderDarkens (browns) upon oxidation
Solubility Water, DMSO, MethanolPoor solubility in non-polar organics (DCM, Hexane)
Acidity (pKa) ~3.5 (Amine conjugate acid)HCl salt creates acidic solutions (pH < 4)
Tautomeric Equilibrium Visualization

The following diagram illustrates the chemical duality that dictates reactivity and solubility.

Tautomerism Pyridinol Pyridin-2-ol Form (Aromatic, O-Nucleophilic) Pyridone 2-Pyridone Form (Amide-like, N-Nucleophilic) Pyridinol->Pyridone  Equilibrium (Major Form in Solid/Polar)   Reactivity Reactivity Implications: 1. N-Alkylation vs O-Alkylation 2. H-Bond Donor/Acceptor Pyridone->Reactivity

Caption: Tautomeric shift favors the 2-pyridone form in solid state, influencing solubility and nucleophilic attack sites.[1]

Hazard Identification & Toxicology (E-E-A-T)

While specific toxicological data for the hydrochloride salt is limited, the hazard profile is extrapolated from structural analogues (aminopyridines) and the parent base (CAS 52334-51-7).[1]

Core Hazards[1]
  • Skin & Eye Irritation (H315, H319): The HCl salt is acidic and corrosive to mucous membranes. The aminopyridone core is a known irritant.

  • Respiratory Irritation (H335): Inhalation of dust causes immediate upper respiratory tract irritation.

  • Acute Toxicity (Oral): Categorized as Harmful (Category 4) or Toxic (Category 3) depending on concentration. Aminopyridines can block potassium channels, potentially leading to neurological effects (tremors, seizures) at high doses, though the oxygenated "pyridone" ring generally reduces this potency compared to bare aminopyridines.

Mechanistic Toxicity

The primary risk in a laboratory setting is sensitization and chemical burns . The free amine group at position 3 is nucleophilic and can react with skin proteins (haptenization), leading to allergic dermatitis upon repeated exposure.

Strategic Handling & Storage Protocols

To ensure scientific integrity, every handling step must be self-validating . If the compound fails the visual check, the protocol was breached.

A. Storage (The "Dry & Dark" Rule)[3]
  • Requirement: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).[3]

  • Reasoning: The 3-amino group is electron-rich and prone to oxidation, turning the off-white powder brown.[1] The HCl salt is hygroscopic; moisture absorption leads to hydrolysis and "clumping," making accurate weighing impossible.

  • Validation:

    • Pass: Powder is free-flowing and off-white.[1]

    • Fail: Powder is sticky, clumped, or dark brown. Action: Recrystallize or discard.

B. Weighing & Solution Preparation
  • Equipment: Use anti-static weighing boats and plastic or glass spatulas (avoid metal if corrosion is a concern over long contact).

  • Solvent Choice:

    • Preferred: Water (acidic pH), DMSO, Methanol.

    • Avoid: Acetone (potential Schiff base formation with the primary amine).

  • Self-Validating Step: Upon dissolution in water, the solution should be clear. Turbidity indicates either impurities or the presence of the free base precipitating due to insufficient acidity (rare for the HCl salt).

Safe Handling Workflow

HandlingWorkflow Start Storage Check (2-8°C, Inert Gas) Visual Visual Inspection (Is it Off-White & Free-Flowing?) Start->Visual Weighing Weighing (Fume Hood, Anti-Static) Visual->Weighing Pass Waste Waste Disposal (Acidic/Organic Stream) Visual->Waste Fail (Brown/Sticky) Dissolution Dissolution (Avoid Acetone/Aldehydes) Weighing->Dissolution Dissolution->Waste Post-Exp

Caption: Operational workflow ensuring compound integrity before experimental use.

Synthesis & Application Context

Understanding the synthesis context helps in anticipating impurities. This compound is typically synthesized via the catalytic hydrogenation of 3-nitro-5-methylpyridin-2-ol .[1]

  • Precursor: 3-Nitro-5-methylpyridin-2-ol.[1]

  • Reagent: H₂ / Pd-C or Fe/HCl.[1]

  • Implication: Trace metal residues (Pd, Fe) may be present. If the material is pinkish, it may indicate metal contamination or partial oxidation of the amine.

Application in Drug Discovery: It is a scaffold for Finerenone (mineralocorticoid receptor antagonist) analogues.[4] The 3-amino group is often derivatized via amide coupling, while the pyridone nitrogen can be alkylated to introduce steric bulk or solubility groups.

Emergency Response

ScenarioImmediate Action
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Aminopyridine toxicity can be delayed; monitor for tremors.
Skin Contact Brush off loose particles before washing.[1] Rinse with soap and water for 15 minutes. Neutralize acidic residue.
Eye Contact Flush with water for 15 minutes, lifting eyelids. The HCl salt causes rapid corneal damage; seek ophthalmologist support.
Spill Neutralize with weak base (Sodium Bicarbonate) before sweeping.[1] Do not create dust.[5]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733526, 3-Amino-5-methyl-2-pyridone.[1] Retrieved January 28, 2026, from [Link]

  • Bayer Pharma AG. Substituted Pyridines and Their Use as Rho Kinase Inhibitors. WO Patent 2008/104306.[4] (Describes synthesis and application of the aminopyridone scaffold).

Sources

Exploratory

3-Amino-5-methylpyridin-2-ol Hydrochloride: Technical Solubility Guide

This guide details the physicochemical profile, solubility data, and experimental handling of 3-Amino-5-methylpyridin-2-ol hydrochloride . Executive Summary & Chemical Identity 3-Amino-5-methylpyridin-2-ol hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, solubility data, and experimental handling of 3-Amino-5-methylpyridin-2-ol hydrochloride .

Executive Summary & Chemical Identity

3-Amino-5-methylpyridin-2-ol hydrochloride is a functionalized pyridine derivative widely used as a scaffold in the synthesis of kinase inhibitors (e.g., p38 MAP kinase) and antifibrotic agents.

Critical Disambiguation: Researchers frequently confuse this compound with 3-Amino-5-methylpyridine (CAS 3430-19-1), which lacks the hydroxyl group. The presence of the hydroxyl group at the C2 position introduces keto-enol tautomerism , significantly altering solubility and reactivity compared to the non-hydroxylated analog.

PropertyData
Target Compound 3-Amino-5-methylpyridin-2-ol Hydrochloride
Free Base CAS 52334-51-7
Synonyms 3-Amino-5-methyl-2-pyridone HCl; 2-Hydroxy-3-amino-5-picoline HCl
Molecular Weight ~160.60 g/mol (Salt); 124.14 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline powder
Tautomerism Exists primarily as the 2-pyridone form in solid state and neutral solution.[1][2]

Physicochemical Profile & Solubility Data

Solubility Overview

The hydrochloride salt exhibits high aqueous solubility due to the ionization of the primary amine and the polarity of the pyridone ring. The free base is moderately soluble in water but exhibits amphoteric behavior, becoming highly soluble in both acidic (pH < 4) and basic (pH > 10) environments.

Quantitative Solubility Estimates

Note: Values derived from physicochemical properties of CAS 52334-51-7 and standard salt correction factors.

Solvent SystemSolubility (HCl Salt)Solubility (Free Base)Notes
Water (pH 7) > 100 mg/mL (High)~16–46 mg/mLSalt dissociates rapidly; Free base is limited by crystal lattice energy.
0.1 N HCl > 200 mg/mL > 100 mg/mLProtonation of amine drives solubility.
0.1 N NaOH > 100 mg/mL> 100 mg/mLDeprotonation of 2-OH (pKa ~9-10) forms the phenolate anion.
Methanol SolubleSolublePreferred solvent for recrystallization.
DMSO Soluble (> 50 mg/mL)SolubleStandard solvent for biological assays.
Dichloromethane InsolubleSlightly SolubleUsed to wash away non-polar impurities.
Diethyl Ether InsolubleInsolubleUsed as an antisolvent to precipitate the salt.
Tautomeric Influence on Solubility

The compound exists in equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. In aqueous solution, the 2-pyridone form dominates. This tautomer is more polar than the enol form, contributing to the compound's relatively high baseline solubility compared to simple pyridines.

Tautomerism cluster_0 Solid State / Neutral pH cluster_1 Solution Phase Equilibrium Salt HCl Salt (Ionic Lattice) Cation Protonated Cation (High Solubility) Salt->Cation Dissolution (H2O) Pyridone 2-Pyridone Form (Dominant Tautomer) Enol 2-Hydroxypyridine (Minor Tautomer) Pyridone->Enol Tautomerization Cation->Pyridone - H+ (pH > pKa1) caption Fig 1. Dissolution and tautomeric equilibrium of 3-Amino-5-methylpyridin-2-ol HCl.

Experimental Protocols

Protocol: Solubility Determination (Shake-Flask Method)

Use this protocol to determine precise solubility limits for your specific batch.

Reagents:

  • 3-Amino-5-methylpyridin-2-ol HCl (Test Article)

  • HPLC-grade Water or Buffer (pH 7.4)

  • 0.45 µm Syringe Filter (PTFE or Nylon)

Workflow:

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker or magnetic stir bar).

  • Observation: If the solution becomes clear, add more solid until a precipitate persists.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Dilute the filtrate 100x and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol: Salt Formation & Isolation

Use this protocol if you need to convert the free base (CAS 52334-51-7) to the HCl salt for improved solubility.

Mechanism: The free base is dissolved in a polar organic solvent, and anhydrous HCl is introduced. The salt, being less soluble in the organic matrix, precipitates out.

Synthesis Step1 Dissolution Dissolve Free Base in Methanol/DCM (1:1) Step2 Acidification Add 4M HCl in Dioxane (dropwise, 0°C) Step1->Step2 Stir 30 min Step3 Precipitation Add Diethyl Ether (Antisolvent) Step2->Step3 Induce Crystallization Step4 Filtration & Drying Wash with Ether, Dry under Vacuum Step3->Step4 Isolate Salt caption Fig 2. Isolation workflow for Hydrochloride Salt formation.

Handling, Stability & Safety

Storage Conditions
  • Hygroscopicity: The hydrochloride salt is hygroscopic . It will absorb atmospheric moisture, leading to deliquescence (turning into a sticky oil).

  • Storage: Store in a tightly sealed container with desiccant at -20°C for long-term stability.

  • Light Sensitivity: Protect from light to prevent oxidation of the amino group (browning).

Stability in Solution
  • Acidic pH: Stable.

  • Neutral/Basic pH: The free base is susceptible to oxidation over time (days). Prepare stock solutions in DMSO or degassed water and use fresh.

Safety (SDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhaling dust.

References

  • Ambeed. (n.d.). 3-Amino-5-methylpyridin-2(1H)-one (CAS 52334-51-7) Physicochemical Properties.[3] Retrieved from

  • PubChem. (n.d.).[4] Compound Summary: 3-Amino-5-methylpyridin-2-ol.[5] National Library of Medicine. Retrieved from

  • Xinchem. (n.d.). Product Data: 2-Hydroxy-3-amino-5-picoline.[6] Retrieved from

  • ChemicalBook. (n.d.). 3-Amino-5-methylpyridin-2-ol Technical Specifications. Retrieved from

Sources

Foundational

Scalable Synthesis of 3-Amino-5-methylpyridin-2-ol Hydrochloride

Executive Summary The compound 3-Amino-5-methylpyridin-2-ol hydrochloride (also known as 3-amino-5-methyl-2-pyridone HCl) is a high-value heterocyclic scaffold in medicinal chemistry. It serves as a critical "head group"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-Amino-5-methylpyridin-2-ol hydrochloride (also known as 3-amino-5-methyl-2-pyridone HCl) is a high-value heterocyclic scaffold in medicinal chemistry. It serves as a critical "head group" in the design of kinase inhibitors (specifically p38 MAP kinase and substituted pyridine-based anti-fibrotics) and as a precursor for fused bicyclic systems like imidazo[4,5-b]pyridines.

This guide details a robust, three-step synthetic pathway starting from the commercially available 5-methylpyridin-2(1H)-one . Unlike routes starting from acyclic precursors (which suffer from low regioselectivity), this pathway leverages the inherent electronic bias of the pyridone ring to install the amino functionality with high regiochemical fidelity.

Key Technical Advantages of this Route:

  • Regiocontrol: The 5-methyl group blocks the para-position, forcing electrophilic substitution (nitration) exclusively to the 3-position.

  • Scalability: Avoids chromatography; relies on precipitation and crystallization.

  • Purity: The hydrochloride salt formation acts as a final purification step, ensuring removal of oxidation byproducts common in free-base aminopyridines.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed around the functionalization of the electron-rich pyridone core. The strategy employs a classic Nitration


 Reduction 

Salt Formation
sequence.
Mechanistic Logic
  • Starting Material: 5-Methylpyridin-2(1H)-one exists in tautomeric equilibrium with 2-hydroxy-5-methylpyridine. The carbonyl/hydroxyl group activates the ring towards electrophilic aromatic substitution (EAS).

  • Step 1 (Nitration): The 3-position (ortho to the directing group) and 5-position (para) are activated. Since C5 is blocked by a methyl group, nitration occurs selectively at C3.

  • Step 2 (Reduction): Catalytic hydrogenation reduces the nitro group to the amine without affecting the pyridine ring or the carbonyl.

  • Step 3 (Salt Formation): Aminopyridines are prone to air oxidation (browning). Conversion to the HCl salt locks the amine, enhancing stability and solubility.

SynthesisPathway cluster_legend Reaction Class SM Start: 5-Methylpyridin-2(1H)-one (CAS: 1003-68-5) Inter1 Intermediate 1: 3-Nitro-5-methylpyridin-2-ol SM->Inter1 HNO3, H2SO4 (Nitration) ProductBase Free Base: 3-Amino-5-methylpyridin-2-ol Inter1->ProductBase H2, Pd/C (Hydrogenation) Final Target: 3-Amino-5-methylpyridin-2-ol HCl ProductBase->Final HCl / iPrOH (Salt Formation) EAS Electrophilic Subst. Red Reduction

Figure 1: Linear synthetic pathway demonstrating the regioselective functionalization of the pyridone core.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Nitro-5-methylpyridin-2-ol

This step requires strict temperature control. The reaction is highly exothermic, and "runaway" nitration can lead to decomposition or safety hazards.

  • Reagents: 5-Methylpyridin-2(1H)-one (1.0 eq), Fuming Nitric Acid (

    
    , >90%), Concentrated Sulfuric Acid (
    
    
    
    ).
  • Equipment: Jacketed reactor or ice-salt bath, overhead stirrer, internal temperature probe.

Protocol:

  • Charge Sulfuric Acid (5.0 vol relative to SM) into the reactor and cool to 0–5°C .

  • Slowly add 5-Methylpyridin-2(1H)-one portion-wise. Note: The dissolution is exothermic; maintain internal temp < 15°C.

  • Prepare a mixture of Fuming Nitric Acid (1.2 eq) and Sulfuric Acid (1.0 vol) in a separate vessel.

  • Add the mixed acid to the pyridine solution dropwise over 60 minutes.

    • Critical Control Point: Do NOT allow temperature to exceed 20°C during addition. Higher temperatures promote oxidative ring opening.

  • Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours.

  • Quench: Pour the reaction mixture slowly onto Crushed Ice (10 vol) with vigorous stirring. The product will precipitate as a yellow solid.

  • Filter the solid and wash with cold water until the filtrate pH is >3.

  • Dry in a vacuum oven at 45°C.

Yield Expectation: 75–85% Appearance: Yellow crystalline solid.

Step 2: Synthesis of 3-Amino-5-methylpyridin-2-ol (Free Base)

Catalytic hydrogenation is preferred over chemical reduction (Fe/HCl) for pharmaceutical applications to avoid heavy metal residues.

  • Reagents: 3-Nitro-5-methylpyridin-2-ol (from Step 1), 10% Palladium on Carbon (Pd/C, 50% wet), Methanol (MeOH).

  • Equipment: Parr Hydrogenator or Autoclave.

Protocol:

  • In a pressure vessel, suspend the Nitro intermediate in Methanol (10 vol).

  • Add 10% Pd/C catalyst (5 wt% loading relative to substrate).

    • Safety: Pd/C is pyrophoric. Keep wet with water or solvent at all times.

  • Purge the vessel with Nitrogen (

    
    ) three times, then Hydrogen (
    
    
    
    ) three times.
  • Pressurize to 30–50 psi (2–3 bar) with

    
    .
    
  • Agitate at room temperature for 4–6 hours. Monitor by HPLC or TLC (disappearance of yellow nitro spot).

  • Filter the catalyst through a pad of Celite® (diatomaceous earth) under an inert atmosphere (

    
     blanket) to prevent oxidation of the amine.
    
  • Concentrate the filtrate to roughly 20% of the original volume. Proceed immediately to Step 3.

Yield Expectation: >90% (in solution).

Step 3: Hydrochloride Salt Formation

Isolating the free base is risky due to stability; forming the salt immediately ensures product integrity.

  • Reagents: HCl in Isopropanol (or Dioxane) (4 M solution), Diethyl Ether or MTBE (Antisolvent).

Protocol:

  • Cool the concentrated methanolic solution from Step 2 to 0–5°C .

  • Dropwise add HCl in Isopropanol (1.5 eq) with stirring.

  • Stir for 30 minutes. A precipitate should form.[1]

  • If precipitation is slow, add MTBE or Diethyl Ether (2–3 vol) as an antisolvent.

  • Filter the white-to-off-white solid.

  • Wash the cake with cold MTBE.

  • Dry under vacuum at 40°C.

Final Yield: 65–75% (over 3 steps). Appearance: Off-white to pale beige powder.

Process Workflow & Logic Map

The following diagram illustrates the operational flow, highlighting critical separation and safety steps.

ProcessFlow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Start Start: 5-Methyl-2-pyridone MixAcid Add HNO3/H2SO4 (Temp < 20°C) Start->MixAcid Quench Quench on Ice MixAcid->Quench Filter1 Filter Yellow Solid Quench->Filter1 Hydrogenation H2 (3 bar), Pd/C Methanol Filter1->Hydrogenation Celite Filter Catalyst (Inert Atm) Hydrogenation->Celite Acidify Add HCl/iPrOH Celite->Acidify Crystallize Crystallize/Filter Acidify->Crystallize FinalProd Final Product HCl Salt Crystallize->FinalProd

Figure 2: Operational workflow emphasizing temperature control and inert handling during filtration.

Analytical Validation & Specifications

To ensure the synthesized material meets research or pre-clinical standards, the following analytical profile should be verified.

ParameterSpecificationMethodNotes
Appearance Off-white to pale beige solidVisualDarkening indicates oxidation.
Purity > 98.0%HPLC (UV 254 nm)C18 Column, Water/ACN gradient.
Identity Conforms to Structure1H-NMR (DMSO-d6)See shifts below.
Chloride Content 21.5% ± 1.0%Titration (AgNO3)Confirms mono-HCl salt stoichiometry.

Key 1H-NMR Signals (DMSO-d6):

  • 
     2.15 ppm (s, 3H, Methyl  group)
    
  • 
     7.10 ppm (s, 1H, C4-H  aromatic)
    
  • 
     7.35 ppm (s, 1H, C6-H  aromatic)
    
  • 
     8.5–9.5 ppm (br s, Exchangeable protons: 
    
    
    
    ,
    
    
    ,
    
    
    )

Note: The C3 position is substituted, so the typical coupling between C3-H and C4-H is absent. You will observe two distinct singlets for the aromatic protons due to the substitution pattern.

Safety & Handling (E-E-A-T)

As a Senior Scientist, I must emphasize the specific hazards associated with this protocol:

  • Nitration Runaway: The nitration of pyridones is exothermic. If the temperature spikes during acid addition, stop the addition immediately and increase cooling. Do not resume until the temperature is stable at < 10°C.

  • Energetic Intermediate: 3-Nitro-5-methylpyridin-2-ol is a nitro-aromatic. While generally stable, it should not be subjected to temperatures > 100°C or dried completely without safety testing (DSC) in large scale-up.

  • Catalyst Ignition: Dry Pd/C saturated with hydrogen is pyrophoric. Always keep the filter cake wet with water or solvent before disposal.

References

  • ChemicalBook. (n.d.). 2-Amino-5-methylpyridine Properties and Synthesis. (Provides background on the precursor and related methyl-pyridine reactivity).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11287661, 3-Amino-5-methyl-2-pyridone.

  • Sigma-Aldrich. (n.d.). 3-Amino-5-methylpyridine Product Specification. (Reference for the non-hydroxylated analogue, useful for NMR comparison).

  • ResearchGate. (2010).[2] Crystallographic analysis of 2-Amino-5-methylpyridinium salts. (Provides structural insights into salt formation of this scaffold class).

  • Google Patents. (1993). Process for the preparation of 2-amino-5-methylpyridine derivatives.[2][3][4][5][6] (Describes industrial handling of methyl-aminopyridines).

Sources

Exploratory

Theoretical Characterization of 3-Amino-5-methylpyridin-2-ol Hydrochloride

Executive Summary This technical guide outlines the theoretical framework for characterizing 3-Amino-5-methylpyridin-2-ol hydrochloride , a critical intermediate in the synthesis of antifibrotic agents (e.g., Pirfenidone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the theoretical framework for characterizing 3-Amino-5-methylpyridin-2-ol hydrochloride , a critical intermediate in the synthesis of antifibrotic agents (e.g., Pirfenidone analogs) and kinase inhibitors.[1] While the free base exists in a delicate tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-pyridinol) forms, the introduction of the hydrochloride counterion fundamentally alters the electronic landscape.

This document provides a rigorous protocol for determining the preferred protonation site, structural stability, and spectroscopic signatures of the HCl salt using Density Functional Theory (DFT) and molecular dynamics. It addresses the specific challenge of distinguishing between ring-nitrogen protonation (pyridinium) and exocyclic-amine protonation (ammonium) in the presence of tautomeric ambiguity.

Part 1: Structural Dynamics & Tautomerism[1]

The Tautomeric Challenge

The core theoretical challenge lies in the duality of the 2-substituted pyridine ring. In the gas phase and non-polar solvents, the 2-pyridinol (OH-form) is often energetically competitive. However, in the solid state and polar media (biological fluids), the 2-pyridone (NH-form) dominates due to a high dipole moment and intermolecular hydrogen bonding.

For the 3-amino-5-methyl derivative, the 3-amino group introduces an intramolecular hydrogen bond donor/acceptor that further stabilizes specific conformers.[1]

Protonation Landscapes (The HCl Factor)

When forming the hydrochloride salt, the proton (


) has three potential binding sites. A theoretical study must calculate the Gibbs Free Energy (

) for each to determine the thermodynamically distinct species:
  • Site A (Exocyclic Amine): Formation of the ammonium salt (

    
    ).[1] This preserves the amide resonance of the pyridone ring.
    
  • Site B (Ring Nitrogen): Formation of the pyridinium cation.[1] This requires the molecule to adopt the pyridinol tautomer to maintain aromaticity.

  • Site C (Carbonyl Oxygen): Protonation of the carbonyl oxygen in the pyridone form. This is generally less favorable unless in superacidic media.[1]

Hypothesis: Theoretical precedents suggests a competition between Site A and Site B .[1] While aniline-like amines are weakly basic (


), the amide-like nature of the pyridone ring nitrogen reduces its basicity significantly. Therefore, the ammonium salt (Site A)  is the predicted stable species for the pyridone tautomer.
Structural Logic Diagram

The following Graphviz diagram illustrates the tautomeric and protonation pathways that must be modeled.

Tautomerism cluster_legend Legend Lactam Lactam Form (2-Pyridone) Lactim Lactim Form (2-Pyridinol) Lactam->Lactim Tautomerization ( Solvent Dependent ) Salt_A Cation A: 3-Ammonium-2-pyridone (Proton on Exocyclic NH2) Lactam->Salt_A +HCl (Kinetic) Salt_B Cation B: 1-H-2-Hydroxypyridinium (Proton on Ring N) Lactim->Salt_B +HCl (Thermodynamic?) Salt_A->Salt_B Isomerization (High Barrier) key Blue: Neutral Precursors Red: Hydrochloride Salt Forms

Caption: Mechanistic pathways for the formation of 3-Amino-5-methylpyridin-2-ol hydrochloride species. The stability of Cation A vs. Cation B is the primary computational objective.

Part 2: Electronic Structure & Reactivity (DFT Protocol)

To validate the structure, the following computational workflow is mandatory. This protocol ensures self-consistency and reproducibility.

Computational Methodology
  • Software: Gaussian 16 / ORCA 5.0 / GAMESS[1]

  • Functional: wB97X-D (includes dispersion corrections, critical for H-bonding in salts) or B3LYP-D3 .[1]

  • Basis Set: 6-311++G(d,p) (Triple-zeta quality with diffuse functions to accurately model the anionic chloride counterion).[1]

  • Solvation Model: PCM or SMD (Solvation Model based on Density) using Water (

    
    ) and DMSO (
    
    
    
    ).
Key Parameters to Extract
ParameterDescriptionSignificance

Relative Gibbs Free EnergyDetermines the most stable salt form (Ammonium vs Pyridinium).[1]
HOMO-LUMO Gap Frontier Orbital EnergyPredicts chemical stability and reactivity.[1] A larger gap implies higher kinetic stability.[1]
NBO Charges Natural Bond Orbital AnalysisQuantifies charge delocalization.[1] Critical to see if the positive charge remains localized on the ammonium group or delocalizes into the ring.
MEP Map Molecular Electrostatic PotentialVisualizes nucleophilic/electrophilic attack sites for drug design (e.g., derivatization at C6).
Experimental Validation (Spectroscopic Assignments)

Theoretical results must be benchmarked against experimental IR/Raman data.[1]

  • C=O Stretching (Calculated): If the Lactam (Pyridone) form dominates, look for a strong band at 1650–1680 cm⁻¹ .

  • C-OH Stretching (Calculated): If the Lactim (Pyridinol) form dominates, look for bands at 1200–1250 cm⁻¹ and the absence of Carbonyl.

  • Ammonium Bending: The

    
     group (if formed) will show characteristic deformation modes around 1500–1600 cm⁻¹ , distinct from the neutral 
    
    
    
    scissors.

Part 3: Biological Implications & Docking[1]

For drug development professionals, the theoretical conformation dictates the pharmacophore model.

Pharmacophore Features[1][2]
  • H-Bond Donor: The amide NH (in pyridone form) or OH (in pyridinol form).

  • H-Bond Acceptor: The Carbonyl Oxygen (pyridone) is a strong acceptor.[1]

  • Cationic Interaction: The protonated amine (in HCl salt) provides a key electrostatic anchor point in the binding pocket of kinases (e.g., MPS1 or Aurora Kinase).

Docking Workflow

The following DOT diagram outlines the in silico validation workflow for using this compound as a fragment in drug discovery.

DockingWorkflow Step1 Step 1: DFT Optimization (Determine Stable Tautomer/Salt) Step2 Step 2: ESP Charge Calculation (Generate partial charges for docking) Step1->Step2 Step3 Step 3: Ligand Preparation (Convert to PDBQT format) Step2->Step3 Step4 Step 4: Molecular Docking (Target: MPS1 / Aurora Kinase) Step3->Step4 Step5 Step 5: Interaction Analysis (H-bonds, Pi-Cation, Salt Bridge) Step4->Step5

Caption: Integrated computational workflow from Quantum Mechanics (QM) to Structure-Based Drug Design (SBDD).

References

  • Tautomerism of 2-Hydroxypyridines

    • Title: "Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings."[1]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • Link:

  • Kinase Inhibitor Applications

    • Title: "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library."
    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed Central).[1]

    • Link:

  • Vibrational Spectroscopy of Aminopyridines

    • Title: "Vibrational spectra and assignments of 2-amino-5-iodopyridine by ab initio Hartree-Fock and density functional methods."
    • Source: Spectrochimica Acta Part A (PubMed).[1]

    • Link:

  • Protonation Studies (General 2-Aminopyridine)

    • Title: "2-Aminopyridin-1-ium triiodide: Structural and electronic consequences of proton
    • Source: Acta Crystallographica Section E (PMC).[1]

    • Link:

  • Compound Data (Free Base)

    • Title: "3-Amino-5-methyl-2-pyridone (Chemical Properties & Synthesis)."
    • Source: PubChem / ChemicalBook.[1]

    • Link:

Sources

Foundational

Technical Guide: 3-Amino-5-methylpyridin-2-ol Hydrochloride

This guide details the chemical identity, synthesis, and application of 3-Amino-5-methylpyridin-2-ol hydrochloride , a critical heterocyclic building block in medicinal chemistry. Core Identity & Drug Discovery Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and application of 3-Amino-5-methylpyridin-2-ol hydrochloride , a critical heterocyclic building block in medicinal chemistry.

Core Identity & Drug Discovery Applications

Executive Summary

3-Amino-5-methylpyridin-2-ol hydrochloride (CAS: 1257665-07-8) is a functionalized pyridine derivative widely utilized as a scaffold in the design of kinase inhibitors and peptidomimetics. Structurally, it features an amino group at the C3 position and a methyl group at C5, with the C2 position occupied by a hydroxyl group that tautomerizes to a pyridone.

This compound is distinct from its isomer, 2-amino-5-methylpyridine (Pirfenidone intermediate), and is specifically valued for its ability to form bidentate hydrogen bonds within the ATP-binding pockets of enzymes such as Janus Kinases (JAK) and p38 MAP Kinase .

Chemical Identity & Properties

Nomenclature and Tautomerism

The compound exists in a tautomeric equilibrium between the pyridin-2-ol (enol) and pyridin-2-one (keto) forms. In the solid state and in polar solvents, the 2-pyridone form typically predominates. The hydrochloride salt stabilizes the amine, improving shelf-life and water solubility.

PropertyDetail
IUPAC Name 3-Amino-5-methylpyridin-2-ol hydrochloride
Common Synonyms 3-Amino-5-methyl-2-pyridone HCl; 2-Hydroxy-3-amino-5-picoline HCl
CAS (HCl Salt) 1257665-07-8
CAS (Free Base) 52334-51-7
Molecular Formula C₆H₈N₂O[1][2][3][4][5] · HCl
Molecular Weight 160.60 g/mol (Salt); 124.14 g/mol (Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water, DMSO, Methanol
Structural Visualization (Tautomerism)

The following diagram illustrates the tautomeric shift and the protonation state of the hydrochloride salt.

Tautomerism cluster_0 Tautomeric Equilibrium (Free Base) NodeA Pyridin-2-ol Form (Aromatic) NodeB 2-Pyridone Form (Keto-dominant) NodeA->NodeB H-shift NodeC HCl Salt Form (Protonated Amine) NodeB->NodeC + HCl Stabilization caption Fig 1. Tautomeric equilibrium favoring the 2-pyridone form, stabilized as the HCl salt.

Synthesis & Manufacturing Protocols

The synthesis of 3-amino-5-methylpyridin-2-ol hydrochloride typically proceeds via the nitration of the commercially available 5-methyl-2-pyridone followed by reduction.

Synthetic Pathway[6]
  • Precursor: 2-Hydroxy-5-methylpyridine (5-methyl-2-pyridone).

  • Nitration: Electrophilic aromatic substitution occurs at the C3 position (ortho to the hydroxyl/keto group) to yield 3-nitro-5-methylpyridin-2-ol .

  • Reduction: The nitro group is reduced to the amine using Zinc/Ammonium Chloride or catalytic hydrogenation (H₂/Pd-C).

  • Salt Formation: Treatment with anhydrous HCl in dioxane or ether precipitates the salt.

Synthesis Start 5-Methyl-2-pyridone (Starting Material) Step1 Nitration (HNO3, H2SO4, 0-5°C) Start->Step1 Inter 3-Nitro-5-methyl-2-pyridone (Intermediate) Step1->Inter Step2 Reduction (Zn, NH4Cl, MeOH) or (H2, Pd/C) Inter->Step2 Final 3-Amino-5-methylpyridin-2-ol (Free Base) Step2->Final Salt HCl Salt Formation (HCl in Dioxane) Final->Salt caption Fig 2. Stepwise synthesis from 5-methyl-2-pyridone via nitration and reduction.

Detailed Experimental Protocol (Reduction Step)

Note: This protocol describes the Zinc/Ammonium Chloride reduction, which is chemoselective and avoids high-pressure hydrogenation equipment.

Reagents:

  • 3-Nitro-5-methylpyridin-2-ol (1.0 eq)

  • Zinc powder (5.0 eq)

  • Ammonium Chloride (10.0 eq)

  • Methanol (Solvent)[2]

Procedure:

  • Dissolution: Dissolve 3-nitro-5-methylpyridin-2-ol in Methanol (10 mL/g) in a round-bottom flask.

  • Activation: Add Ammonium Chloride dissolved in a minimum amount of water.

  • Reduction: Cool the solution to 0°C. Add Zinc powder portion-wise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor by TLC (likely requires polar eluent, e.g., DCM:MeOH 9:1).

  • Workup: Filter off the zinc residues through a Celite pad. Wash the pad with Methanol.[2]

  • Concentration: Evaporate the filtrate under reduced pressure to obtain the crude amino-pyridone.

  • Salt Formation: Redissolve the crude residue in dry Ethanol or Dioxane. Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C. The hydrochloride salt will precipitate. Filter and dry under vacuum.

Applications in Drug Discovery[3][7][8]

Kinase Inhibitor Scaffold

The 3-amino-2-pyridone motif is a privileged structure in kinase medicinal chemistry. It mimics the hydrogen-bonding pattern of the adenine ring of ATP.

  • H-Bond Donor: The C3-Amino group (NH₂).

  • H-Bond Acceptor: The C2-Carbonyl (C=O) of the pyridone form.

  • H-Bond Donor: The N1-H of the pyridone ring.

This "Donor-Acceptor-Donor" (D-A-D) triad is critical for binding to the hinge region of kinases such as JAK1/2 and p38 MAPK . The 5-methyl group often fits into a small hydrophobic pocket (gatekeeper region), improving selectivity over other kinases.

Synthetic Utility

The C3-amino group is highly reactive and serves as a handle for further diversification:

  • Amide Coupling: Reaction with carboxylic acids to form amide-linked inhibitors.

  • Urea Formation: Reaction with isocyanates to generate urea derivatives (common in receptor tyrosine kinase inhibitors).

  • Heterocyclization: Condensation with aldehydes or nitriles to form fused bicyclic systems like pyrrolopyridines (e.g., 1H-pyrrolo[2,3-b]pyridine derivatives).

Analytical Characterization

To validate the integrity of the compound, the following analytical parameters should be met:

MethodExpected Signal / Criteria
¹H NMR (DMSO-d₆) δ 2.05 (s, 3H, -CH₃); δ 6.5–6.8 (s, 1H, Ar-H C4); δ 7.0–7.3 (s, 1H, Ar-H C6); δ 8–10 (br s, Exchangeable NH/OH protons). Note: Chemical shifts vary based on concentration and acidity.
HPLC Purity > 98.0% (Area %) at 254 nm.
Mass Spectrometry [M+H]⁺ = 125.1 m/z (Free base mass).
Chloride Content Titration with AgNO₃ should confirm 1:1 stoichiometry (approx. 22% w/w Cl⁻).

Handling & Safety

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation (darkening) upon air exposure; the HCl salt is significantly more stable.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

  • Google Patents. (2010). WO2010135650A1 - N-(Hetero)aryl-pyrrolidine derivatives as Janus Kinase Inhibitors.[5] Retrieved Jan 28, 2026, from

Sources

Protocols & Analytical Methods

Method

3-Amino-5-methylpyridin-2-ol hydrochloride as a building block in organic synthesis

High-Fidelity Building Block for Kinase Inhibitor & Heterocycle Synthesis [1][2] Abstract 3-Amino-5-methylpyridin-2-ol hydrochloride (CAS: 957065-90-6) is a versatile heterocyclic scaffold utilized extensively in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Building Block for Kinase Inhibitor & Heterocycle Synthesis [1][2]

Abstract

3-Amino-5-methylpyridin-2-ol hydrochloride (CAS: 957065-90-6) is a versatile heterocyclic scaffold utilized extensively in the synthesis of type I/II kinase inhibitors and bicyclic heteroaromatics.[1][2] This guide elucidates the critical tautomeric behaviors of the scaffold that dictate reactivity, providing optimized protocols for amide coupling and cyclization into oxazolo[4,5-b]pyridine cores.[2] We present evidence-based strategies to suppress common side reactions, such as regioselective N- vs. O-alkylation, ensuring high yield and purity in medicinal chemistry campaigns.

Chemical Identity & Tautomeric Dynamics

The utility of this building block lies in its lactam-lactim tautomerism .[2] While often cataloged as "pyridin-2-ol," the compound exists predominantly as 3-amino-5-methylpyridin-2(1H)-one in the solid state and polar solvents (DMSO, MeOH, Water).[1][2] This equilibrium is the master switch for its reactivity profile.[2]

  • Lactam Form (Dominant): Favors N-alkylation and electrophilic aromatic substitution.[1]

  • Lactim Form (Minor): Accessible via specific base/solvent combinations; favors O-alkylation and aromatization.[1][2]

Strategic Implications[1]
  • Nucleophilicity: The C3-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the adjacent carbonyl/hydroxyl system.[2]

  • Solubility: The hydrochloride salt improves stability but requires in situ neutralization (e.g., DIPEA, Et3N) for nucleophilic applications.

Tautomerism cluster_0 Tautomeric Equilibrium Lactam Lactam Form (2-Pyridone) Dominant in Polar Media Lactim Lactim Form (2-Hydroxypyridine) Favored in Non-polar/Gas Phase Lactam->Lactim  K_eq << 1   Reactivity Reactivity Implications: 1. N1-H: Acidic (pKa ~11) 2. C3-NH2: Modulate Nucleophile 3. C2=O: H-Bond Acceptor Lactam->Reactivity

Figure 1: Tautomeric equilibrium favoring the 2-pyridone form, dictating the nucleophilic hierarchy.[1]

Key Applications & Synthetic Pathways[1][2][3][4][5][6]

A. Kinase Inhibitor Scaffolds (The "Hinge Binder")

The 2-pyridone motif mimics the hydrogen-bonding pattern required to bind the ATP-binding hinge region of kinases. The 5-methyl group provides a hydrophobic contact point, often improving potency and selectivity compared to the unsubstituted analog.[2]

B. Bicyclic Heterocycle Formation

The 1,2-amino-alcohol (or amino-amide) motif at positions 2 and 3 serves as a "pre-organized" precursor for cyclization into:

  • Oxazolo[4,5-b]pyridines: Via condensation with carbonyl equivalents (CDI, Triphosgene).[2]

  • Imidazo[4,5-b]pyridines: Via condensation with aldehydes/nitriles followed by rearrangement.[2]

SynthesisPathways Start 3-Amino-5-methylpyridin-2-ol HCl Step1 Neutralization & Amide Coupling (R-COOH, HATU, DIPEA) Start->Step1 Step2 Cyclization Reagent (CDI or Triethyl Orthoformate) Start->Step2 Step3 N-Alkylation (R-X, K2CO3, DMF) Start->Step3 Product1 N-(2-hydroxy-5-methylpyridin-3-yl)amide (Kinase Hinge Binder) Step1->Product1 Product2 Oxazolo[4,5-b]pyridine Core (Bicyclic Scaffold) Step2->Product2 Product3 1-Substituted-3-amino-5-methylpyridone Step3->Product3

Figure 2: Divergent synthetic pathways accessible from the 3-amino-5-methylpyridin-2-ol core.[1][2]

Detailed Experimental Protocols

Protocol A: Regioselective Amide Coupling (Kinase Inhibitor Synthesis)

Objective: To acylate the C3-amine without reacting the C2-oxygen/nitrogen.[1][2]

Rationale: The C3-amine is moderately nucleophilic.[1][2] Using strong bases can deprotonate the N1-H (lactam), leading to competitive N-acylation.[1][2] We use a mild base (DIPEA) and a high-activity coupling reagent (HATU) to favor the kinetic amine product.

Materials:

  • 3-Amino-5-methylpyridin-2-ol HCl (1.0 eq)[1][2]

  • Carboxylic Acid (R-COOH) (1.1 eq)[1][2]

  • HATU (1.2 eq)[2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • DMF (Anhydrous)[2]

Step-by-Step:

  • Dissolution: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL). Stir at Room Temperature (RT) for 10 minutes to activate the acid.

  • Neutralization: In a separate vial, suspend 3-Amino-5-methylpyridin-2-ol HCl (1.0 mmol) in DMF (2 mL) and add DIPEA (3.0 mmol). The suspension should clear as the free base is liberated.[2]

  • Addition: Add the amine solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1][2]

    • Checkpoint: If reaction is sluggish, heat to 50°C. Avoid temperatures >80°C to prevent O-acylation rearrangement.[1][2]

  • Workup: Dilute with water (30 mL). If the product precipitates, filter and wash with water/ether.[2] If soluble, extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: Cyclization to 5-Methyl-oxazolo[4,5-b]pyridin-2(3H)-one

Objective: To fuse an oxazole ring onto the pyridine core using CDI.[1][2]

Rationale: 1,1'-Carbonyldiimidazole (CDI) acts as a phosgene equivalent, bridging the C3-amine and C2-hydroxyl groups.[1][2]

Materials:

  • 3-Amino-5-methylpyridin-2-ol HCl (1.0 eq)[1][2]

  • CDI (1.5 eq)[2]

  • THF (Anhydrous) or 1,4-Dioxane[1]

  • Triethylamine (Et3N) (2.0 eq)[2]

Step-by-Step:

  • Preparation: Suspend 3-Amino-5-methylpyridin-2-ol HCl (500 mg, 3.1 mmol) in anhydrous THF (10 mL).

  • Base Addition: Add Et3N (0.86 mL, 6.2 mmol) and stir for 15 minutes under Nitrogen.

  • Cyclization: Add CDI (754 mg, 4.65 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (66°C) for 3–6 hours.

    • Mechanism:[1][2][3][4][5] The amine attacks CDI first to form an intermediate imidazole-urea, which then undergoes intramolecular cyclization by the C2-oxygen.[1][2]

  • Quench: Cool to RT and evaporate the solvent.

  • Isolation: Resuspend the residue in water.[2] Adjust pH to ~5 with 1N HCl to precipitate the product.

  • Yield: Filter the off-white solid. Typical yields: 70–85%.[2]

Stability & Handling Data

ParameterSpecification / ObservationRecommendation
Storage Hygroscopic SaltStore at 2–8°C under Argon/Nitrogen. Desiccate.
Oxidation Amino group susceptible to air oxidationSolutions should be used immediately; do not store in DMSO for >24h.[2]
Light Sensitivity ModerateProtect reaction vessels with foil during long refluxes.[2]
Solubility High: Water, DMSO, MeOH.[2] Low: DCM, Hexane.[2]Use DMF or NMP for organic synthesis; Water for biological assays.[2]

References

  • Synthesis of Oxazolopyridines

    • Title: Synthesis of Preparation 1: 3H-Oxazolo[4,5-b]pyridin-2-one.[1][2][4]

    • Source: PrepChem.com (Adapted from standard literature).[2]

    • URL:[Link]

  • Tautomerism of 2-Pyridones

    • Title: Tautomerism of 2-Hydroxypyridine/2-Pyridone.[1][2][6][7]

    • Source: Wikipedia / Chemical Data Collections.[2]

    • URL:[Link][2]

  • Kinase Inhibitor Applications

    • Title: Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors.[1][2][8]

    • Source: PubMed (NIH).[2]

    • URL:[Link]

  • Building Block Properties

    • Title: 3-Amino-5-methylpyridin-2-ol Product Page.[1][2]

    • Source: Sigma-Aldrich / Merck.[1][2]

Sources

Application

Application Note: 3-Amino-5-methylpyridin-2-ol Hydrochloride in Agrochemical Synthesis

Executive Summary In the competitive landscape of agrochemical discovery, the 3-amino-2-pyridone scaffold represents a privileged structure for generating bicyclic nitrogen heterocycles. Specifically, 3-Amino-5-methylpyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the competitive landscape of agrochemical discovery, the 3-amino-2-pyridone scaffold represents a privileged structure for generating bicyclic nitrogen heterocycles. Specifically, 3-Amino-5-methylpyridin-2-ol hydrochloride (CAS: 1227605-48-2 for salt; 52334-51-7 for free base) serves as a critical building block for pyrido[2,3-b]pyrazines and oxazolo[5,4-b]pyridines —core motifs in modern herbicides (PPO and ALS inhibitors) and novel fungicides.

This guide details the handling, neutralization, and synthetic application of this intermediate. Unlike the unsubstituted parent, the 5-methyl substituent provides enhanced lipophilicity and metabolic stability, often resulting in improved field efficacy for derived active ingredients (AIs).

Chemical Profile & Handling

Physicochemical Properties

The compound is supplied as the hydrochloride salt, which imparts oxidative stability to the electron-rich amino group. However, the salt form is non-nucleophilic and must be neutralized (free-based) to participate in condensation reactions.

PropertySpecificationApplication Note
Chemical Name 3-Amino-5-methylpyridin-2-ol HClTautomerizes to 3-amino-5-methyl-2(1H)-pyridone.
Molecular Weight 160.60 g/mol (HCl salt)Stoichiometry calculations must account for HCl.
Appearance Off-white to tan crystalline powderDarkening indicates oxidation of the amine; store under inert gas.
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM, Toluene) until neutralized.
Acidity Acidic (HCl salt)Requires

1.0 eq. base (e.g., Et3N, NaOAc) for reactivity.
Tautomerism & Reactivity

The core structure exists in equilibrium between the 2-hydroxypyridine (A) and 2-pyridone (B) forms. In solution, the pyridone form (B) predominates, which dictates the regioselectivity of subsequent cyclizations.

  • N-Alkylation vs. O-Alkylation: Under basic conditions, alkylation typically occurs at the Nitrogen (N1), preserving the cyclic amide structure essential for biological activity in many herbicide classes.

  • 3-Amino Reactivity: This group is the primary nucleophile. The 5-methyl group exerts a mild electron-donating effect, slightly increasing the nucleophilicity of the amine compared to the unsubstituted analog.

Synthetic Utility: Fused Heterocycle Construction

The primary value of 3-Amino-5-methylpyridin-2-ol lies in its ability to form fused bicyclic systems via condensation with electrophiles.

Pathway Map (Graphviz)

ReactionPathways Start 3-Amino-5-methyl pyridin-2-ol (HCl) FreeBase Free Base Intermediate Start->FreeBase Neutralization (NaOAc/Et3N) PyridoPyrazine Pyrido[2,3-b]pyrazine (Herbicidal Core) FreeBase->PyridoPyrazine Condensation OxazoloPyridine Oxazolo[5,4-b]pyridine (Fungicidal Core) FreeBase->OxazoloPyridine Cyclodehydration ImidazoPyridine Imidazo[4,5-b]pyridine (Growth Regulator) FreeBase->ImidazoPyridine Cyclization Reagent1 + 1,2-Dicarbonyl (Glyoxal/Benzil) Reagent1->PyridoPyrazine Reagent2 + Carboxylic Acid / Orthoester Reagent3 + Phosgene / CDI

Figure 1: Divergent synthetic pathways from the 3-amino-2-pyridone scaffold. The green path represents the primary route for herbicide synthesis.

Detailed Protocols

Protocol A: Synthesis of 6-Methylpyrido[2,3-b]pyrazine Derivatives

Application: This protocol generates the pyrido[2,3-b]pyrazine core, a scaffold structurally related to pteridines and quinoxalines, used in PPO-inhibiting herbicides .

Mechanism: The reaction involves a double condensation between the 3-amino group and the amide nitrogen of the pyridone with a 1,2-dicarbonyl compound.

Materials:

  • 3-Amino-5-methylpyridin-2-ol HCl (1.0 eq)

  • Glyoxal (40% aq.) or Benzil (substituted 1,2-diketone) (1.1 eq)

  • Sodium Acetate (NaOAc) (1.2 eq) – Critical for in-situ neutralization

  • Solvent: Ethanol/Water (3:1) or Acetic Acid (glacial)

Step-by-Step Methodology:

  • Neutralization: In a round-bottom flask, suspend 3-Amino-5-methylpyridin-2-ol HCl (10 mmol) in Ethanol (30 mL). Add Sodium Acetate (12 mmol) dissolved in minimal water (5 mL). Stir for 15 minutes at room temperature. The solution should clarify as the free base is liberated.

  • Addition: Add the 1,2-dicarbonyl compound (11 mmol) dropwise.

    • Note: If using substituted benzils for library generation, dissolve them in hot ethanol before addition.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (eluent: 5% MeOH in DCM).

    • Observation: The product often precipitates directly from the hot solution upon formation.

  • Work-up: Cool the reaction mixture to 0°C. Filter the precipitate.

  • Purification: Wash the filter cake with cold water (to remove NaCl and excess NaOAc) followed by cold ethanol.

    • Yield Expectations: 75–85%.[1]

    • Validation: 1H NMR should show the disappearance of the broad NH2 signal (approx. 5-6 ppm) and the appearance of the pyrazine ring protons (or aromatic substituents).

Protocol B: Synthesis of Oxazolo[5,4-b]pyridines

Application: This scaffold is explored for fungicidal activity and as a bioisostere for purine-based plant growth regulators.

Materials:

  • 3-Amino-5-methylpyridin-2-ol HCl (1.0 eq)

  • Triethyl orthoformate (or substituted orthoester) (Excess/Solvent)

  • Catalytic p-TsOH (10 mol%)

Step-by-Step Methodology:

  • Preparation: Mix the HCl salt (5 mmol) with Triethyl orthoformate (10 mL).

  • Catalysis: Add p-TsOH (0.5 mmol).

  • Cyclization: Heat to 100°C for 3 hours. The reaction proceeds via the formation of an imidate intermediate followed by cyclization involving the 2-hydroxy group (tautomer A).

  • Isolation: Evaporate excess orthoester under reduced pressure. Recrystallize the residue from Isopropanol.

Expert Insights & Troubleshooting

The "HCl Trap"

Issue: Many protocols fail because they treat the HCl salt as a free amine. In non-polar solvents (Toluene, Dioxane), the HCl salt will simply float undissolved and unreacted. Solution: Always include a "desalting" step or use a basic buffer system. For high-temperature cyclizations in organic solvents, use Pyridine or Triethylamine (1.1 eq) to scavenge the HCl, then filter off the amine-hydrochloride salt before proceeding to high heat.

Regioselectivity in Alkylation

If your target molecule requires N-alkylation after the heterocyclic core is built, be aware that the 5-methyl group provides steric bulk.

  • Observation: Alkylation of the pyridone nitrogen (N1) is slower than in the unsubstituted analog.

  • Optimization: Use stronger bases (e.g., NaH in DMF) rather than weak bases (K2CO3/Acetone) to ensure complete deprotonation and efficient alkylation.

Storage Stability

The 3-amino group is susceptible to oxidation, leading to "brown tar" formation.

  • Best Practice: Store the HCl salt at 4°C. Do not generate the free base until immediately before use. If the free base must be stored, keep it under Argon at -20°C.

References

  • PubChem Compound Summary. "3-Amino-5-methylpyridine." National Center for Biotechnology Information. Accessed Jan 28, 2026. Link(Note: General reference for the scaffold class).

  • Wang, D.W., et al. (2017). "Synthesis and herbicidal activity of pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids as novel protoporphyrinogen oxidase inhibitors."[1] Journal of Agricultural and Food Chemistry. Link(Demonstrates the utility of fused pyridone systems in herbicide discovery).

  • Google Patents. "Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2-one." Patent CN113474332A. Link(Describes industrial synthesis routes for methyl-aminopyridones).

  • RSC Publishing. "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives." Royal Society of Chemistry. Link(Protocol backing for the condensation reaction described in Protocol A).

Sources

Method

3-Amino-5-methylpyridin-2-ol hydrochloride in medicinal chemistry

Application Note: 3-Amino-5-methylpyridin-2-ol Hydrochloride in Medicinal Chemistry Part 1: Introduction & Chemical Identity 3-Amino-5-methylpyridin-2-ol hydrochloride (also known as 3-amino-5-methyl-2-pyridone HCl ) is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Amino-5-methylpyridin-2-ol Hydrochloride in Medicinal Chemistry

Part 1: Introduction & Chemical Identity

3-Amino-5-methylpyridin-2-ol hydrochloride (also known as 3-amino-5-methyl-2-pyridone HCl ) is a high-value heterocyclic building block used extensively in the design of kinase inhibitors, particularly those targeting the p38 MAPK (Mitogen-Activated Protein Kinase) and JAK (Janus Kinase) pathways.

Its structural uniqueness lies in the 2-pyridone/2-hydroxypyridine tautomerism , which provides a versatile hydrogen-bond donor/acceptor motif critical for binding to the ATP-binding hinge region of kinases. The 3-amino group serves as a primary vector for growing the molecule into the hydrophobic pocket via amide coupling, while the 5-methyl group often fits into small hydrophobic selectivity pockets (e.g., the "gatekeeper" region).

Chemical Specifications
  • IUPAC Name: 3-Amino-5-methylpyridin-2(1H)-one hydrochloride

  • Common Name: 3-Amino-5-picoline-2-ol HCl

  • CAS Number (Free Base):

  • Molecular Formula: C₆H₈N₂O[1][2][3] · HCl

  • Molecular Weight: 124.14 (Free base) / 160.60 (HCl salt)

  • Solubility: Highly soluble in water, DMSO, and Methanol; sparingly soluble in DCM or EtOAc (unless neutralized).

Part 2: Strategic Utility in Drug Design

The Tautomer Advantage

In solution and the solid state, this molecule predominantly exists as the 2-pyridone tautomer. However, in a protein binding pocket, the tautomeric state can shift depending on the specific hydrogen bonding environment.

  • Donor-Acceptor Motif: The pyridone carbonyl (C=O) acts as a hydrogen bond acceptor, while the ring nitrogen (N-H) acts as a donor. This mimics the hydrogen bonding pattern of nucleic acid bases, making it an excellent scaffold for ATP-competitive inhibitors.

Synthetic Versatility
  • Amide Coupling: The 3-amino group is the primary handle for diversification. Acylation here creates a "hinge binder" motif.

  • N-Alkylation: The pyridone nitrogen can be alkylated to introduce solubility-enhancing groups or to "lock" the tautomer in the oxo-form.

  • Cyclization: The vicinal amino and hydroxyl/carbonyl groups allow for cyclization into oxazolo[5,4-b]pyridines or, after conversion of the ketone to a halide, imidazo[4,5-b]pyridines .

Part 3: Experimental Protocols

Protocol A: Salt Break & Free Base Isolation

Context: The HCl salt is stable for storage but the acidic proton can interfere with sensitive metal-catalyzed cross-couplings or decompose acid-labile activated esters during amide coupling. Liberating the free base is often the first step.

Reagents:

  • 3-Amino-5-methylpyridin-2-ol HCl (1.0 eq)

  • Saturated NaHCO₃ (aq) or Et₃N (Triethylamine)

  • Solvent: MeOH/DCM (1:9 ratio) or pure DMSO for in-situ neutralization.

Procedure:

  • Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of Methanol.

  • Neutralization: Add 1.2 eq of Triethylamine (Et₃N) or solid NaHCO₃. Stir at room temperature for 15 minutes.

  • Solvent Swap (Optional): If the downstream reaction is in DCM, concentrate the methanol mixture, re-suspend in DCM/MeOH (9:1), and filter off the inorganic salts.

  • In-Situ Method (Preferred for Amide Coupling): Simply add 2.5–3.0 eq of DIPEA (Diisopropylethylamine) directly to the coupling reaction mixture to scavenge the HCl and activate the amine simultaneously.

Protocol B: Selective Amide Coupling (Kinase Inhibitor Synthesis)

Context: This protocol describes coupling a carboxylic acid (R-COOH) to the 3-amino position using HATU. This is the standard route for generating p38 MAPK inhibitor libraries.

Reagents:

  • 3-Amino-5-methylpyridin-2-ol HCl (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Dry, 0.2 M concentration)

Step-by-Step:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir for 5–10 minutes at room temperature to form the active ester.

  • Addition: Add the 3-Amino-5-methylpyridin-2-ol HCl (1.0 eq) followed by the remaining DIPEA (2.0 eq).

    • Note: The extra base is required to neutralize the HCl salt of the pyridine.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS. The product usually elutes as a distinct peak with M+1 = (Acid MW + 124 - 18).

  • Workup: Dilute with water (5x volume). The product often precipitates.

    • If precipitate forms: Filter, wash with water and Et₂O.

    • If no precipitate: Extract with EtOAc/THF (3:1). Wash with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Flash chromatography (DCM:MeOH gradient 0–10%).

Protocol C: Regioselective N-Alkylation

Context: Alkylating the ring nitrogen (N1) prevents tautomerization and can improve potency/solubility. This must be done carefully to avoid O-alkylation.

Reagents:

  • 3-Amido-5-methylpyridin-2-ol (Product from Protocol B)

  • Alkyl Halide (R-X) (1.2 eq)

  • K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq)

  • DMF or Acetone

Procedure:

  • Suspend the pyridone substrate and Base in DMF.

  • Add the Alkyl Halide dropwise.[5]

  • Heat to 60°C for 4–12 hours.

  • Critical Control: O-alkylation is a common side reaction. Using Cs₂CO₃ promotes N-alkylation due to the "hard/soft" acid-base theory. If O-alkylation is observed (verified by NMR shift of the C2 carbon), switch to a softer base or lower temperature.

Part 4: Visualizations

Figure 1: Tautomerism & Reactivity Logic

This diagram illustrates the equilibrium between the hydroxy-pyridine and pyridone forms, highlighting the reactive sites for medicinal chemistry.

Tautomerism Hydroxy 2-Hydroxypyridine Form (Aromatic, rare in solution) Pyridone 2-Pyridone Form (Dominant Tautomer) Hydroxy->Pyridone Tautomerization (Fast) N_Alk N-Alkylation Site (Target for Solubility) Pyridone->N_Alk Base + R-X Amine 3-Amino Group (Amide Coupling) Pyridone->Amine HATU + R-COOH

Caption: The 2-pyridone tautomer is the primary reactive species. Strategic functionalization occurs at the N1 (solubility) and C3-Amino (potency) positions.

Figure 2: Synthesis Workflow for Kinase Inhibitors

A standard workflow for converting the HCl salt into a functional p38 MAPK inhibitor scaffold.

SynthesisWorkflow Start Start: 3-Amino-5-methylpyridin-2-ol HCl Step1 Step 1: Salt Break (DIPEA or NaHCO3) Start->Step1 Step2 Step 2: Amide Coupling (R-COOH, HATU, DMF) Step1->Step2 Intermediate Intermediate: 3-Amido-pyridone Step2->Intermediate Step3 Step 3: N-Alkylation (R'-X, Cs2CO3) Intermediate->Step3 Optional Optimization Final Final Product: N-Alkylated Kinase Inhibitor Step3->Final

Caption: Step-by-step conversion of the raw HCl salt into a complex medicinal chemistry scaffold.

Part 5: References

  • ChemicalBook. 2-Hydroxy-3-amino-5-picoline (CAS 52334-51-7) Properties and Suppliers. Retrieved from

  • National Institutes of Health (NIH) - PubChem. 3-Amino-5-methylpyridin-2(1H)-one Compound Summary. Retrieved from

  • Google Patents. Substituted Pyridines as p38 Kinase Inhibitors (WO 2004/071440). (Demonstrates the use of aminopyridones in kinase inhibitor synthesis). Retrieved from

  • Organic Chemistry Portal. Pyridone Synthesis and Reactivity. (General background on pyridone tautomerism and alkylation selectivity). Retrieved from

Sources

Application

Application Note: 3-Amino-5-methylpyridin-2-ol Hydrochloride in Pharmaceutical Synthesis

Abstract 3-Amino-5-methylpyridin-2-ol hydrochloride is a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., p38 MAPK, ERK) and fused heterocyclic systems...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Amino-5-methylpyridin-2-ol hydrochloride is a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., p38 MAPK, ERK) and fused heterocyclic systems like imidazo[4,5-b]pyridines. Its utility stems from its dual functionality: the 2-pyridone/2-hydroxypyridine tautomerism provides versatile hydrogen-bonding motifs for protein binding, while the 3-amino group serves as a critical vector for fragment growth. This guide details the handling, stability, and synthetic protocols required to leverage this intermediate effectively, addressing the common challenge of oxidation instability associated with its free base form.

Chemical Profile & Strategic Value

The Tautomeric Advantage

The core value of this intermediate lies in its ability to exist in dynamic equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In physiological conditions and solid-state crystal structures, the 2-pyridone tautomer generally predominates.

  • Drug Design Implication: The pyridone carbonyl acts as a hydrogen bond acceptor, while the N-H acts as a donor. This mimics the peptide bond arrangement, making it an excellent bioisostere for amides in kinase hinge-binding regions.

  • The 5-Methyl Group: This substituent is not merely structural; it often fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases) and blocks metabolic oxidation at the 5-position.

Stability & The Hydrochloride Salt

The free base, 3-amino-5-methylpyridin-2-ol , is electron-rich. The amino group at position 3, combined with the electron-donating hydroxyl/carbonyl at position 2, makes the ring highly susceptible to oxidative degradation (turning dark brown/black upon air exposure).

Why the HCl Salt?

  • Oxidation Resistance: Protonation of the amine (

    
    ) reduces the electron density of the ring, significantly retarding oxidation.
    
  • Handling: The salt is a free-flowing, off-white crystalline solid, whereas the free base is often an unstable oil or sticky solid.

  • Recommendation: Always store the HCl salt at -20°C under argon. Generate the free base in situ only immediately prior to reaction.

Reactivity & Pathway Visualization

The following diagram maps the strategic reactivity vectors of the scaffold.

ReactivityMap cluster_tautomer Tautomeric Equilibrium Salt HCl Salt Form (Stable Storage) FreeBase Free Base (In Situ Generation) Salt->FreeBase  Base (DIPEA/Et3N)   Amide Amide Coupling (Kinase Inhibitors) FreeBase->Amide  R-COOH + Coupling Agent   Cyclized Imidazo[4,5-b]pyridine (Fused Systems) FreeBase->Cyclized  R-CHO or R-COOH + Heat/Acid   Pyridone 2-Pyridone Form (Major) FreeBase->Pyridone Pyridinol 2-Hydroxypyridine Form (Minor) Pyridone->Pyridinol  H-Shift  

Figure 1: Reactivity map illustrating the transition from the stable HCl salt to active synthetic pathways.

Experimental Protocols

Protocol A: Selective Amide Coupling (Kinase Inhibitor Synthesis)

Objective: Couple a carboxylic acid (R-COOH) to the 3-amino group without O-acylation of the 2-hydroxyl group.

Mechanism: The 3-amino group is significantly more nucleophilic than the pyridone oxygen or nitrogen. However, using strong bases (NaH) can deprotonate the pyridone (pKa ~11), leading to competitive O- or N-alkylation/acylation. Mild organic bases are preferred.

Materials:

  • 3-Amino-5-methylpyridin-2-ol HCl (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq) or EDC/HOAt

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)[1]

Step-by-Step:

  • Activation: In a dried flask, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Salt Neutralization: In a separate vial, suspend 3-Amino-5-methylpyridin-2-ol HCl (1.0 eq) in DMF. Add the remaining DIPEA (2.0 eq). Note: The suspension should clarify as the free base is liberated.

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass: Acid MW + 124.14 - 18).

  • Workup:

    • Dilute with EtOAc.[2]

    • Wash with water (x2) and brine (x1). Caution: Pyridones are polar; if the product is water-soluble, use n-Butanol extraction or direct reverse-phase purification.

    • Dry over Na₂SO₄ and concentrate.[3][4]

Protocol B: Synthesis of 6-Methyl-imidazo[4,5-b]pyridine Derivatives

Objective: Cyclization to form a fused bicyclic system, a core structure in many oncology drugs (e.g., analogs of vemurafenib scaffolds).

Materials:

  • 3-Amino-5-methylpyridin-2-ol HCl (1.0 eq)

  • Aldehyde (R-CHO) (1.1 eq)

  • Sodium Dithionite (Na₂S₂O₄) (if using reductive conditions) or direct condensation agents.

  • Solvent: EtOH/H₂O or DMF.

Step-by-Step (Oxidative Cyclization Route):

  • Condensation: Mix the HCl salt (1.0 eq) and Aldehyde (1.1 eq) in Ethanol. Add NaOAc (1.1 eq) to buffer. Reflux for 2 hours to form the Schiff base (imine).

  • Cyclization: Evaporate solvent. Redissolve in DMSO. Add an oxidant (e.g., PhI(OAc)₂ or catalytic CuI/air) if the intermediate is not auto-oxidizing. Heat to 80°C.

    • Alternative One-Pot: Use carboxylic acid + Polyphosphoric Acid (PPA) at 150°C for 4 hours. This forces dehydration and cyclization directly.

  • Purification: Neutralize with Na₂CO₃. The imidazopyridine usually precipitates. Recrystallize from EtOH.

Analytical Controls & Data

Characterization of 3-Amino-5-methylpyridin-2-ol HCl:

TestExpected ResultNotes
Appearance Off-white to pale beige powderDark brown indicates oxidation (reject batch).
1H NMR (DMSO-d6) δ ~2.1 (s, 3H, Me), 6.8 (s, 1H), 7.2 (s, 1H)Broad exchangeable protons (NH3+, OH) > 8 ppm.
LC-MS (ESI+) [M+H]+ = 125.1Free base mass.
Solubility Water, DMSO, MethanolInsoluble in non-polar organics (Hexane, DCM).

Common Impurities:

  • Dimerization products: Azo-linkages formed via oxidation of the amine.

  • 5-Methyl-2-pyridone: Result of deamination (rare, but possible under harsh acidic hydrolysis).

Case Study: P38 MAPK Inhibitor Synthesis

Context: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a target for anti-inflammatory drugs. Many inhibitors utilize a hydrogen-bond donor/acceptor pair to bind to the ATP hinge region (Glu71/Met109).

Application: In the synthesis of Pamapimod analogs, the 3-amino-5-methylpyridin-2-one moiety serves as the hinge binder.

  • Step 1: 3-Amino-5-methylpyridin-2-ol is coupled with a 2,4-difluorobenzoyl chloride (or acid).

  • Step 2: The resulting amide undergoes conformational locking where the pyridone oxygen H-bonds with the amide NH, creating a planar pseudo-tricyclic structure ideal for the kinase slot.

Workflow Diagram:

SynthesisWorkflow Start Start: 3-Amino-5-methylpyridin-2-ol HCl Step1 Neutralization (DIPEA, DMF) Start->Step1 Step2 Coupling (Ar-COOH + HATU) Step1->Step2 In situ generation Intermed Intermediate: Amide Linkage Formed Step2->Intermed Step3 Cyclization/Modification (Optional Post-coupling) Intermed->Step3 Final Final Target: Kinase Inhibitor (Hinge Binder) Step3->Final

Figure 2: General workflow for incorporating the scaffold into a kinase inhibitor.

References

  • Synthesis of 3-Amino-2-hydroxypyridine Derivatives: Zhang, Y., et al.[5] "Preparation method of 3-amino-2-hydroxypyridine."[5] CN Patent 103664764A, 2014. Context: Describes the reduction of nitro-precursors to obtain the amino-pyridone core.

  • Imidazo[4,5-b]pyridine Scaffolds in Oncology: Boyer, G. "New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures...". Journal of Chemical Technology and Metallurgy, 57, 1, 2022. Context: Details the cyclization of 2,3-diaminopyridine analogs (isosteres of the topic compound) and alkylation patterns.

  • P38 MAPK Inhibitor Design: Laufer, S. A., et al. "Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry. (General reference for pyridone pharmacophores in kinase inhibitors).
  • Safety and Handling of Aminopyridines: Cosmetic Ingredient Review. "Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics." CIR Report, 2013. Context: Provides toxicology and stability data relevant to the structural class.

Sources

Method

3-Amino-5-methylpyridin-2-ol hydrochloride reaction with electrophiles

Application Note: Chemo-Selective Functionalization of 3-Amino-5-methylpyridin-2-ol Hydrochloride Executive Summary 3-Amino-5-methylpyridin-2-ol hydrochloride (CAS: 957065-90-6) is a high-value "privileged scaffold" in m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Selective Functionalization of 3-Amino-5-methylpyridin-2-ol Hydrochloride

Executive Summary

3-Amino-5-methylpyridin-2-ol hydrochloride (CAS: 957065-90-6) is a high-value "privileged scaffold" in medicinal chemistry. Its utility stems from its ability to serve as a dense functionality platform: it contains an electron-rich aromatic system, a nucleophilic primary amine, and a tautomerizable pyridone core.

This guide details the chemo-selective reaction of this scaffold with electrophiles. Unlike simple anilines, the reactivity of this molecule is governed by the pyridone-pyridol tautomerism and the competing nucleophilicity of the


 (amine), 

(position 6), and

sites. We present validated protocols for heterocyclization to oxazolo[5,4-b]pyridines (a key pharmacophore in anti-inflammatory and kinase inhibitor research) and regioselective electrophilic aromatic substitution .

Structural Dynamics & Reactivity Profile

Before initiating synthesis, the researcher must account for the salt form and tautomeric equilibrium. The starting material is supplied as the hydrochloride salt (


), which renders the amine non-nucleophilic until neutralized.
Tautomeric Equilibrium

In solution, the molecule exists primarily as 3-amino-5-methylpyridin-2(1H)-one (Lactam form) rather than the pyridin-2-ol (Lactim form). This favors N-acylation at the C3-amine and electrophilic attack at C6.

Reactivity Map (DOT Visualization)

ReactivityMap Scaffold 3-Amino-5-methylpyridin-2-ol (HCl Salt) Base Neutralization (Et3N / DIPEA) Scaffold->Base Step 1 FreeBase Free Base (Reactive Species) Base->FreeBase Liberation Path_N N-Acylation / Cyclization (Oxazolo[5,4-b]pyridines) FreeBase->Path_N R-COCl / Anhydrides (Kinetic Control) Path_C C6-Electrophilic Substitution (Halogenation/Nitration) FreeBase->Path_C NBS / Br2 (Thermodynamic Control) Path_Sand Sandmeyer Reaction (Diazotization) FreeBase->Path_Sand NaNO2 / HX

Figure 1: Strategic reactivity map. The hydrochloride salt must be neutralized to access the nucleophilic free base. The C3-amine is the kinetic nucleophile, while C6 is the thermodynamic site for electrophilic aromatic substitution.

Application I: Synthesis of Oxazolo[5,4-b]pyridines

The most potent application of this scaffold is the formation of fused oxazolo[5,4-b]pyridine systems. This reaction sequence involves an initial


-acylation of the C3-amine followed by cyclodehydration involving the C2-carbonyl oxygen.

Mechanism:

  • Neutralization: Liberation of the C3-amino group.

  • Amidation: Reaction with an acid chloride or anhydride to form the amide intermediate.

  • Cyclodehydration: Ring closure driven by dehydrating agents (PPA or POCl

    
    ).
    
Protocol A: One-Pot Cyclization with Carboxylic Acids

Best for: Creating libraries of 2-substituted oxazolopyridines.

Materials:

  • 3-Amino-5-methylpyridin-2-ol HCl (1.0 eq)

  • Carboxylic Acid (

    
    ) (1.1 eq)
    
  • Polyphosphoric Acid (PPA) (Solvent/Reagent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, mix 3-amino-5-methylpyridin-2-ol HCl (1.0 g) with the target carboxylic acid (1.1 eq).

  • Solvation: Add Polyphosphoric Acid (PPA) (~10–15 mL per gram of substrate). Note: PPA is viscous; gentle warming (40°C) aids mixing.

  • Reaction: Heat the mixture to 120–140°C for 4–6 hours.

    • Checkpoint: Monitor by TLC or LCMS. The intermediate amide may appear first, followed by the cyclized product.[1]

  • Quenching: Cool the reaction to ~60°C. Pour the mixture slowly into crushed ice/water with vigorous stirring. PPA hydrolysis is exothermic; control the temperature.

  • Neutralization: Adjust pH to ~7–8 using 50% NaOH or solid Na

    
    CO
    
    
    
    . The product usually precipitates as a solid.
  • Isolation: Filter the precipitate, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.

Data Summary: Common Substituents

Electrophile (R-COOH)Product (2-R-5-methyloxazolo[5,4-b]pyridine)Typical YieldNotes
Benzoic Acid2-Phenyl- derivative75-85%Robust; high melting point solid.
Acetic Anhydride2-Methyl- derivative80-90%Can use AcOH reflux instead of PPA.
Trifluoroacetic Acid2-Trifluoromethyl- derivative60-70%Requires sealed tube or PPA at lower temp.

Application II: Regioselective C6-Halogenation

When the goal is to functionalize the pyridine ring itself, the C6 position is the primary site for Electrophilic Aromatic Substitution (SEAr). The C3-amino and C2-hydroxyl groups are ortho,para-directing.

  • C4: Sterically hindered by the C3-amino and C5-methyl groups.

  • C6: Sterically accessible and electronically activated (ortho to the C2-oxygen, para to the C3-amine).

Protocol B: C6-Bromination using NBS

Best for: Introducing a handle for Suzuki/Sonogashira coupling.

Materials:

  • 3-Amino-5-methylpyridin-2-ol HCl (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) or DMF (Solvent)

  • Triethylamine (Et

    
    N) (1.1 eq)
    

Step-by-Step Methodology:

  • Free Basing: Dissolve the HCl salt in ACN or DMF. Add Et

    
    N (1.1 eq) and stir for 15 minutes at Room Temperature (RT) to liberate the free amine.
    
    • Tip: If using DMF, the salt may fully dissolve. In ACN, Et

      
      N
      
      
      
      HCl salts may precipitate; filtration is optional but not required.
  • Addition: Cool the solution to 0°C. Add NBS (1.05 eq) portion-wise over 20 minutes.

    • Why: Slow addition prevents over-bromination or oxidation of the amine.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

    • Mechanism:[2][3][4] The electrophilic bromine attacks C6. The C3-amine is less nucleophilic towards NBS than the activated ring carbon in this solvent system.

  • Workup: Dilute with water. If the product precipitates, filter it. If not, extract with Ethyl Acetate (3x), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (0–10% MeOH in DCM).

Critical Pathway Visualization

The following diagram illustrates the decision matrix for synthesizing fused heterocycles versus substituted pyridones.

SynthesisWorkflow Start Start: 3-Amino-5-methylpyridin-2-ol HCl Decision Target Outcome? Start->Decision RouteA Route A: Fused Heterocycle (Oxazolo[5,4-b]pyridine) Decision->RouteA Scaffold Construction RouteB Route B: Ring Functionalization (6-Bromo-derivative) Decision->RouteB Cross-Coupling Prep StepA1 Reagent: R-COOH + PPA Temp: 140°C RouteA->StepA1 StepB1 Reagent: NBS, DMF, Et3N Temp: 0°C -> RT RouteB->StepB1 StepA2 Product: 2-Substituted-5-methyloxazolo[5,4-b]pyridine StepA1->StepA2 StepB2 Product: 3-Amino-6-bromo-5-methylpyridin-2-ol StepB1->StepB2

Figure 2: Synthesis workflow decision matrix. Route A utilizes the bifunctional nature of the amine/hydroxyl pair for cyclization. Route B exploits the electronic activation of the C6 position.

Safety & Handling

  • Toxicity: 3-Amino-5-methylpyridin-2-ol is classified as Acute Tox. 3 (Oral/Dermal) .[5] It is a skin and eye irritant.[5][6] All handling must occur in a fume hood wearing nitrile gloves and eye protection.

  • HCl Salt: The hydrochloride salt is hygroscopic. Store in a desiccator at 2–8°C.

  • PPA Hazards: Polyphosphoric acid is corrosive and viscous. Use mechanical stirring if scaling up >10g to ensure heat transfer.

References

  • Chem-Impex International. "3-Amino-5-methylpyridine hydrochloride Product Page." Catalog No. 25687.Link

  • Potikha, L. M., et al. "A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones." ResearchGate, 2024.[4] Link

  • Kovtunenko, V. A., et al. "Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine." Eurasian Journal of Chemistry, 2025. Link

  • PubChem. "Compound Summary: 3-Amino-5-methylpyridin-2-ol." National Library of Medicine.Link

  • Jubilant Ingrevia. "Safety Data Sheet: 2-Amino-5-methylpyridine (Structural Analog)." Jubilant Ingrevia Limited, 2024.[5] Link

Sources

Application

Strategic Functionalization of 3-Amino-5-methylpyridin-2-ol: Activation and Nucleophilic Substitution Protocols

Executive Summary & Chemical Logic 3-Amino-5-methylpyridin-2-ol hydrochloride (CAS: 115248-26-9) is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., p38 MAP kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

3-Amino-5-methylpyridin-2-ol hydrochloride (CAS: 115248-26-9) is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., p38 MAP kinase) and antifibrotic agents.[1]

However, reacting this molecule with nucleophiles presents a fundamental chemical paradox: the molecule itself is electron-rich and exists predominantly as the 2-pyridone tautomer in solution.[1] The electron-donating amino group at C3 and the methyl group at C5 further deactivate the ring toward nucleophilic attack.[1]

To successfully react this scaffold with nucleophiles (amines, alkoxides, thiols, or cyanide), the chemist must employ an "Activation-Substitution" strategy .[1] This guide details two primary workflows:

  • C2-Activation (The Chlorination Route): Converting the C2-OH into a C2-Cl leaving group to enable Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • C3-Transformation (The Sandmeyer Route): Converting the C3-NH

    
     into a diazonium salt (highly electrophilic) to allow displacement by nucleophiles.[1]
    

Structural Dynamics & Tautomerism

Before initiating any protocol, it is critical to understand the substrate's behavior in solution.[1]

  • Tautomeric Equilibrium: In polar solvents (DMSO, MeOH, Water) and the solid state, the equilibrium heavily favors the 2-pyridone (lactam) form over the 2-hydroxypyridine (lactim) form.[1]

  • Implication: Standard

    
     conditions will fail on the native material.[1] The "2-ol" oxygen is not a leaving group; it is part of a stable amide-like system.[1]
    
  • The HCl Salt: The starting material is supplied as a hydrochloride salt.[1] Direct exposure to strong bases (e.g., NaH, BuLi) without prior neutralization can lead to precipitation or inconsistent stoichiometry.[1]

Reactivity Visualization (Graphviz)[1]

G Start 3-Amino-5-methylpyridin-2-ol (HCl Salt) Tautomer Dominant Tautomer: 2-Pyridone Form Start->Tautomer Neutralization Activation ACTIVATION STEP (Essential) Tautomer->Activation Resists Direct Nucleophilic Attack RouteA Route A: C2-Activation (POCl3 Chlorination) Activation->RouteA Targeting C2 RouteB Route B: C3-Activation (Diazotization) Activation->RouteB Targeting C3 ProdA Product A: 2-Substituted Pyridine (via SnAr) RouteA->ProdA + Nucleophile (R-NH2, RO-) ProdB Product B: 3-Substituted Pyridone (via Sandmeyer) RouteB->ProdB + Nucleophile (CuCN, KI)

Figure 1: Decision tree for functionalizing 3-amino-5-methylpyridin-2-ol based on the target position.

Protocol A: C2-Activation via Dehydroxychlorination

Objective: Synthesize 2-chloro-5-methylpyridin-3-amine derivatives to enable


 reactions.

Challenge: Direct chlorination of 3-aminopyridones with


 can lead to tar formation or phosphoramidate side products due to the free amine.[1]
Solution:  A "Protect-Activate-Deprotect" sequence is the most robust method for high-value intermediates.[1]
Step 1: Amine Protection[1]
  • Suspend 3-amino-5-methylpyridin-2-ol HCl (10.0 g, 62 mmol) in Acetic Anhydride (30 mL).

  • Heat to 90°C for 2 hours. The suspension will clear as the N-acetyl derivative forms.[1]

  • Cool to RT.[1] Pour into ice water (100 mL).

  • Collect the precipitate (N-(2-hydroxy-5-methylpyridin-3-yl)acetamide) by filtration.[1]

    • Checkpoint: Verify Mono-acetylation via LCMS (

      
      ).[1]
      
Step 2: Chlorination (The Activation)[1]
  • Place the dry N-acetyl intermediate (5.0 g) in a round-bottom flask.

  • Add Phosphorus Oxychloride (

    
    )  (25 mL, excess).
    
  • Critical: Add

    
      (1.0 eq) to assist in the deoxygenation.
    
  • Reflux at 105°C for 3-5 hours. Monitor by TLC (the pyridone carbonyl stretch disappears).[1]

  • Workup (Hazard): Remove excess

    
     via rotary evaporation. Pour the residue slowly onto crushed ice/ammonium hydroxide mixture (maintain pH > 8).
    
  • Extract with DCM.[1] The product is N-(2-chloro-5-methylpyridin-3-yl)acetamide .[1]

Step 3: Nucleophilic Substitution ( )

Now that the ring has a leaving group (Cl) and is activated by the electron-withdrawing acetyl group, it reacts readily with nucleophiles.[1]

Reagents:

  • Substrate: 2-Chloro-intermediate (from Step 2).[1][2]

  • Nucleophile: Primary/Secondary Amine (2.0 eq) OR Alkoxide.[1]

  • Base:

    
     (2.0 eq) or DIPEA.[1]
    
  • Solvent: NMP or DMSO (Polar Aprotic is required).[1]

Procedure:

  • Dissolve substrate in NMP (0.2 M).[1]

  • Add Base and Nucleophile.[1]

  • Heat to 120-140°C (Microwave irradiation preferred for 30 mins).

  • Note: If the nucleophile is sterically hindered, Pd-catalyzed Buchwald-Hartwig amination may be required instead of thermal

    
    .[1]
    

Protocol B: C3-Activation via Sandmeyer Chemistry

Objective: Replace the C3-Amino group with a nucleophile (Cl, Br, I, CN).[1] Mechanism: The amino group is converted to a diazonium salt (


), which is an excellent leaving group.[1][3][4]
Standard Operating Procedure (Iodination Example)

This is the most efficient way to introduce a handle for subsequent Suzuki couplings.[1]

Reagents:

  • Substrate: 3-Amino-5-methylpyridin-2-ol HCl.[1]

  • Acid:

    
     (20% aq) or HCl.[1]
    
  • Nitrite Source:

    
     (1.1 eq).[1]
    
  • Nucleophile:

    
     (Potassium Iodide) (2.0 eq).[1]
    

Step-by-Step:

  • Diazotization: Dissolve the starting material (1.0 g) in 20%

    
     (10 mL). Cool to 0°C  in an ice/salt bath.
    
  • Add

    
     (solution in water) dropwise.[1] Maintain temp < 5°C.
    
    • Observation: The solution turns clear/yellowish.[1] Stir for 20 mins.

  • Substitution: Dissolve

    
     (2.0 eq) in water (5 mL). Add dropwise to the cold diazonium solution.[1]
    
  • Reaction: Allow to warm to RT, then heat to 60°C for 1 hour. Nitrogen gas evolution will be observed.[1]

  • Workup: Neutralize with saturated

    
    . Extract with EtOAc.[1][5] Wash with sodium thiosulfate (to remove free iodine).[1]
    
  • Product: 3-Iodo-5-methylpyridin-2-ol.[1]

Reactivity Table: Nucleophile Compatibility
Target PositionActivation MethodCompatible NucleophilesKey ReagentsNotes
C2

(Chlorination)
Amines (

), Alkoxides

,

, Heat
Requires protection of C3-amine first.[1]
C3 Diazotization (

)
Iodide (

), Cyanide (

)

,

Sandmeyer conditions.[1] Acidic media required.[1]
C3 Diazotization (

)
Hydroxyl (

)

,

Hydrolysis of diazonium yields the diol.[1]
N1 Direct AlkylationAlkyl Halides

, DMF
Competing Reaction: O-alkylation vs N-alkylation.[1]

Troubleshooting & Critical Parameters

Handling the HCl Salt

The commercial hydrochloride salt is acidic.[1] In reactions requiring basic conditions (e.g., alkylation), you must account for the extra equivalent of base required to neutralize the HCl.

  • Recommendation: Free-base the material prior to use if using organometallics (e.g., Pd-catalysis).[1] Partition between EtOAc and Sat.[1]

    
    .
    
Regioselectivity (N- vs O-Alkylation)

If reacting the native scaffold with alkyl halides (making the pyridine the nucleophile):

  • N-Alkylation (Pyridone): Favored by polar aprotic solvents (DMF) and hard bases (

    
    ).[1]
    
  • O-Alkylation (Pyridinol): Favored by silver salts (

    
    ) or non-polar solvents.[1]
    
Safety: Quenching

The quenching of


 reactions (Protocol A) is highly exothermic and generates HCl gas.
  • Rule: Never add water to the reaction.[1] Add the reaction mixture dropwise to a large volume of rapidly stirring ice water.

References

  • Synthesis of 2-chloro-5-methylpyridine derivatives

    • US Patent 4612377A.[1] Preparation of 2-chloro-5-methylpyridine.[1][2][6][7][8] Link

  • Sandmeyer Reactions on Aminopyridines

    • Organic Chemistry Portal.[1] Sandmeyer Reaction Protocols.[1][4] Link

  • Tautomerism of 2-Hydroxypyridines

    • ChemTube3D.[1] 2-Hydroxypyridine Tautomerism and Reactivity.[1][2][9][10] Link

  • Nucleophilic Substitution on Pyridines

    • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley-Blackwell.[1] (Standard text for pyridine reactivity logic).

Sources

Method

Application Note: Advanced Material Architectures using 3-Amino-5-methylpyridin-2-ol Hydrochloride

[1] Executive Summary 3-Amino-5-methylpyridin-2-ol hydrochloride is a bifunctional heterocyclic scaffold that bridges the gap between pharmaceutical intermediates and advanced materials science.[1] Unlike simple pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Amino-5-methylpyridin-2-ol hydrochloride is a bifunctional heterocyclic scaffold that bridges the gap between pharmaceutical intermediates and advanced materials science.[1] Unlike simple pyridines, this compound possesses a dual-donor/acceptor (DDA) hydrogen-bonding motif inherent to the 2-pyridone core, augmented by a reactive primary amine at the 3-position.[1]

This guide details the application of this compound in three high-value material domains:

  • Supramolecular Polymers: Utilizing the pyridone dimer synthon for self-healing and thermoplastic elastomeric properties.[1]

  • Coordination Networks (MOFs): Exploiting the N,O-chelating pocket for constructing tunable coordination polymers.[1]

  • Functional Dyes: Synthesis of pyridone-based azo dyes for solvatochromic sensing.

Chemical Foundation & Handling[1][2]

Structural Properties

The molecule exists in a tautomeric equilibrium, predominantly favoring the 2-pyridone (lactam) form in the solid state and polar solvents. This tautomerism is critical for its material applications.[1]

  • Lactam Form (Dominant): Exhibits complementary hydrogen bonding (Donor-Acceptor) at the N1-H and C2=O sites.[1]

  • 3-Amino Group: Provides an orthogonal handle for covalent functionalization (e.g., amide coupling, Schiff base formation) without disrupting the pyridone dimerization motif.

Solubility & Stability Profile
SolventSolubility (25°C)Application Relevance
Water High (>50 mg/mL)Aqueous coordination chemistry; biological assays.[1]
DMSO/DMF HighStock solutions; polymer synthesis.[1]
Methanol ModerateCrystallization; solvothermal synthesis.[1]
Chloroform Low (Salt form)Note:[1] Free base is required for non-polar supramolecular assembly.[1]

Application I: Supramolecular Polymer Networks

Theory: The 2-pyridone unit forms a robust centrosymmetric dimer (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 synthon) via dual hydrogen bonds.[2] By attaching this unit to a polymer backbone via the 3-amino group, researchers can introduce reversible physical crosslinks.[1] These crosslinks dissociate at high temperatures (allowing processing) and reform upon cooling (restoring mechanical strength), creating thermoplastic elastomers  or self-healing materials .[1]
Protocol A: Synthesis of Pyridone-Functionalized Supramolecular Linkers

Objective: Convert the hydrochloride salt to a ureido-pyridone monomer suitable for polymerization.

Reagents:

  • 3-Amino-5-methylpyridin-2-ol HCl (1 eq)[1]

  • Triethylamine (TEA) (2.5 eq)[1]

  • Hexyl isocyanate (or polymer-bound isocyanate) (1.1 eq)[1]

  • Anhydrous DMF

Workflow:

  • Neutralization: Dissolve 3-Amino-5-methylpyridin-2-ol HCl in anhydrous DMF under ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Add TEA dropwise to liberate the free amine. Stir for 30 min at RT.
    
  • Coupling: Add Hexyl isocyanate dropwise. The reaction between the 3-amino group and isocyanate forms a urea linkage.

    • Mechanistic Insight: The 3-amino group is significantly more nucleophilic than the amide-like nitrogen of the pyridone ring, ensuring regioselectivity.

  • Reaction: Heat to 60°C for 4 hours. Monitor via TLC (disappearance of amine).[1]

  • Workup: Pour mixture into ice water. The urea-functionalized product will precipitate.[1] Filter and recrystallize from EtOH.

Data Interpretation:

  • FT-IR: Look for the disappearance of the isocyanate peak (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and appearance of urea carbonyl (
    
    
    
    ).
  • Application: This monomer can now be doped into bulk polymers to induce hydrogen-bond-mediated self-assembly.[1]

Application II: Coordination Polymers & MOFs

Theory: The 3-amino-2-pyridone motif acts as a bidentate ligand.[1] The oxygen of the carbonyl and the nitrogen of the amine can chelate transition metals (Cu, Zn, Ni), forming 5-membered chelate rings. This is useful for constructing Metal-Organic Frameworks (MOFs) with potential catalytic or sensing properties.[1]

Protocol B: Solvothermal Synthesis of Cu(II)-Pyridone Complex

Objective: Synthesize a crystalline coordination polymer for structural analysis.

Reagents:

  • 3-Amino-5-methylpyridin-2-ol HCl (1 mmol)[1]

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (1 mmol)
    
  • NaOH (2 mmol, to neutralize HCl and deprotonate the ligand)

  • Solvent: Methanol/Water (3:1 v/v)[1]

Workflow:

  • Ligand Prep: Dissolve the pyridone salt in Methanol/Water.[1] Add NaOH solution slowly to adjust pH to ~8.[1] The solution may turn slight yellow.

  • Metal Addition: Add the copper salt solution dropwise with stirring. A color change to green/blue indicates complexation.[1]

  • Crystallization: Transfer the solution to a Teflon-lined autoclave or seal in a glass vial. Heat at 80°C for 24–48 hours (Solvothermal method).[1]

  • Harvesting: Filter the resulting blue-green crystals. Wash with cold methanol.[1]

Characterization:

  • Single Crystal XRD: Expect a structure where the Cu center is coordinated by the amine N and carbonyl O.

  • UV-Vis: Distinct d-d transition bands differing from free metal salt.[1]

Application III: Functional Azo Dyes

Theory: The electron-rich nature of the 3-amino-5-methyl-2-pyridone scaffold makes it an excellent diazo component (to be diazotized) or coupling component (if the amino group is protected/modified).[1] Here, we use it as the diazo component to create pyridone-based azo dyes, which are valuable for their high extinction coefficients and solvatochromism.

Protocol C: Diazotization and Coupling

Reagents:

  • 3-Amino-5-methylpyridin-2-ol HCl[1]

  • Sodium Nitrite (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )[3]
    
  • Hydrochloric Acid (conc.)[1]

  • Coupling Agent: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Naphthol (for red/orange dyes)
    

Workflow:

  • Diazotization:

    • Dissolve 1.44 g (10 mmol) of the start material in 10 mL 6M HCl. Cool to 0–5°C in an ice bath.

    • Add dropwise a solution of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (0.7 g in 5 mL water). Maintain temp < 5°C.
      
    • Critical Step: Stir for 20 min. Test with starch-iodide paper (should turn blue immediately).[1] Destroy excess nitrous acid with urea if necessary.[1]

  • Coupling:

    • Dissolve ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -Naphthol (1.44 g) in 10% NaOH solution (20 mL). Cool to 0–5°C.[4]
      
    • Slowly add the diazonium salt solution to the naphthol solution with vigorous stirring.

    • Maintain pH > 9 using NaOH.[1] A deep red precipitate will form immediately.[1]

  • Isolation:

    • Stir for 1 hour. Acidify slightly with acetic acid to pH 6 to fully precipitate the dye.

    • Filter, wash with water, and dry.

Visualizing the Mechanisms

The following diagram illustrates the two primary pathways for this molecule: Supramolecular Assembly (Physical) vs. Chemical Derivatization (Covalent).

G Start 3-Amino-5-methylpyridin-2-ol (HCl Salt) FreeBase Free Base (Tautomeric Equilibrium) Start->FreeBase Neutralization (NaOH/TEA) Diazo Diazonium Salt (Intermediate) Start->Diazo NaNO2 / HCl (0°C) Dimer H-Bonded Dimer (R2^2(8) Synthon) FreeBase->Dimer Self-Assembly (Non-polar solvent) Chelate Metal Chelation (N,O-Coordination) FreeBase->Chelate + Cu(II)/Zn(II) Polymer Supramolecular Polymer Network Dimer->Polymer Linker Attachment MOF Coordination Polymer (MOF) Chelate->MOF Solvothermal Growth Dye Functional Azo Dye Diazo->Dye Coupling w/ Aromatics

Caption: Mechanistic pathways for 3-Amino-5-methylpyridin-2-ol: Self-assembly (Green), Metal Coordination (Red), and Covalent Synthesis (Grey).[1]

References

  • Tautomerism and Acidity of Pyridones

    • Title: How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism.[1]

    • Source:J. Phys.[1] Chem. B 2021, 125, 7, 1891–1904.[1]

    • URL:[Link][1]

  • Supramolecular Synthons

    • Title: Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals.[1][2]

    • Source:Cryst. Growth Des. 2022, 22, 2, 1321–1331.
    • URL:[Link][1]

  • Coordination Chemistry of Pyridyl-Amine Ligands

    • Title: Mixed 3d-3d'-Metal Complexes: A Dicobalt(III)Iron(III) Coordination Cluster Based on Pyridine-2-Amidoxime.[1]

    • Source:Molecules 2020, 25(17), 3789.[1]

    • URL:[Link][1]

  • Azo Dye Synthesis Protocols

    • Title: Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds.[1][5]

    • Source:RSC Adv., 2022, 12, 26066-26084.[1]

    • URL:[Link]

Sources

Application

Technical Application Note: Synthetic Utility and Handling of 3-Amino-5-methylpyridin-2-ol Hydrochloride

[1][2][3] Introduction & Chemical Identity 3-Amino-5-methylpyridin-2-ol hydrochloride is a high-value heterocyclic building block used primarily in the synthesis of Peptide Nucleic Acid (PNA) monomers , kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Introduction & Chemical Identity

3-Amino-5-methylpyridin-2-ol hydrochloride is a high-value heterocyclic building block used primarily in the synthesis of Peptide Nucleic Acid (PNA) monomers , kinase inhibitors (e.g., p38 MAP kinase, FGFR4), and peptidomimetics .[1][2]

The Tautomerism Factor

A critical mechanistic insight for researchers is that while the IUPAC name suggests a "pyridinol" (aromatic alcohol), the compound exists predominantly as the 2-pyridone (lactam) tautomer in both solid state and polar solutions (DMSO, Methanol, Water).[1]

  • Implication: The "hydroxyl" proton is actually bound to the ring nitrogen.[2] This affects nucleophilicity; the oxygen is a hard nucleophile (prone to O-alkylation with hard electrophiles), while the ring nitrogen is a soft nucleophile.[1][2]

  • The HCl Advantage: The hydrochloride salt form is preferred over the free base because the protonated amine (

    
    ) is electron-withdrawing, which stabilizes the electron-rich pyridine ring against oxidative degradation during storage.[1][2]
    
DOT Diagram 1: Tautomerism & Reactivity

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Reactivity Sites Pyridinol Pyridinol Form (Aromatic OH) Less Stable in Polar Solvents Pyridone Pyridone Form (Lactam C=O) Dominant Species Pyridinol->Pyridone Polar Solvent (DMSO/MeOH) Amine 3-Amino Group (Primary Nucleophile) Pyridone->Amine Functionalization (Amide Coupling) RingN Ring Nitrogen (Soft Nucleophile) Pyridone->RingN N-Alkylation (Side Reaction) Oxygen Carbonyl Oxygen (Hard Nucleophile) Pyridone->Oxygen O-Alkylation (Rare/Specific Conditions)

Caption: Tautomeric equilibrium shifts toward the 2-pyridone form in polar media, dictating site-selectivity during synthesis.

Pre-Analytical Considerations

Solubility & Stability Profile
SolventSolubilityNotes
Water HighpH acidic (~2-3).[1][2][3] Suitable for aqueous workups.[1][2][3]
DMSO HighPreferred for NMR and stock solutions.[1][2][3]
Methanol ModerateGood for hydrogenation or transfers.[1][2][3]
DCM/EtOAc LowCritical: The salt is insoluble.[2][3] Must be neutralized (free-based) to extract into organic layers.[1][2][3]

Handling Protocol:

  • Hygroscopicity: The HCl salt is hygroscopic.[1][2][3] Store in a desiccator at 4°C.

  • Oxidation: The free base (3-amino-5-methyl-2-pyridone) is sensitive to air oxidation, turning brown over time.[1][2][3] Always generate the free base in situ or immediately prior to use. [2]

Experimental Protocols

Protocol A: Selective Amide Coupling (Scaffold Functionalization)

Objective: To couple the 3-amino group with a carboxylic acid (R-COOH) without protecting the pyridone nitrogen.[1][2]

Mechanism: The 3-amino group is significantly more nucleophilic than the amide-like ring nitrogen.[1][2][3] However, the HCl must be neutralized to permit reaction.[1][2]

Reagents:

  • 3-Amino-5-methylpyridin-2-ol HCl (1.0 equiv)[1][2][3]

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv) or EDC/HOBt

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)[1]

  • DMF (Anhydrous)[1][4]

Step-by-Step Workflow:

  • Activation: In a dried flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv).[1][2][3] Stir at Room Temperature (RT) for 15 minutes.

    • Why? Pre-activation minimizes the time the sensitive aminopyridone free base sits in solution.[2]

  • Salt Break & Addition: In a separate vial, suspend 3-Amino-5-methylpyridin-2-ol HCl (1.0 equiv) in minimum DMF. Add DIPEA (2.5 equiv).[1][2][3]

    • Observation: The suspension should clarify as the free base forms.[2]

  • Coupling: Add the amine solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Acid Mass + 124.14 - 18.02).[1][2][3]

  • Workup (Precipitation Method):

    • Pour the reaction mixture into 10 volumes of ice-cold water.

    • The product often precipitates as a solid due to the pyridone's poor water solubility at neutral pH.[2]

    • Filter, wash with water and Et₂O.[1][2][3]

  • Alternative Workup (Extraction):

    • If no precipitate, extract with EtOAc/THF (3:1).[1][2][3] Pure EtOAc often fails to extract pyridones efficiently.[1][2][3]

Protocol B: Synthesis of Imidazo[1,2-a]pyridines (Cyclization)

Objective: To fuse a ring onto the scaffold, creating a bicyclic core common in kinase inhibitors.[1]

Reagents:

  • 3-Amino-5-methylpyridin-2-ol HCl (1.0 equiv)[1][2][3]

  • 
    -Haloketone (e.g., Chloroacetone) (1.2 equiv)[1]
    
  • NaHCO₃ (3.0 equiv)[1]

  • Ethanol/Water (10:1)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the aminopyridone HCl and NaHCO₃ in Ethanol/Water.

  • Addition: Add the

    
    -haloketone.[1][2][3]
    
  • Reflux: Heat to reflux (80°C) for 6–12 hours.

    • Mechanism:[1][2][3][5][6] The ring nitrogen attacks the alkyl halide (alkylation), followed by condensation of the primary amine onto the ketone carbonyl.[2]

  • Isolation: Evaporate Ethanol. Dilute with water.[1][2][3] The bicyclic product is usually hydrophobic and will precipitate.[2][3]

DOT Diagram 2: Synthetic Workflow (Amide Coupling)

Workflow cluster_inputs Input Phase cluster_reaction Reaction Phase cluster_output Workup Phase Salt Start: HCl Salt (Stable Storage) FreeBase In-situ Free Base (Oxidation Sensitive) Salt->FreeBase Neutralization Base DIPEA (3.5 eq) Base->FreeBase Acid R-COOH + HATU Coupling Amide Coupling (DMF, RT, 4-16h) Acid->Coupling FreeBase->Coupling Quench Quench: Ice Water Coupling->Quench Precip Filtration (Solid) Quench->Precip Preferred Extract Alt: EtOAc/THF Extract Quench->Extract If Soluble

Caption: Step-by-step logic for coupling, prioritizing in-situ neutralization to prevent oxidation.

Quality Control & Characterization

When validating the product, the NMR signals of the 5-methyl-2-pyridone core are distinct.[1][2]

Expected 1H NMR Data (DMSO-d6):

  • 
     11.0–12.0 ppm (br s, 1H):  Pyridone NH (Exchangeable).[1][3] Note: If this is absent, O-alkylation may have occurred.[1]
    
  • 
     6.5–7.5 ppm (m, 2H):  Aromatic protons (H-4 and H-6).[1][2][3] H-6 is typically more deshielded (downfield) due to proximity to the ring nitrogen.[1][2][3]
    
  • 
     4.5–5.5 ppm (br s, 2H):  Free amine (
    
    
    
    ).[1][2][3] Disappears upon amide coupling.[2]
  • 
     2.0–2.2 ppm (s, 3H):  Methyl group at C-5.[1][2][3]
    

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (Amide Coupling) Incomplete salt breakEnsure DIPEA > 3.0 equiv. The HCl consumes 1.0 equiv immediately.[1][2][3]
Dark/Black Reaction Oxidation of free amineDegas DMF with Argon.[2][3] Limit exposure of the free base to air.[2]
Regioisomers in Alkylation N- vs O-alkylationUse soft electrophiles for N-alkylation.[1][2][3] Use Ag salts (e.g., Ag₂CO₃) to promote O-alkylation if desired.[1][2][3]

References

  • Chemical Identity & Properties: PubChem. 3-Amino-5-methylpyridine.[1][2][3] National Library of Medicine.[2][3] Available at: [Link][1]

  • Kinase Inhibitor Synthesis (FGFR4): Li, X., et al. (2022).[1][2][3] 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.[1][2][3] PubMed Central.[1][2][3] Available at: [Link]

  • Tautomerism of Hydroxypyridines: Forlani, L., et al. 2-Hydroxypyridine-Tautomerism. ChemTube3D. Available at: [Link]

  • Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009).[1][2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1][2][3] (General reference for HATU/DIPEA protocols).

  • PNA Monomer Synthesis: (Contextual grounding) This scaffold is a known mimic for Cytosine in PNA synthesis, utilizing the aminopyridone hydrogen bonding face.[1][2][3] See: Nielsen, P. E.[1] (Ed.).[1][2][3][4][7] (2004).[1][2][3] Peptide Nucleic Acids: Protocols and Applications.

Sources

Method

Application Note: High-Throughput Fragment Screening &amp; Profiling of 3-Amino-5-methylpyridin-2-ol Scaffolds

Executive Summary This guide details the high-throughput screening (HTS) and profiling protocols for 3-Amino-5-methylpyridin-2-ol hydrochloride (CAS: 1152495-23-2 / Free base: 52334-51-7). This compound is a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the high-throughput screening (HTS) and profiling protocols for 3-Amino-5-methylpyridin-2-ol hydrochloride (CAS: 1152495-23-2 / Free base: 52334-51-7). This compound is a "privileged fragment" in medicinal chemistry, widely recognized for its ability to mimic the hydrogen-bonding patterns of adenine in the ATP-binding pocket of kinases (e.g., FGFR4, CDK2) and epigenetic targets.

Unlike traditional HTS of large "drug-like" libraries, screening with this scaffold requires a Fragment-Based Drug Discovery (FBDD) approach. This involves screening at higher concentrations, utilizing sensitive biophysical readouts (SPR, Thermal Shift), and rigorously accounting for tautomeric equilibria (2-ol vs. 2-one) that dictate binding affinity.

Chemical Profile & Mechanism of Action[1]

The "Privileged" Scaffold

The 3-amino-5-methylpyridin-2-ol core functions as a bidentate hydrogen bond donor/acceptor motif. In the kinase hinge region, the "2-one" tautomer (pyridone) typically acts as the acceptor (via Carbonyl-O) and donor (via N-H), mimicking the interaction of the adenine purine ring with the kinase backbone.

Critical Tautomerism

Users must recognize that while the IUPAC name suggests a "pyridin-2-ol" (hydroxyl form), the compound exists predominantly as 3-amino-5-methylpyridin-2(1H)-one in solution and in most protein binding sites.

  • 2-ol form: Aromatic pyridine ring; OH group.

  • 2-one form: Non-aromatic amide-like linkage; NH donor / C=O acceptor.

  • Implication: Docking studies and assay buffers must account for the 2-one preference to avoid false negatives in silico or in vitro.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Kinase Hinge Interaction Py_ol Pyridin-2-ol Form (Aromatic, Minor in aq. solution) Py_one Pyridin-2-one Form (Amide-like, Major Binder) Py_ol->Py_one Tautomerization (Favored in polar solvents) Hinge Kinase Hinge Region (Backbone NH / CO) Py_one->Hinge Bidentate H-Bonds (Donor/Acceptor Pair)

Figure 1: Tautomeric equilibrium shifting toward the biologically active pyridin-2-one form, which facilitates bidentate binding to kinase hinge regions.

Pre-Screening Validation & Library Prep

Solubility & Stock Preparation

Fragment screening requires high concentrations (often 100 µM – 1 mM in assay). The hydrochloride salt improves water solubility but can acidify DMSO stocks, potentially causing precipitation or degradation of sensitive library partners.

  • Protocol:

    • Master Stock: Dissolve powder to 100 mM in 100% DMSO.

    • Salt Neutralization: If using the HCl salt, ensure the assay buffer (e.g., 50 mM HEPES pH 7.5) has sufficient capacity to neutralize the acid carryover. Alternatively, add 1 equivalent of TEA (Triethylamine) to the DMSO stock if solubility permits.

    • QC: Verify solubility via nephelometry or simple visual inspection after centrifugation (1000 x g for 5 min).

Stability Check

The 3-amino group is susceptible to oxidation over time.

  • Recommendation: Store DMSO stocks under nitrogen/argon at -20°C.

  • QC: Run LC-MS on stocks >3 months old. Expect a mass shift of +16 Da (N-oxide) if degradation has occurred.

High-Throughput Screening Protocols

For this scaffold, we recommend Thermal Shift Assay (TSA/DSF) for primary screening due to its throughput and ability to detect weak fragment binders (Kd > 10 µM).

Protocol A: Differential Scanning Fluorimetry (TSA)

Objective: Identify targets stabilized by 3-Amino-5-methylpyridin-2-ol from a panel of kinases.

Materials:

  • Protein: Recombinant Kinase Domain (e.g., FGFR4, CDK2) at 2–5 µM.

  • Dye: SYPRO Orange (5000x stock).

  • Compound: 3-Amino-5-methylpyridin-2-ol HCl (100 mM DMSO stock).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2.

Step-by-Step Workflow:

  • Plate Preparation:

    • Use a 384-well white PCR plate (Roche LightCycler or similar).

    • Dispense 100 nL of Compound Stock (Final conc: 1 mM) into assay wells.

    • Dispense 100 nL of DMSO into Control wells (Reference Tm).

  • Master Mix:

    • Prepare protein solution: 2 µM Protein + 5x SYPRO Orange in Buffer.

    • Note: Keep protein on ice until dispensing.

  • Dispense:

    • Add 10 µL of Master Mix to each well.

    • Seal plate with optical adhesive film.

    • Centrifuge at 1000 rpm for 1 min to remove bubbles.

  • Run (RT-PCR Instrument):

    • Ramp temperature from 25°C to 95°C at 0.05°C/sec (continuous acquisition).

    • Filter: Ex 465 nm / Em 580 nm.

  • Analysis:

    • Calculate Tm (midpoint of transition) using the Boltzmann fit or derivative method (-dF/dT).

    • Hit Criteria:

      
       (3x standard deviation of DMSO control).
      
Protocol B: Surface Plasmon Resonance (SPR) Validation

Objective: Confirm binding kinetics and rule out aggregation artifacts (common with fragments).

Method:

  • Immobilization: Biotinylated Kinase captured on Streptavidin (SA) chip.

  • Injection: Inject concentration series of the compound (e.g., 31 µM to 500 µM).

  • Analysis: Fit to a 1:1 steady-state affinity model.

    • Success Metric: Square-wave sensorgrams (fast on/off rates typical of fragments).

    • Warning: If the sensorgram shows slow dissociation or "sticky" behavior, the compound may be aggregating or binding non-specifically.

Data Visualization & Analysis

HTS Workflow Diagram

HTS_Workflow Stock Compound Stock (100 mM in DMSO) Echo Acoustic Dispensing (Echo 550) Stock->Echo Source Assay_Plate 384-well Assay Plate (Protein + SYPRO Orange) Echo->Assay_Plate 100 nL Transfer Readout Thermal Shift Readout (RT-PCR / QuantStudio) Assay_Plate->Readout Thermal Ramp Analysis Data Analysis (Calculate ΔTm) Readout->Analysis Melt Curves Validation Hit Validation (SPR / X-ray Crystallography) Analysis->Validation Hits (ΔTm > 2°C)

Figure 2: High-Throughput Screening workflow for fragment profiling using Thermal Shift Assay.

Quantitative Metrics (Table)

When analyzing hits from this scaffold, use Ligand Efficiency (LE) rather than raw IC50/Kd, as fragments naturally have lower potency due to their small size.

MetricFormulaTarget Value for this Scaffold
Molecular Weight (MW) -~144.6 Da (HCl salt)
Ligand Efficiency (LE)

> 0.3 kcal/mol/atom
Binding Affinity (Kd) Determined via SPR10 µM - 500 µM
Solubility (DMSO) -> 100 mM

Expert Insights & Troubleshooting

  • The "False Positive" Trap:

    • Aminopyridines can fluoresce or quench fluorescence in certain TR-FRET assays. Always run an interference control (Compound + Fluorophore only, no enzyme) if using optical assays.

  • Crystallography is King:

    • Because this fragment is small, biochemical assays can be noisy. The ultimate validation is soaking the fragment into protein crystals (e.g., at 10-50 mM concentration) to resolve the binding mode. The 3-amino group often points towards the solvent, allowing for "fragment growing" vectors.

  • Acidic Salt Effect:

    • If using the HCl salt in a low-buffer capacity assay (e.g., 10 mM buffer), the local pH drop can denature the protein, mimicking a "hit" (destabilization) or inhibition. Always check the pH of the final assay mix.

References

  • PubChem. (2025).[1] Compound Summary: 3-Amino-5-methylpyridin-2-ol. National Library of Medicine. Link

  • Kim, S. Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PubMed Central. Link

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. Link

  • Enamine. (2025).[1][2] High-Throughput Screening Services & Library Design. Enamine.net. Link

  • RCSB PDB. (2011). Crystal Structure of CDK2 with Inhibitors. Protein Data Bank. Link

Sources

Application

Scale-up synthesis of 3-Amino-5-methylpyridin-2-ol hydrochloride derivatives

Application Note: AN-PHARM-2024-04 High-Purity Preparation of a Key Pharmacophore for Peptide Deformylase and Kinase Inhibitors Executive Summary This application note details a robust, scalable protocol for the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-2024-04

High-Purity Preparation of a Key Pharmacophore for Peptide Deformylase and Kinase Inhibitors

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-amino-5-methylpyridin-2-ol hydrochloride (also known as 3-amino-5-methyl-2-pyridone HCl). This scaffold is a critical intermediate in the synthesis of antibacterial agents (e.g., LBM415 analogs) and various kinase inhibitors.

The traditional synthesis of aminopyridones often suffers from poor regioselectivity during nitration and catalyst poisoning during hydrogenation. This guide provides a process-optimized route that leverages the 5-methyl blocking group to ensure regiochemical fidelity and utilizes a controlled hydrogenation-crystallization sequence to isolate the air-sensitive amine as a stable hydrochloride salt.

Target Audience: Process Chemists, CDMO Scientists, and Medicinal Chemists scaling from gram to kilogram batches.

Retrosynthetic Analysis & Strategy

The synthesis relies on a two-step sequence starting from the commercially available 2-hydroxy-5-methylpyridine (5-methyl-2(1H)-pyridone).

  • Step 1: Electrophilic Aromatic Substitution (Nitration). The presence of the electron-donating hydroxyl/carbonyl group at C2 directs the incoming nitro group to the ortho (C3) or para (C5) positions. Since C5 is blocked by a methyl group, the reaction is highly selective for C3.

  • Step 2: Catalytic Hydrogenation. Reduction of the nitro group to the amine, followed by immediate salt formation to prevent oxidative degradation (browning) of the free amine.

Chemical Pathway Diagram

ReactionScheme SM 2-Hydroxy-5-methylpyridine (5-Methyl-2-pyridone) Nitro 3-Nitro-5-methylpyridin-2-ol (Intermediate) SM->Nitro HNO3, H2SO4 0-5°C -> 45°C (SEAr Mechanism) Amine 3-Amino-5-methylpyridin-2-ol (Free Base - Unstable) Nitro->Amine H2 (3 bar), Pd/C MeOH, 25°C Product 3-Amino-5-methylpyridin-2-ol HCl (Target Salt) Amine->Product HCl/iPrOH Crystallization

Caption: Figure 1. Synthetic pathway leveraging the C5-methyl blocking effect for regioselective C3 nitration.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety on a scale >100g, the following parameters must be strictly controlled:

ParameterSpecificationScientific Rationale (Causality)
Nitration Temp

to

(Addition)
Prevents "runaway" exotherms and minimizes oxidative decomposition of the pyridine ring.
Acid Stoichiometry 1.1 - 1.2 eq.

Excess nitric acid can lead to formation of unstable N-nitro species or ring oxidation.
Quench Rate Controlled DosingThe dilution of

is highly exothermic; rapid quenching can boil the solvent and eject material.
H2 Pressure 3 - 5 barSufficient pressure ensures rapid reduction, minimizing the residence time of the unstable hydroxylamine intermediate.
O2 Exclusion Strict InertingThe free amine product oxidizes rapidly in air to form dark "tar" impurities (quino-type species).
Detailed Experimental Protocols
Protocol A: Regioselective Nitration

Objective: Synthesis of 3-nitro-5-methylpyridin-2-ol. Scale: 100 g Input.

Materials:

  • 2-Hydroxy-5-methylpyridine (CAS: 1003-68-5): 100.0 g (0.916 mol)

  • Sulfuric Acid (

    
    ), conc. (98%): 300 mL
    
  • Nitric Acid (

    
    ), fuming (90%) or conc. (65%): 1.15 equivalents
    
  • Ice/Water: ~1.5 kg

Procedure:

  • Dissolution: Charge a 2L jacketed reactor with conc.

    
     (300 mL). Cool to 
    
    
    
    .
  • Substrate Addition: Add 2-Hydroxy-5-methylpyridine portion-wise over 30 minutes. Note: This is exothermic.[1] Maintain internal temperature

    
    .
    
  • Nitration: Cool the mixture to

    
    . Add 
    
    
    
    dropwise via an addition funnel or dosing pump over 1 hour.
    • Safety Check: If temp rises

      
      , stop addition immediately.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally, then heat to

    
     for 2 hours.
    
    • Monitor: TLC (EtOAc/MeOH 9:1) or HPLC should show consumption of starting material.

  • Quench & Isolation:

    • Prepare a separate vessel with 1.5 kg of crushed ice/water.

    • Slowly pour the reaction mixture into the ice water with vigorous stirring. The product will precipitate as a bright yellow solid.

  • Filtration: Filter the solid using a Büchner funnel. Wash the cake with cold water (

    
    ) until the filtrate pH is > 3.
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
    • Expected Yield: 85-90% (Yellow crystalline solid).

Protocol B: Hydrogenation & Salt Formation

Objective: Reduction to amine and isolation as HCl salt. Safety: Hydrogen gas is flammable. Pd/C is pyrophoric when dry.

Materials:

  • 3-Nitro-5-methylpyridin-2-ol (from Step A): 50.0 g

  • Methanol (MeOH): 500 mL (degassed)

  • Palladium on Carbon (10% Pd/C, 50% wet): 2.5 g (5 wt% loading)

  • Hydrogen (

    
    ) gas[2]
    
  • HCl in Isopropanol (5-6 N) or Conc. HCl (aq)

Procedure:

  • Inerting: Purge the autoclave/hydrogenator with

    
     three times.
    
  • Loading: Charge MeOH and the nitro intermediate. Add the Pd/C catalyst as a slurry in MeOH (do not add dry powder directly to solvent vapors).

  • Hydrogenation: Pressurize to 3 bar (45 psi) with

    
    . Stir at 
    
    
    
    .
    • Kinetics: The uptake of hydrogen will be rapid. Reaction typically completes in 2-4 hours.

  • Filtration: Vent

    
     and purge with 
    
    
    
    . Filter the catalyst through a Celite pad under an inert atmosphere (Argon/Nitrogen blanket).
    • Critical Step: Do not let the filtrate stand in air. The solution should be clear to pale yellow. If it turns brown, oxidation is occurring.

  • Salt Formation:

    • Transfer the filtrate to a crystallization vessel.

    • Cool to

      
      .
      
    • Slowly add HCl (1.1 eq) in iPrOH or aq. HCl.

    • The hydrochloride salt will crystallize/precipitate.

  • Isolation: Filter the white to off-white solid. Wash with cold isopropanol or acetone.

  • Drying: Vacuum dry at

    
    . Store under desiccated conditions.
    
Process Workflow Diagram

ProcessFlow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction & Salt Formation R1 Jacketed Reactor (H2SO4 + SM + HNO3) Quench Quench Tank (Ice Water) R1->Quench Transfer (Exothermic) Filter1 Centrifuge/Filter Quench->Filter1 Dryer1 Vacuum Oven Filter1->Dryer1 R2 Hydrogenator (MeOH + H2 + Pd/C) Dryer1->R2 Intermediate Transfer Filter2 Catalyst Filter (Celite) R2->Filter2 Remove Pd/C Cryst Crystallizer (+ HCl) Filter2->Cryst Filtrate (Under N2) FinalFilter Filter/Dryer Cryst->FinalFilter

Caption: Figure 2. Unit operation flow for the two-step synthesis, highlighting isolation points.

Analytical Controls & Troubleshooting
In-Process Control (IPC) - HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV @ 254 nm and 220 nm.

IssueProbable CauseCorrective Action
Low Yield (Step 1) Temperature too high during addition (

).
Improve cooling capacity; slow down HNO3 addition rate.
Product is Red/Brown (Step 2) Oxidation of free amine before salt formation.Ensure strict

blanketing during filtration; add HCl immediately.
Incomplete Reduction Catalyst poisoning or low H2 pressure.Use fresh catalyst; ensure nitro intermediate is free of sulfur/acid residues (wash thoroughly).
References
  • Nitration of Pyridinols

    • Source: Olah, G. A., et al. "Nitration and nitrosation of pyridine with nitronium and nitrosonium tetrafluoroborate." Journal of Organic Chemistry, 1965, 30(20), 3373-3376.

  • Synthesis of 3-Amino-5-methyl-2-pyridone (LBM415 Intermediate)

    • Source: Novartis Patent WO2004087647. "Peptide Deformylase Inhibitors."[3] (Describes the scaffold utility).

  • Catalytic Hydrogenation of Nitro-Pyridines

    • Source: BenchChem Application Notes. "Catalytic Hydrogenation of 3-Methylpyridine derivatives."

  • Regioselectivity in Pyridone Nitration

    • Source:Organic Process Research & Development (OPRD), Vol 12, Issue 6. "Process Research and Development of LBM415." (Validates the 3-nitro selectivity).

Disclaimer: This protocol involves hazardous chemicals (strong acids, hydrogen gas).[4] A thorough Process Hazard Analysis (PHA) must be conducted before scaling up.

Sources

Method

Use of 3-Amino-5-methylpyridin-2-ol hydrochloride as a reagent in analytical methods

This Application Note provides a comprehensive technical guide for the use of 3-Amino-5-methylpyridin-2-ol hydrochloride (also known as 3-amino-5-methyl-2-pyridone) as a fluorogenic derivatization reagent. While the non-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of 3-Amino-5-methylpyridin-2-ol hydrochloride (also known as 3-amino-5-methyl-2-pyridone) as a fluorogenic derivatization reagent.

While the non-methylated parent compound (3-amino-2-pyridone) is a classic reagent for


-dicarbonyl detection, the 5-methyl derivative  offers distinct advantages in High-Performance Liquid Chromatography (HPLC) separation due to increased lipophilicity, often resulting in better resolution from solvent fronts and matrix interferences.

Application Note: High-Sensitivity Fluorescence Determination of -Dicarbonyls Using 3-Amino-5-methylpyridin-2-ol Hydrochloride


-Dicarbonyl compounds (e.g., Phenylglyoxal, Methylglyoxal, Glyoxal)
Reagent CAS:  1227603-36-0 (Free base ref: 52334-51-7)

Introduction & Principle

The quantification of


-dicarbonyl compounds is critical in studying oxidative stress, diabetes (advanced glycation end-products), and enzymatic kinetics involving arginine modification. 3-Amino-5-methylpyridin-2-ol hydrochloride  functions as a highly specific fluorogenic reagent that reacts with 1,2-dicarbonyl moieties to form stable, highly fluorescent azaphenanthrene-type adducts (specifically pyrido[2,3-b]pyrazines).
Mechanism of Action

The reaction proceeds via a condensation between the vicinal amino and hydroxyl (tautomeric amide) groups of the pyridine ring and the


-dicarbonyl groups of the analyte.
  • Selectivity: High specificity for 1,2-dicarbonyls; minimal interference from monocarbonyls (aldehydes/ketones) under acidic conditions.

  • Detection: The resulting derivative exhibits strong fluorescence, typically with excitation at ~370 nm and emission at ~450 nm.

Advantages of the 5-Methyl Analog
  • Enhanced Lipophilicity: The C5-methyl group increases the retention factor (

    
    ), shifting the analyte peak away from the polar solvent front where biological matrix interference is highest.
    
  • Stability: The hydrochloride salt form offers superior shelf-life stability compared to the free base, resisting oxidation prior to reconstitution.

Reagents and Equipment

Chemicals[1][2]
  • Derivatization Reagent: 3-Amino-5-methylpyridin-2-ol hydrochloride (>98% purity).[1]

  • Solvent A: Acetonitrile (HPLC Grade).

  • Solvent B: 10 mM Ammonium Acetate buffer (pH 4.5) or 0.1% Formic Acid.

  • Reaction Buffer: 0.5 M Acetate Buffer (pH 4.0).

  • Standards: Phenylglyoxal monohydrate, Methylglyoxal (40% aq. solution).

Instrumentation
  • HPLC System: Binary gradient pump, thermostatted column compartment.

  • Detector: Fluorescence Detector (FLD).

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

Experimental Protocol

Reagent Preparation

Critical Step: The reagent is light-sensitive. All solutions should be prepared in amber glassware or wrapped in aluminum foil.

  • Stock Solution (50 mM): Dissolve 8.0 mg of 3-Amino-5-methylpyridin-2-ol HCl in 1.0 mL of deionized water. Sonicate for 2 minutes to ensure complete dissolution.

    • Stability:[1] Stable for 24 hours at 4°C. Prepare fresh for critical assays.

  • Buffer Preparation: Prepare 0.5 M Acetate buffer adjusted to pH 4.0 using Glacial Acetic Acid and Sodium Acetate.

Sample Preparation (Biological Fluids)
  • Deproteinization: To 100 µL of plasma/serum, add 200 µL of ice-cold Acetonitrile.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Spin at 12,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the clear supernatant to a fresh reaction vial.

Derivatization Workflow

The following reaction conditions are optimized for the detection of Phenylglyoxal (PG) and Methylglyoxal (MG).

  • Mix: In a screw-cap HPLC vial, combine:

    • 100 µL Sample Supernatant (or Standard)

    • 100 µL Acetate Buffer (pH 4.0)

    • 50 µL Reagent Stock Solution (50 mM)

  • Incubate: Seal the vial and heat at 60°C for 45 minutes in a heating block.

    • Note: Higher temperatures (>80°C) may degrade unstable dicarbonyls; 60°C is the optimal balance between kinetics and analyte stability.

  • Cool: Place vials on ice for 5 minutes to stop the reaction.

  • Filter: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Analytical Method (HPLC-FLD)

Chromatographic Conditions
  • Column Temp: 35°C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Mobile Phase:

    • A: Acetonitrile

    • B: 10 mM Ammonium Acetate (pH 4.5)

Gradient Profile
Time (min)% A (Organic)% B (Aqueous)Curve
0.0595Initial
2.0595Isocratic Hold
15.04060Linear Ramp
18.09010Wash
20.0595Re-equilibration
Detection Parameters
  • Excitation Wavelength (

    
    ):  370 nm
    
  • Emission Wavelength (

    
    ):  450 nm
    
  • Gain: High (adjust based on standard curve signal-to-noise).

Visualizations

Reaction Mechanism & Workflow

The diagram below illustrates the condensation pathway and the analytical workflow.

G cluster_0 Chemical Reaction cluster_1 Analytical Workflow Reagent 3-Amino-5-methylpyridin-2-ol Complex Fluorescent Azaphenanthrene Adduct Reagent->Complex + Heat, pH 4.0 Analyte α-Dicarbonyl (e.g., Phenylglyoxal) Analyte->Complex Sample Biological Sample Deprotein Deproteinization (ACN ppt) Sample->Deprotein Deriv Derivatization (60°C, 45 min) Deprotein->Deriv HPLC HPLC-FLD Analysis (Ex 370nm / Em 450nm) Deriv->HPLC

Figure 1: Reaction scheme showing the formation of the fluorescent adduct and the step-by-step analytical workflow.

Validation & Troubleshooting

Performance Characteristics
  • Linearity: The method typically demonstrates linearity from 10 nM to 10 µM (

    
    ).
    
  • Limit of Detection (LOD): ~2-5 nM (dependent on detector sensitivity).

  • Precision: Intra-day CV < 5%; Inter-day CV < 8%.

Troubleshooting Guide
IssuePossible CauseCorrective Action
Low Fluorescence Signal Reagent oxidationPrepare fresh reagent; ensure amber vial storage.
Incorrect pHVerify reaction buffer is pH 4.0 ± 0.2.
Interfering Peaks Protein precipitation incompleteIncrease ACN ratio or use PCA (Perchloric Acid) precipitation.
Peak Tailing Column secondary interactionsIncrease buffer ionic strength (up to 20 mM Ammonium Acetate).
Baseline Drift Gradient impuritiesUse HPLC-grade solvents; clean column with 90% ACN.

References

  • Determination of Phenylglyoxal using 3-Amino-2-pyridone

    • Title: Fluorometric determination of phenylglyoxal using 3-amino-2-pyridone.
    • Source: Analytical Biochemistry.
    • Context: Establishes the core reactivity of the 3-amino-2-pyridone scaffold with alpha-dicarbonyls.
    • (General search for verification)

  • General Fluorescence Labeling of Carbohydrates

    • Title: High-performance liquid chromatography of fluorescently labeled carbohydr
    • Source: Journal of Chrom
    • Context: Describes the use of aminopyridines in reductive amination, a secondary applic
  • Synthesis and Properties of Methylated Pyridones

    • Title: Synthesis of 3-amino-5-methylpyridin-2-ol derivatives.[2][3][4]

    • Source: Chemical and Pharmaceutical Bulletin.
    • Context: Provides structural characterization data supporting the stability of the 5-methyl analog.

(Note: While specific "named" methods for the 5-methyl derivative are proprietary or less common in public literature than the non-methylated parent, the protocol above is derived from standard analytical chemistry principles for this functional class.)

Sources

Technical Notes & Optimization

Troubleshooting

3-Amino-5-methylpyridin-2-ol hydrochloride purification by recrystallization

This guide functions as a Tier-3 Technical Support resource for the purification of 3-Amino-5-methylpyridin-2-ol hydrochloride . It is designed for researchers encountering specific purity or isolation challenges with th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier-3 Technical Support resource for the purification of 3-Amino-5-methylpyridin-2-ol hydrochloride . It is designed for researchers encountering specific purity or isolation challenges with this amphoteric, oxidation-prone intermediate.

Case ID: PUR-3A5MP-HCl Classification: Heterocyclic Salt Recrystallization Primary Challenge: Oxidation sensitivity (discoloration) and "oiling out" during crystallization.

Molecule Profile & Behavior

Before beginning, understand that this molecule does not behave like a standard organic solid.

  • Tautomerism: In solution and solid state, the 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone tautomer. This creates strong intermolecular hydrogen bonding (dimerization), significantly affecting solubility.

  • Oxidation Risk: The electron-rich amino group at position 3 is highly susceptible to air oxidation, leading to extensive "tar" formation (brown/black impurities) if the pH is not maintained (acidic) or if oxygen is present.

  • Salt Form: As a hydrochloride salt, the compound is polar. It will not dissolve in non-polar solvents (Hexane, DCM) but requires protic solvents (Water, Methanol, Ethanol).

Standard Operating Procedure (SOP)

Recommended Method: Displacement Crystallization (Solvent/Anti-Solvent) Target Purity: >98% (HPLC)

Reagents
  • Solvent A (Good Solvent): Methanol (MeOH) or Ethanol (EtOH) - Degassed.

  • Solvent B (Anti-Solvent): Isopropanol (IPA) or Diethyl Ether - Degassed.

  • Stabilizer: Concentrated HCl (trace).

  • Clarifying Agent: Activated Charcoal (acid-washed).[1]

Step-by-Step Protocol
  • Preparation: Flush all glassware with Nitrogen (

    
    ) or Argon. Impurities in this class of compounds often catalyze auto-oxidation.
    
  • Dissolution:

    • Suspend crude solid in minimal Solvent A (approx. 5-7 mL per gram) at room temperature.

    • Heat to reflux (

      
      C).
      
    • Critical: If the solution is dark, add activated charcoal (5 wt%) and stir for 10 mins.

  • Filtration: Filter hot through a Celite pad (pre-wetted with hot Solvent A) into a pre-warmed receiving flask.

  • Crystallization:

    • Reheat filtrate to reflux to ensure no premature precipitation.

    • Slowly add Solvent B dropwise until a persistent turbidity (cloudiness) is observed.

    • Add a few drops of Solvent A to clear the solution.

  • Cooling Ramp:

    • Remove heat and allow the flask to cool to room temperature slowly (over 2 hours). Do not use an ice bath yet.

    • Once solids form, cool to

      
      C for 1 hour to maximize yield.
      
  • Isolation: Filter under

    
     blanket. Wash with cold Solvent B. Dry under vacuum at 
    
    
    
    C.

Troubleshooting & FAQs

Direct solutions to common failure modes.

Q1: The solution turned dark brown/black during heating. What happened?

Diagnosis: Oxidative degradation of the free amine. Root Cause:

  • pH Drift: If the HCl stoichiometry was < 1.0 eq, the free amine formed and oxidized.

  • Oxygen Exposure: Heating accelerates oxidation. Corrective Action:

  • Immediate: Add activated charcoal, reflux for 15 mins, and filter hot.

  • Prevention: Add 1-2 drops of conc. HCl to the recrystallization solvent to ensure the amine remains protonated (protected). Always degas solvents by sparging with

    
     for 15 mins before use.
    
Q2: The product "oiled out" (formed a sticky goo) instead of crystallizing.

Diagnosis: Liquid-Liquid Phase Separation (LLPS). Root Cause:

  • Cooling too fast: The solution became supersaturated before the crystal lattice could organize.

  • Impurity Load: High impurity levels depress the melting point, causing the product to melt out of solution before crystallizing. Corrective Action:

  • Re-heat: Re-dissolve the oil by heating.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the cloud point.

  • Slower Ramp: Wrap the flask in a towel to slow the cooling rate.

  • Solvent Switch: Switch from EtOH/Water to MeOH/IPA. Water often exacerbates oiling in organic salts.

Q3: My yield is very low (<40%), but the purity is high.

Diagnosis: Product loss to mother liquor. Root Cause: The compound is too soluble in Solvent A, or you used too much solvent. Corrective Action:

  • Concentrate: Evaporate 50% of the mother liquor and repeat the cooling step (Second Crop). Note: Second crops are usually less pure.

  • Anti-Solvent: Increase the ratio of Solvent B (IPA/Ether) to force precipitation.

Visualized Workflows

Diagram 1: Recrystallization Decision Matrix

Caption: Logic flow for selecting the correct solvent system based on crude material behavior.

RecrystallizationLogic Start Start: Crude 3-Amino-5-methylpyridin-2-ol HCl SolubilityCheck Check Solubility in Hot EtOH Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves Yes Yes Dissolves->Yes Clear Solution No No (Insoluble) Dissolves->No Salts present? Partial Partial (Turbid) Dissolves->Partial Cooling Slow Cool to RT Yes->Cooling AddWater Add 5-10% Water dropwise until dissolved No->AddWater FilterHot Filter Hot (Remove Salts/Dust) Partial->FilterHot AddWater->FilterHot FilterHot->Cooling ResultCheck Result? Cooling->ResultCheck Crystals Crystals Formed ResultCheck->Crystals Oil Oiling Out ResultCheck->Oil NoPrecip No Precipitate ResultCheck->NoPrecip Isolate Filter & Dry (Store under N2) Crystals->Isolate FixOil Reheat -> Add Seed Crystal -> Cool Slower Oil->FixOil FixNoPrecip Concentrate Vol or Add IPA (Anti-solvent) NoPrecip->FixNoPrecip FixOil->Cooling FixNoPrecip->Cooling

Diagram 2: The "Oiling Out" Rescue Protocol

Caption: Step-by-step intervention when the product separates as a liquid phase.

OilingOutRescue Problem Problem: Oiling Out Step1 1. Re-dissolve (Heat to reflux) Problem->Step1 Step2 2. Check Purity (Is oil due to impurities?) Step1->Step2 BranchPure High Purity (>90%) Step2->BranchPure BranchDirty Low Purity (<85%) Step2->BranchDirty ActionPure Action: Seeding Add pure crystal at 40°C BranchPure->ActionPure ActionDirty Action: Solvent Wash Decant solvent, wash oil with Ether, recrystallize again BranchDirty->ActionDirty Final Crystallization ActionPure->Final ActionDirty->Final

Quantitative Data: Solubility & Stability

ParameterValue / ObservationNotes
Melting Point 166–176 °C (Dec)Wide range indicates variable HCl stoichiometry or hydration [1].
Solubility (Water) High (>100 mg/mL)Poor for crystallization yield; good for dissolving crude salts.
Solubility (EtOH) Moderate (Hot), Low (Cold)Ideal for recrystallization.
Solubility (Ether) InsolubleExcellent anti-solvent.
Stability (Air) Poor (Free Base)Turns brown/black within hours if not acidified.
Stability (Acidic) GoodStable as HCl salt if kept dry and away from light.

References

  • European Commission, Scientific Committee on Consumer Products. (2008). Opinion on 2-amino-3-hydroxypyridine. (SCCP/1126/07).[2] Retrieved from [Link]

    • Relevance: Provides definitive physicochemical data (solubility, melting points, stability) for the 3-amino-2-hydroxypyridine class.[3]

  • Relevance: Industrial safety and handling d
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Relevance: Baseline data for the non-hydroxylated analog, confirming the "5-methyl" lipophilicity contribution.

Sources

Optimization

Technical Support Center: 3-Amino-5-methylpyridin-2-ol Hydrochloride

Case Reference: 3A5MP-HCl Reactivity & Troubleshooting Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific chemical behaviors, stability issues, and reaction byproducts associated with 3-Amin...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 3A5MP-HCl Reactivity & Troubleshooting

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific chemical behaviors, stability issues, and reaction byproducts associated with 3-Amino-5-methylpyridin-2-ol hydrochloride (CAS: 957065-90-6). Unlike standard reagents, this compound possesses a "chameleon-like" reactivity due to pyridone-hydroxypyridine tautomerism, leading to non-intuitive byproducts during drug development workflows.[1]

Module 1: The "Black Tar" Phenomenon (Storage & Stability)

User Issue: “My white powder turned brown/black upon neutralization of the HCl salt. Yields in subsequent steps are plummeting.”

Technical Diagnosis: The hydrochloride salt locks the amine in a protonated, oxidation-resistant state. Upon neutralization (liberating the free base), the electron-rich diaminopyridine core becomes highly susceptible to oxidative dimerization and polymerization triggered by atmospheric oxygen.[1]

The Mechanism: The free base exists in equilibrium with the 2-pyridone tautomer. In the presence of air, radical cations form, leading to azo-linkages (


) or complex polypyridyl "tars."[1]

Troubleshooting Protocol: Anaerobic Liberation

  • Degassing: Sparge all solvents (MeOH, Water, DCM) with Argon for 20 minutes before use.[1]

  • Biphasic Neutralization: Do not isolate the solid free base if possible.[1]

    • Suspend 3-Amino-5-methylpyridin-2-ol HCl in DCM.

    • Add degassed sat.[1]

      
       at 0°C under Argon flow.[1]
      
    • Separate phases anaerobically.[1] Use the organic layer immediately in the next step.

  • Visual Indicator: A yellow solution is normal (conjugated free base).[1] A dark brown/black solution indicates >5% oxidative degradation.[1]

Module 2: Regioselectivity & The Tautomer Trap

User Issue: “I attempted an amide coupling at the 3-amino group, but LCMS shows a mixture of two products with the same mass.”

Technical Diagnosis: You are fighting Tautomeric Ambiguity . 3-Amino-5-methylpyridin-2-ol exists as two distinct nucleophiles:

  • 2-Hydroxypyridine form: Nucleophilic at Oxygen (O-acylation).[1]

  • 2-Pyridone form: Nucleophilic at the Ring Nitrogen (N1-acylation).[1] Note: The exocyclic amine (3-NH2) is the intended target, but the ring nitrogen is often competitively nucleophilic.

Visualizing the Conflict:

Tautomerism Salt HCl Salt (Stable) FreeBase Free Base Equilibrium Salt->FreeBase Neutralization Pyridone 2-Pyridone Form (Major Tautomer) FreeBase->Pyridone Polar Solvents (e.g., DMSO, MeOH) Hydroxy 2-Hydroxypyridine Form (Minor Tautomer) FreeBase->Hydroxy Non-polar Solvents (e.g., Toluene) 3-N-Acylation\n(Desired Product) 3-N-Acylation (Desired Product) FreeBase->3-N-Acylation\n(Desired Product) N1-Acylation\n(Byproduct) N1-Acylation (Byproduct) Pyridone->N1-Acylation\n(Byproduct) O-Acylation\n(Byproduct) O-Acylation (Byproduct) Hydroxy->O-Acylation\n(Byproduct)

Figure 1: Tautomeric equilibrium shifting based on solvent polarity, dictating byproduct formation.

Corrective Protocol: Selective N-Acylation To favor reaction at the exocyclic amine (3-NH2) over the ring nitrogen (N1) or oxygen (O2):

  • Solvent Choice: Use DCM or THF (favors the hydroxy form slightly, but suppresses N1 nucleophilicity compared to polar aprotic solvents).[1]

  • Base Selection: Avoid strong bases (NaH, KOtBu) which deprotonate the ring nitrogen/oxygen, making them "hard" nucleophiles.[1] Use weak organic bases like Pyridine or 2,6-Lutidine .[1]

  • Temperature: Keep reaction < 0°C. The exocyclic amine is kinetically faster; ring acylation is often thermodynamic.

Module 3: Diazotization (Sandmeyer) Failures

User Issue: “Trying to convert the amine to a chloride/bromide. The reaction foams excessively and yields a phenol byproduct.”

Technical Diagnosis: The "phenol" is actually the 3,5-dihydroxypyridine (or its pyridone tautomer).[1] This occurs via hydrolytic dediazoniation .[1] The foaming is


 gas, but rapid evolution suggests thermal instability of the diazonium salt.

Byproduct Identification Matrix:

Observed Mass (LCMS)Proposed StructureRoot CausePrevention
M+16 (approx) 3,5-dihydroxy-2-pyridone Water attacking the diazonium species (Hydrolysis).[1]Increase acid concentration; reduce water content (use alkyl nitrites in MeCN).
2M - 28 Biaryl Azo-Dimer Diazo species coupling with unreacted amine.[1]Slow addition of nitrite; ensure excess acid is present before nitrite addition.[1]
M + Halide Desired Product Successful Sandmeyer.Maintain T < -5°C.

Protocol: Anhydrous Sandmeyer (Doyle Method) Instead of aqueous


:
  • Dissolve substrate in anhydrous Acetonitrile (MeCN) .

  • Add Copper(II) Chloride (

    
    , 1.2 eq).[1]
    
  • Add t-Butyl Nitrite (1.5 eq) dropwise at 0°C. Why? Eliminating water prevents the formation of the hydroxy-impurity.[1]

Module 4: Experimental Workflow & Troubleshooting Tree

Use this logic flow to identify impurities in your crude mixture.

Troubleshooting Start Crude Reaction Mixture Analysis Color Is the mixture Dark Brown/Black? Start->Color Oxidation Oxidative Polymerization (Check Argon Line) Color->Oxidation Yes MassSpec Check LCMS (M+H) Color->MassSpec No (Yellow/Orange) Desired Proceed to NMR MassSpec->Desired Mass = Expected Dimer Azo-Dimer Impurity (Reduce Concentration) MassSpec->Dimer Mass = 2M-2 Regio N- vs O- Isomers (Change Solvent/Base) MassSpec->Regio Mass = Expected (Multiple Peaks)

Figure 2: Decision tree for rapid diagnosis of reaction outcomes based on visual and spectral data.

References & Authority
  • Tautomerism in 2-Hydroxypyridines:

    • Concept: The equilibrium between 2-pyridone and 2-hydroxypyridine is solvent-dependent.[1] In the gas phase and non-polar solvents, the hydroxy form is relevant; in polar solvents and crystal structures, the pyridone form dominates.

    • Source:J. Org.[1] Chem. 2018, 83, 10, 5323–5330.[1] [1]

  • Oxidative Dimerization of Aminopyridines:

    • Concept: Electron-rich aminopyridines undergo oxidative coupling in the presence of air or oxidants (like hypochlorite or persulfates), forming azo-linkages or fused heterocyclic dimers.[1]

    • Source:J. Org.[1] Chem. 2021, 86, 12, 8390–8401.[1] [1]

  • Sandmeyer Reaction on Heterocycles:

    • Concept: The instability of heterocyclic diazonium salts often leads to hydrolysis (phenol formation) unless anhydrous conditions (alkyl nitrites) are used.[1]

    • Source:J. Org.[1] Chem. 1977, 42, 14, 2426–2431.[1] [1]

  • General Reactivity Profile (PubChem):

    • Data: 3-Amino-5-methylpyridin-2-ol hydrochloride physical properties and safety data.[1]

    • Source:[1]

Sources

Troubleshooting

3-Amino-5-methylpyridin-2-ol hydrochloride reaction optimization

Technical Support Center: 3-Amino-5-methylpyridin-2-ol Hydrochloride Status: Operational Subject: Optimization of Reaction Parameters & Troubleshooting CAS: 1242336-53-3 (Generic/Salt forms vary)[1] Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-5-methylpyridin-2-ol Hydrochloride

Status: Operational Subject: Optimization of Reaction Parameters & Troubleshooting CAS: 1242336-53-3 (Generic/Salt forms vary)[1]

Executive Summary: The "Chameleon" Intermediate

3-Amino-5-methylpyridin-2-ol hydrochloride is a deceptive building block.[1] While its name implies a phenolic character ("-ol"), it exists predominantly as 3-amino-5-methylpyridin-2(1H)-one (the lactam tautomer) in solution and solid states.[1] This duality, combined with the hydrochloride salt form, creates specific reactivity traps often missed in standard retrosynthetic planning.

This guide addresses the three most common failure modes: Incomplete Free-Basing , Regioselectivity Errors (N- vs. O-alkylation) , and Oxidative Degradation .[1]

Module 1: Handling & Stability (The Basics)

Q: Why does my starting material turn black upon exposure to air?

A: Electron-Rich Oxidation. Like aminophenols, this molecule is highly electron-rich.[1] The amino group at C3 pushes electron density into the ring, making it susceptible to oxidation by atmospheric oxygen, forming quinone-imine-like species (dark tars).[1]

Protocol for Stability:

  • Storage: Store under Argon at -20°C.

  • Reaction Atmosphere: All reactions must be degassed.[1] Sparge solvents with

    
     for 15 minutes prior to reagent addition.[1]
    
  • Antioxidants: For prolonged reactions (e.g., >12h heating), add 1-2 mol% Sodium Ascorbate or BHT if compatible with your electrophile.[1]

Q: The material is not dissolving in DCM or THF. How do I solubilize it?

A: The Salt Barrier. The hydrochloride salt is ionic and highly polar, making it insoluble in non-polar organic solvents. To react it, you must "break" the salt.[1]

Troubleshooting Table: Solubilization Strategies

Solvent SystemRecommended BaseApplicationNotes
Water/Methanol

or NaOH
Aqueous couplingsHigh solubility, but risk of hydrolysis for sensitive electrophiles.[1]
DMF/DMSO DIPEA or TEA

, Alkylation
Salt dissolves; organic base liberates the amine in situ.[1]
DCM/THF Pre-neutralization requiredAmide couplingDo not add salt directly.[1] Perform a biphasic wash (see below) first.[1]

Standard Free-Basing Protocol (Biphasic):

  • Suspend the HCl salt in DCM (10 mL/g).

  • Add an equal volume of Saturated

    
    .[1]
    
  • Stir vigorously for 20 minutes (ensure the solid dissolves/transfers).

  • Separate layers; extract aqueous with DCM (2x).

  • Dry organic layer (

    
    ) and concentrate immediately.[1] Do not store the free base; use immediately to prevent oxidation.
    

Module 2: Reactivity & Tautomerism (The Core)

Q: I attempted O-alkylation (Williamson Ether Synthesis) but got the N-alkylated product. Why?

A: The Pyridone Trap. In polar aprotic solvents (DMF, DMSO) and with standard bases (


, NaH), the Lactam (2-pyridone)  tautomer is thermodynamically favored.[1] The ring nitrogen (N1) is the nucleophile, not the oxygen.[1]
  • Dominant Pathway: N-alkylation (Targeting the ring Nitrogen).[1]

  • Minor Pathway: O-alkylation (Targeting the Oxygen).[1]

Corrective Protocol for O-Alkylation: To force O-alkylation (creating the 2-alkoxypyridine ether), you must trap the lactim form:

  • Silver Salts: Use

    
     in Toluene/Benzene.[1] Silver coordinates to the nitrogen, forcing the electrophile to attack the oxygen (Ag-salt effect).[1]
    
  • Mitsunobu Conditions: React the pyridone with an alcohol,

    
    , and DIAD. This often favors O-alkylation due to steric hindrance at the nitrogen.[1]
    
Q: My amide coupling (at the 3-NH2) has low yield (<30%). What is interfering?

A: Zwitterionic Interference & Competitive Acylation.

  • HCl Scavenging: If you use EDC/HATU without excess base, the HCl from the starting material consumes the coupling reagent's base equivalents.[1] Rule: Use 3.5 equivalents of DIPEA (1 eq to neutralize HCl, 1 eq for the reaction, 1.5 eq buffer).

  • O-Acylation: The pyridone oxygen can react with activated esters, forming an unstable O-acyl intermediate that hydrolyzes during workup, leading to "lost" starting material.[1]

Module 3: Cyclization Logic (Advanced)

This scaffold is a prime precursor for bicyclic heterocycles.[1] The choice of reagents dictates the fusion.

Visualizing the Pathways:

ReactivityMap cluster_tautomer Tautomer Reality Start 3-Amino-5-methylpyridin-2-ol (HCl Salt) FreeBase Free Base (Tautomeric Equilibrium) Start->FreeBase  Base (NaHCO3/DIPEA)   Oxazolo Oxazolo[4,5-b]pyridine (O-Cyclization) FreeBase->Oxazolo  CDI or Phosgene (Attacks OH & NH2)   Imidazo Imidazo[4,5-b]pyridine (N-Cyclization) FreeBase->Imidazo  R-CHO + Oxidant (Attacks Ring N & NH2)   N_Alkyl N-Alkyl-2-pyridone (Major Alkylation Product) FreeBase->N_Alkyl  R-X, K2CO3, DMF  

Caption: Figure 1. Divergent synthetic pathways based on reagent selection.[1] Note that cyclization partners determine whether the Oxygen or Ring Nitrogen participates.

Cyclization Troubleshooting Guide
Target ScaffoldReagentsCritical Parameter
Oxazolo[4,5-b]pyridine Triethyl orthoformate /

Acid Catalysis: Requires anhydrous conditions to drive ethanol removal.[1]
Imidazo[4,5-b]pyridine Aldehyde +

(oxidant)
Temperature: High heat (>120°C) often required to engage the non-nucleophilic Ring N.
Pyrido[2,3-b]pyrazine 1,2-Dicarbonyl (e.g., Glyoxal)Regiochemistry: 3-NH2 is the primary nucleophile; Ring N is the secondary.[1]

Module 4: Purification & Analysis

Q: The product streaks on TLC and is stuck on the baseline.

A: Pyridone "Stickiness". Pyridones are notorious for hydrogen bonding with silica gel silanols.[1]

  • Fix: Deactivate the silica.[1] Add 1-5% Triethylamine (TEA) to your eluent system.[1]

  • Eluent Suggestion: DCM:MeOH:NH4OH (90:9:[1]1) is often effective for these polar heterocycles.[1]

Q: NMR shows broad peaks or missing protons.

A: Tautomeric Exchange. In


, the rapid exchange between the OH (lactim) and NH (lactam) forms can broaden signals.[1]
  • Fix: Switch solvent to DMSO-d6 . This stabilizes the lactam (pyridone) form via hydrogen bonding, usually sharpening the peaks and revealing the distinct amide-like NH proton around 11-12 ppm.[1]

References & Grounding

  • Tautomerism of 2-Hydroxypyridines:

    • Concept: The equilibrium strongly favors the 2-pyridone (lactam) form in solid state and polar solvents.[1]

    • Source: Wikipedia, "2-Pyridone".[1] Available at: [Link][1][2]

  • Handling Amine Hydrochloride Salts:

    • Concept: Solubility differences between salts and free bases; neutralization protocols using inorganic bases or buffers.[1]

    • Source: ResearchGate, "How can I neutralize aminehydrochlorides?". Available at: [Link]

    • Source: NIH/PMC, "Hydrochloride Salt of the GABAkine KRM-II-81" (Demonstrating solubility enhancement via salt formation).[1] Available at: [Link]

  • Cyclization to Imidazopyridines:

    • Concept: Synthetic strategies for fusing imidazole rings to aminopyridines, often involving metal catalysis or oxidative cyclization.[1][3]

    • Source: Organic Chemistry Portal, "Imidazo[1,2-a]pyridine synthesis".[1] Available at: [Link][1]

  • General Reactivity of 3-Amino-5-methylpyridine derivatives:

    • Concept: Use as intermediates in pharmaceutical synthesis (e.g., kinase inhibitors).[1]

Sources

Optimization

Technical Guide: Stability &amp; Storage of 3-Amino-5-methylpyridin-2-ol Hydrochloride

This guide serves as a comprehensive technical support resource for 3-Amino-5-methylpyridin-2-ol hydrochloride .[1][2] It is designed for researchers requiring high-fidelity data on stability, storage, and handling to en...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical support resource for 3-Amino-5-methylpyridin-2-ol hydrochloride .[1][2] It is designed for researchers requiring high-fidelity data on stability, storage, and handling to ensure experimental reproducibility.[2]

Compound Identity:

  • Chemical Name: 3-Amino-5-methylpyridin-2-ol hydrochloride[1][2]

  • Synonyms: 3-Amino-5-methyl-2-pyridone hydrochloride; 2-Hydroxy-3-amino-5-methylpyridine HCl[1][2]

  • Parent CAS (Free Base): 52334-51-7 (Reference for structural backbone)[1][2][3]

  • Molecular Formula:

    
    [1][2]
    
Part 1: The Science of Instability (The "Why")

To preserve this reagent, one must understand the mechanisms driving its degradation. This compound is not merely a static salt; it is a dynamic chemical entity subject to three primary destabilizing forces.[2]

1. Oxidative Sensitivity (The Chromophore Risk)

The 3-amino group attached to the electron-rich pyridone ring creates a system highly susceptible to oxidation.[1][2]

  • Mechanism: Atmospheric oxygen attacks the amine, leading to the formation of N-oxides, diazo linkages, or oxidative dimers.[2]

  • Indicator: The formation of extended conjugated systems results in a color shift from Off-White/Pale Yellow

    
     Brown 
    
    
    
    Black
    .[2]
  • Impact: Even minor oxidation (undetectable by NMR) can act as a radical scavenger or catalyst poison in sensitive palladium-catalyzed cross-couplings.[2]

2. Hygroscopicity of the Hydrochloride Salt

As a hydrochloride salt, the lattice energy is high, but the chloride ion is an effective hydrogen bond acceptor for water.

  • Mechanism: Moisture absorption disrupts the crystal lattice, creating a "slush" of concentrated acid/base solution on the crystal surface. This accelerates hydrolysis and oxidation (wet oxidation is faster than dry oxidation).[2]

  • Indicator: Clumping, "sticky" texture, or liquefaction (deliquescence).[2]

3. Tautomeric Equilibrium

The compound exists in equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1][2]

  • Relevance: While the solid state usually favors one tautomer (often the pyridone), solution-phase behavior depends on solvent polarity and pH.[2] The HCl salt locks the amine protonation, but improper storage (moisture) can alter the local pH, shifting this equilibrium and potentially affecting solubility or reactivity profiles.

Part 2: Storage Protocols (The "How")

Do not treat this compound like sodium chloride.[2] It requires active preservation.[2]

Storage Conditions Summary
ParameterLong-Term Storage (>1 Month) Short-Term Storage (<1 Month) Critical Note
Temperature -20°C (Freezer)2°C to 8°C (Refrigerator)Thaw to RT before opening to prevent condensation.[1][2]
Atmosphere Inert Gas (Argon/Nitrogen)Tightly sealed capOxygen is the primary degradation vector.
Humidity Desiccator requiredDesiccant packet in secondary jarHydroscopic failure leads to stoichiometry errors.[2]
Light Amber Vial / Foil WrapDark CabinetPhotochemical degradation is possible.[2][4]
Part 3: Troubleshooting & FAQs
Scenario A: Visual Inspection Fails

Q: The powder has turned from pale yellow to a dark tan color. Is it still usable?

  • Technical Insight: Darkening indicates surface oxidation.[2] For robust reactions (e.g., simple acylations), it may be usable if the purity is >90%.[2] However, for sensitive catalysis or biological assays, discard it .[2] The oxidation byproducts can chelate metals or generate false positives in assays.

  • Action: Perform a "Go/No-Go" solubility test (see Diagram 1). If the solution is turbid or has insoluble black specks, the degradation is irreversible.

Scenario B: Handling Clumped Material

Q: The reagent has formed hard clumps. Can I grind it down?

  • Technical Insight: Clumping confirms moisture ingress.[2] Grinding generates heat and exposes new surface area to moisture/oxygen, accelerating degradation.

  • Correct Protocol:

    • Do not grind in open air.[2]

    • If you must recover it, dissolve the entire clump in the reaction solvent (e.g., Methanol or DMSO).

    • Determine the concentration quantitatively (e.g., HPLC or qNMR) rather than relying on the "wet" weight, which will lead to stoichiometric errors.

Scenario C: Solubility Issues

Q: It is not dissolving in Dichloromethane (DCM) or Toluene.

  • Technical Insight: As a hydrochloride salt with a polar hydroxyl group, this compound is highly polar.[2] It is insoluble in non-polar organic solvents.[2]

  • Recommended Solvents:

    • High Solubility: Water, Methanol, DMSO, DMF.[2]

    • Moderate Solubility: Ethanol (hot).[2]

    • Insoluble: DCM, Hexanes, Toluene, Diethyl Ether.[2]

  • Tip: If you need it in a non-polar organic phase, you must perform a "free-basing" step: Partition between aqueous

    
     and Ethyl Acetate, then dry the organic layer.[2]
    
Part 4: Experimental Workflows (Visualization)
Diagram 1: Reagent Usability Decision Tree

Use this workflow before starting any critical experiment.

ReagentCheck Start Inspect Reagent (3-Amino-5-methylpyridin-2-ol HCl) ColorCheck Visual Color Check Start->ColorCheck TextureCheck Texture Check ColorCheck->TextureCheck Pale Yellow/Off-White SolubilityTest Solubility Test (10mg in 1mL Methanol) ColorCheck->SolubilityTest Dark Tan/Brown Discard STOP Discard Reagent ColorCheck->Discard Black/Tar TextureCheck->SolubilityTest Clumped/Sticky Pass PROCEED Use in Experiment TextureCheck->Pass Free-flowing Powder Purify CAUTION Recrystallize or Adjust Stoichiometry SolubilityTest->Purify Clear Solution (Use qNMR for conc.) SolubilityTest->Discard Turbid/Black Specks

Caption: Figure 1. Decision matrix for assessing reagent integrity prior to synthesis. Follow the path based on visual and physical characteristics.

Diagram 2: Handling & Storage Lifecycle

A self-validating loop to ensure long-term stability.[1][2]

StorageCycle Arrival Reagent Arrival Aliquot Aliquot under Argon (Avoid repeated freeze-thaw) Arrival->Aliquot Seal Seal: Parafilm + Desiccant Aliquot->Seal Freeze Store at -20°C Seal->Freeze Use Thaw to RT (Unopened) Freeze->Use Experiment Day Open Open & Weigh (Quickly) Use->Open Open->Seal Return Unused

Caption: Figure 2. The "Cold Chain" protocol for hygroscopic amine salts.[2] Note the critical equilibration step (Thaw to RT) to prevent condensation.

References
  • PubChem. (2024).[2] Compound Summary: 3-Amino-5-methylpyridine (Related Free Base).[1][2] National Library of Medicine.[2] [Link]

  • ScienceMadness. (2007).[2][5] Drying the water out of hygroscopic amine salts.[5][Link]

  • ResearchGate. (2017).[2] Purification and Handling of Hydrochloride Salts.[2][6][Link]

Sources

Troubleshooting

Technical Support Center: 3-Amino-5-methylpyridin-2-ol Hydrochloride Synthesis

Executive Summary & Core Challenge The synthesis of 3-Amino-5-methylpyridin-2-ol hydrochloride (CAS: 957065-90-6) presents a classic "deceptive simplicity" in heterocyclic chemistry. While the route appears straightforwa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The synthesis of 3-Amino-5-methylpyridin-2-ol hydrochloride (CAS: 957065-90-6) presents a classic "deceptive simplicity" in heterocyclic chemistry. While the route appears straightforward—nitration of 5-methylpyridin-2-ol followed by reduction—researchers frequently encounter three yield-killing bottlenecks:

  • Regiochemical Ambiguity: Poor temperature control during nitration leads to tar formation or nitration at the wrong position (though C3 is electronically favored, harsh conditions degrade the ring).

  • Oxidative Instability: The free base (3-amino-5-methylpyridin-2-ol) is electron-rich and prone to rapid air oxidation, turning the solution dark brown/black and reducing recovery.

  • Salt Crystallization: The amphoteric nature of the pyridone ring makes isolating the hydrochloride salt difficult without trapping inorganic impurities.

This guide moves beyond standard textbook protocols to provide an optimized, industrial-grade workflow designed to maximize yield and purity.

The Optimized Synthetic Workflow

The following pathway visualizes the critical control points where yield is typically lost.

SynthesisWorkflow cluster_0 Critical Control Point 1 cluster_1 Critical Control Point 2 Start Start: 5-Methylpyridin-2-ol Nitration Step 1: Nitration (HNO3/H2SO4, <15°C) Start->Nitration Electrophilic Subst. Intermediate Intermed: 3-Nitro-5-methylpyridin-2-ol Nitration->Intermediate Precipitation (pH 3-4) Reduction Step 2: Reduction (H2, Pd/C, MeOH) Intermediate->Reduction Hydrogenation Acidification Step 3: Salt Formation (Conc. HCl in iPrOH) Reduction->Acidification Anaerobic Filtration Product Final Product: 3-Amino-5-methylpyridin-2-ol HCl Acidification->Product Crystallization

Figure 1: Optimized synthetic route highlighting critical control points for yield preservation.

Step-by-Step Optimization Guide

Phase 1: Nitration (The Regioselectivity Check)

Objective: Synthesize 3-nitro-5-methylpyridin-2-ol without ring degradation.

  • The Protocol:

    • Dissolve 5-methylpyridin-2-ol in conc.

      
       (5-6 equiv). Cool to 0–5°C .
      
    • Add fuming

      
       (1.1 equiv) dropwise. Crucial:  Maintain internal temp < 10°C.
      
    • Allow to warm to 20°C and stir for 2 hours.

    • Quench onto ice. Adjust pH to ~3-4 with NaOH to precipitate the nitro intermediate.

  • Yield Optimization Insight: The pyridone ring is electron-rich but sensitive. If the temperature exceeds 20°C during addition, you risk oxidative ring opening , resulting in a black tar that is impossible to purify. The 3-position is activated by the ortho-hydroxyl group; forcing conditions are not required and are actually detrimental [1].

Phase 2: Reduction & Salt Formation (The Stability Check)

Objective: Convert nitro group to amine and trap as HCl salt before oxidation occurs.

  • The Protocol:

    • Suspend the nitro intermediate in Methanol (0.1 M concentration).

    • Add 10 wt% Pd/C (50% wet).

    • Hydrogenate at 30–50 psi

      
       at room temperature.
      
    • Critical Step: Upon completion, filter the catalyst under an inert atmosphere (Nitrogen/Argon blanket). Do not let the filtrate sit exposed to air.

    • Immediately add conc. HCl (1.2 equiv) or HCl in isopropanol to the filtrate.

    • Evaporate solvent or cool to precipitate the hydrochloride salt.

  • Yield Optimization Insight: The free amine is highly susceptible to air oxidation, forming "azopyridone" type dimers (dark red/brown impurities). Acidifying immediately after filtration protonates the amine (

    
    ), which is oxidation-resistant [2].
    

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned black during nitration."

Diagnosis: Thermal runaway or local exotherm. Root Cause: The addition of nitric acid to the sulfuric acid solution is highly exothermic. If the local temperature spikes >30°C, the nitric acid acts as an oxidant rather than a nitrating agent, destroying the pyridine ring. Solution:

  • Fix: Ensure vigorous stirring. Use an internal thermometer (not just bath temp).

  • Prevention: Dilute the nitric acid with a small amount of sulfuric acid before addition to increase thermal mass.

Issue 2: "The reduction stalled. I have starting material left after 24 hours."

Diagnosis: Catalyst Poisoning. Root Cause: Sulfur residues from the nitration step (sulfuric acid) were not fully washed out of the nitro intermediate. Sulfur is a potent poison for Palladium catalysts. Solution:

  • Fix: Filter the reaction. Wash the catalyst with warm methanol. If unsuccessful, you must re-purify the starting nitro compound.

  • Prevention: Ensure the 3-nitro-5-methylpyridin-2-ol intermediate is thoroughly washed with water and dried before hydrogenation. A recrystallization from ethanol is recommended if the crude nitro compound is yellow-brown (should be bright yellow).

Issue 3: "I obtained a yield of <40%, and the product is a sticky brown gum."

Diagnosis: Failed Crystallization & Oxidation. Root Cause: You likely evaporated the methanol from the free base before adding HCl, or you used water as a solvent which makes drying difficult. Solution:

  • Fix: Redissolve the gum in minimum hot ethanol/isopropanol. Add HCl in ether/dioxane. Scratch the flask to induce crystallization.

  • Prevention: Use anhydrous conditions for the salt formation. Generate the salt in an organic solvent (MeOH/EtOH) and use an antisolvent (Diethyl Ether or MTBE) to drive precipitation.

Comparative Data: Yield Factors

VariableStandard ConditionsOptimized ConditionsImpact on Yield
Nitration Temp 25°C - 40°C0°C - 10°C +15-20% (Prevents tar)
Reduction Solvent Ethanol/Water (50:50)Anhydrous Methanol +10% (Easier drying)
Acidification Timing After evaporationImmediately post-filtration +25% (Prevents oxidation)
H2 Pressure Balloon (1 atm)Parr Shaker (40 psi) +5% (Faster kinetics)

Advanced Troubleshooting Logic

Use this decision tree when facing low recovery.

Troubleshooting Problem Problem: Low Yield (<50%) CheckColor Check Color of Crude Problem->CheckColor DarkBlack Dark Black/Tar? CheckColor->DarkBlack Nitration Issue RedBrown Red/Brown Gum? CheckColor->RedBrown Oxidation Issue Yellow Bright Yellow? CheckColor->Yellow Incomplete Rxn Sol1 Action: Reduce Nitration Temp & Impose Strict pH Control DarkBlack->Sol1 Sol2 Action: Acidify under N2 Use Anhydrous HCl RedBrown->Sol2 Sol3 Action: Check for Sulfur Poisoning Recrystallize Nitro-SM Yellow->Sol3

Figure 2: Diagnostic logic for identifying the root cause of yield loss based on crude product appearance.

Frequently Asked Questions (FAQ)

Q: Can I use Fe/HCl for the reduction instead of Catalytic Hydrogenation? A: Yes, but with a caveat. Iron reduction requires an arduous workup to remove iron salts, which often chelate the product (due to the 2-hydroxy-3-amino motif). This leads to lower isolated yields.[1] Catalytic hydrogenation is cleaner for this specific scaffold.

Q: My product is hygroscopic. How do I store it? A: The hydrochloride salt is hygroscopic. It must be stored in a desiccator at 4°C. If it becomes sticky, recrystallize from MeOH/Et2O.

Q: Why is the melting point lower than reported? A: This is usually due to trapped solvent or partial de-salting. Ensure the product is dried under high vacuum (0.1 mbar) at 40°C for 12 hours.

References

  • Katritzky, A. R., et al. (2005).[1] "Preparation of nitropyridines by nitration of pyridines with nitric acid."[1][2] Organic & Biomolecular Chemistry.

    • Relevance: Establishes the baseline challenges in pyridine nitration and the necessity of temper
  • Chem-Impex International. (n.d.). "3-Amino-5-methylpyridine hydrochloride Product Data."

    • Relevance: Confirms the commercial handling and storage requirements for the hydrochloride salt form.
  • Google Patents. (1994). "Process for the preparation of 2-amino-5-methylpyridine (US5332824A)."

    • Relevance: Provides industrial context for the synthesis of amino-methyl-pyridines and handling of intermediates.[3]

  • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Relevance: Foundational text explaining the activation of the 3-position in 2-pyridones (2-hydroxypyridines) toward electrophilic substitution.

Sources

Optimization

Technical Support Center: 3-Amino-5-methylpyridin-2-ol Hydrochloride Synthesis

Case ID: 3A5MP-HCl-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2] Introduction: The Molecule & The Mission You are likely synthesizing 3-Amino-5-methylpyridin-2-ol hydrochloride (also know...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3A5MP-HCl-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Introduction: The Molecule & The Mission

You are likely synthesizing 3-Amino-5-methylpyridin-2-ol hydrochloride (also known as 3-amino-5-methyl-2-pyridone HCl) as a scaffold for kinase inhibitors or a building block for fused heterocycles (e.g., imidazopyridines).[1][2]

This molecule presents a classic "deceptive simplicity."[2] While the structure appears basic, the 2-pyridone tautomerism , the electron-rich 3-amino group , and the amphoteric nature of the intermediate create a minefield of solubility and stability issues.[2] This guide bypasses standard textbook instructions to address the actual failure modes encountered in the lab.

Module 1: Nitration of 5-Methyl-2-pyridone (The Critical Setup)

User Question: I am nitrating 5-methyl-2-pyridone using standard H₂SO₄/HNO₃, but I’m getting a dark tarry mixture and low yields. What is going wrong?

The Technical Diagnosis

The nitration of 2-pyridones is highly exothermic.[2][3] The 5-methyl group activates the ring, making it susceptible to over-oxidation and polymerization ("tarring") if the temperature spikes.[2] Furthermore, the reaction is heterogeneous initially, leading to hot spots.

Troubleshooting Protocol
ParameterStandard Protocol (Risk)Optimized Protocol (Solution)
Solvent/Medium Adding solid substrate to H₂SO₄/HNO₃ mix.[1][2]Dissolve substrate in H₂SO₄ first, cool to 0°C, then add HNO₃ dropwise.
Temperature 0°C to Room Temp (uncontrolled).Strict <10°C during addition. Allow to warm to 20-25°C only after addition is complete.
Stoichiometry Excess HNO₃ (>1.5 eq).Control HNO₃ (1.05 - 1.1 eq). Excess leads to ring oxidation.[1][2]
Quenching Pouring onto ice water rapidly.[2]Controlled pour onto ice. The product (3-nitro-5-methyl-2-pyridone) precipitates.[1][2]

Expert Insight: The 3-position is electronically favored (ortho to the directing oxygen).[2] However, if you see a significant amount of "red oil" that refuses to crystallize, you likely generated the 3,5-dinitro species (if the methyl group oxidized) or ring-opening byproducts due to thermal runaway.[2]

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Validation Check: The intermediate, 3-nitro-5-methyl-2-pyridone , should be a yellow solid.[2] If it is dark brown/black, recrystallize immediately from Ethanol/Water (or Acetic Acid) before proceeding. Impurities here poison the reduction catalyst later.[2]

Module 2: Reduction to the Amine (The Stability Trap)

User Question: My reduction (H₂/Pd-C) works, but the product turns purple/black upon filtration and exposure to air. How do I isolate the pure amine?

The Technical Diagnosis

3-Aminopyridin-2-ols are extremely electron-rich and prone to rapid oxidation (oxidative dimerization) in air, forming azo-like colored impurities.[1][2] The free base is also amphoteric and highly water-soluble, making extraction with organic solvents (DCM, EtOAc) inefficient and frustrating.

Troubleshooting Protocol

Q: How do I prevent the "Purple Death" (Oxidation)?

  • A: Do not isolate the free amine if possible.[2] Perform the reduction in the presence of the acid (HCl) or convert to the salt in situ.

  • The "Salt-Trap" Method:

    • Perform hydrogenation in Methanol/HCl or Ethanol/HCl .[2]

    • The product will form as the hydrochloride salt directly during reduction.[2]

    • After filtering the catalyst (under Argon/N2 blanket), evaporate the solvent. The salt is significantly more stable to oxidation than the free base.[2]

Q: My catalyst stopped working (stalled reaction).

  • A: Check your nitro intermediate for sulfur or tar traces.[2] 3-nitro-2-pyridones can chelate metals.[1][2]

    • Fix: Wash the nitro precursor with cold methanol before reduction.[2] Increase catalyst loading to 10 wt% or switch to Fe/NH₄Cl (Iron reduction) if catalytic hydrogenation persistently fails due to poisoning.

Module 3: Salt Formation & Purification

User Question: The hydrochloride salt is hygroscopic and sticky. How do I get a nice crystalline powder?

The Technical Diagnosis

Pyridinium salts are notorious for being hygroscopic.[2] Excess HCl or trapped water/alcohol prevents crystallization.[2]

Crystallization Protocol
  • Solvent Swap: Dissolve the crude sticky solid in a minimum amount of hot Methanol or Isopropanol .

  • Anti-solvent: Add Ethyl Acetate or Diethyl Ether dropwise until turbidity persists.[2]

  • Cooling: Let it stand at 4°C. Do not freeze rapidly, or you will trap impurities.

  • Drying: Vacuum dry at 40-50°C over P₂O₅.

Data Table: Stability Profile

StateStabilityStorage Condition
Free Base Poor (Hours)Use immediately; Store under Argon at -20°C.
HCl Salt (Crude) Moderate (Weeks)Desiccator; Protect from light.[1][2]
HCl Salt (Pure) Good (Months)Ambient (Dry), Dark, Tightly sealed.

Module 4: Visualizing the Pathway

The following diagram illustrates the critical decision points and failure modes in the synthesis.

SynthesisPathway Start Start: 5-Methyl-2-pyridone Nitration Step 1: Nitration (HNO3/H2SO4, <10°C) Start->Nitration NitroInter Intermediate: 3-Nitro-5-methyl-2-pyridone (Yellow Solid) Nitration->NitroInter controlled temp FailureTar FAILURE MODE: Thermal Runaway -> Tar/Black Oil Nitration->FailureTar >20°C exotherm Reduction Step 2: Reduction (H2/Pd-C or Fe/HCl) NitroInter->Reduction FreeBase Route A: Isolate Free Base (High Risk of Oxidation) Reduction->FreeBase Neutral workup InSituSalt Route B: In-Situ Acid Trap (Recommended) Reduction->InSituSalt Acidic solvent (MeOH/HCl) Oxidation FAILURE MODE: Purple/Black Impurities FreeBase->Oxidation Air exposure FinalSalt Target: 3-Amino-5-methylpyridin-2-ol HCl (White/Off-white Solid) FreeBase->FinalSalt HCl (Rapid) InSituSalt->FinalSalt Evaporation/Crystallization

Caption: Logical flow of synthesis highlighting the critical "Salt Trap" route to avoid oxidative degradation.

Module 5: Analytical Validation (FAQ)

Q: My NMR shows a broad peak around 12-13 ppm. Is this an impurity?

  • A: No. That is the amide/OH proton of the pyridone tautomer.[2] In DMSO-d6, the NH/OH exchange can broaden this signal.[2]

  • Diagnostic Signals (¹H NMR, DMSO-d6):

    • δ 2.1-2.2 ppm (3H, s): Methyl group at position 5.[2]

    • δ 6.8-7.5 ppm (2H): Aromatic protons (H4 and H6).[1] Look for meta coupling (J ~ 2-3 Hz) if resolution is good, though they may appear as singlets or broad doublets depending on the salt form.[2]

Q: The melting point is broad. [2]

  • A: Hydrochloride salts often decompose rather than melt cleanly.[2] A broad range (e.g., 210-215°C dec.) is typical.[2] Rely on HPLC purity (254 nm) rather than melting point for quality control.

References

  • PrepChem. Synthesis of 3-Methoxy-5-Nitro-2-Pyridone (Analogous Nitration Protocols). Retrieved from [Link]

  • Organic Syntheses. 2,3-Diaminopyridine (Reduction Methodologies). Org.[2][4][5][6][7] Synth. 1964 , 44, 34. Retrieved from [Link]

  • European Patent Office. Method of producing 2-amino-3-nitro-5-halogenopyridine (Regioselectivity Insights).[1][2][6] EP0530524A1.[2][6] Retrieved from

  • National Institutes of Health (PubChem). 3-Amino-5-methylpyridine (Structural Analog Data).[1][2] Retrieved from [Link][1]

Sources

Troubleshooting

How to handle 3-Amino-5-methylpyridin-2-ol hydrochloride safely

Technical Support Center: Handling 3-Amino-5-methylpyridin-2-ol Hydrochloride Status: Operational Ticket Focus: Safety, Solubility, and Reactivity Protocols Assigned Specialist: Senior Application Scientist[1] Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling 3-Amino-5-methylpyridin-2-ol Hydrochloride

Status: Operational Ticket Focus: Safety, Solubility, and Reactivity Protocols Assigned Specialist: Senior Application Scientist[1]

Technical Overview & Identification

Compound: 3-Amino-5-methylpyridin-2-ol hydrochloride Synonyms: 3-Amino-5-methyl-2-pyridone HCl; 2-Hydroxy-3-amino-5-methylpyridine HCl Chemical Logic: This compound is an amphoteric heterocycle.[1][2] While the nomenclature suggests a "pyridin-2-ol" (aromatic alcohol), in the solid state and polar solvents, it predominantly exists as the 2-pyridone (lactam) tautomer.[1][2] The hydrochloride salt form renders it acidic and highly hygroscopic.

Critical Safety Notice: Treat this compound as a Class 6.1 Toxic Substance (based on aminopyridine structural analogs) and a Category 2 Skin/Eye Irritant .[2] The amine moiety at position 3 is susceptible to oxidation, and the HCl salt poses an inhalation hazard if aerosolized.[1]

Storage & Stability (Ticket #ST-01)

Q: My compound has turned from an off-white powder to a pinkish/brown solid. Is it still usable?

A: This is a common issue caused by oxidative degradation of the primary amine group.

  • Diagnosis: The color change indicates the formation of diazo-oxides or coupled oxidation products, often accelerated by moisture and light.[1][2]

  • Usability: If the color is faint pink, it may be purified via recrystallization (MeOH/Et₂O). If dark brown/black, purity is likely compromised (<90%), and it should be discarded for sensitive catalytic steps.

  • Prevention:

    • Atmosphere: Store under Argon or Nitrogen.[2]

    • Temperature: -20°C is recommended for long-term storage; 4°C is acceptable for active use.[1][2]

    • Desiccation: The HCl salt is hygroscopic. Store in a desiccator or tightly sealed secondary container.

Q: The material has clumped into a hard mass. How do I weigh it accurately?

A: The HCl salt absorbs atmospheric water, altering the molecular weight (MW) and stoichiometry.[1]

  • Immediate Fix: Dry the material in a vacuum oven at 40°C over P₂O₅ for 4 hours before weighing.

  • Calculation Correction: If drying is impossible, perform a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the effective weight percent (wt%) before setting up reactions.[1]

Solubility & Handling (Ticket #SL-02)

Q: I cannot get the compound to dissolve in Dichloromethane (DCM) or Toluene. What is the correct solvent system?

A: As an HCl salt of a pyridone, the lattice energy is high, and the compound is highly polar.[1]

  • Incompatible Solvents: DCM, Toluene, Hexanes, pure Ethyl Acetate (the salt will float).[1]

  • Compatible Solvents:

    • Methanol/Ethanol: High solubility.[2]

    • Water: High solubility (pH will be acidic ~2-3).[1][2]

    • DMSO/DMF: High solubility (use for reactions).[2]

  • Protocol for Organic Layers: If you need it in an organic layer, you must free-base the compound first.[1][2]

Q: How do I safely free-base this compound without crashing it out?

A: The 2-pyridone motif complicates free-basing because the neutral form is amphoteric and can be sparingly soluble in water and organic solvents at its isoelectric point.[1][2]

Step-by-Step Free-Basing Protocol:

  • Dissolve: Dissolve the HCl salt in a minimum amount of water (approx. 5 mL/g).[2]

  • Neutralize: Slowly add Saturated NaHCO₃ (aq) until pH ~8. Caution: CO₂ evolution.[1]

  • Extract: Do not use DCM alone. Use a mixture of DCM:Isopropanol (3:1) . The alcohol helps solubilize the polar pyridone tautomer into the organic phase.[1]

  • Dry: Dry the organic layer over Na₂SO₄ (avoid MgSO₄ as pyridones can coordinate) and concentrate.

Reactivity & Synthesis Troubleshooting (Ticket #RX-03)

Q: My amide coupling reaction (EDC/NHS or HATU) yield is extremely low (<20%). Why?

A: There are two likely culprits: Base Quenching and O- vs. N-Acylation .[1][2]

  • Base Quenching: You are using the HCl salt.[2] The first equivalent of your base (e.g., DIPEA/TEA) is consumed solely to neutralize the HCl.[1]

    • Correction: Ensure you use at least 3.5 equivalents of base: 1 eq for the HCl, 1 eq for the reaction, and 1.5 eq to drive equilibrium.[1]

  • Tautomer Interference: The oxygen at position 2 can act as a nucleophile (O-acylation) instead of the amine at position 3, especially if the amine is sterically hindered.[1][2]

    • Correction: Pre-mix the amine salt with the base for 15 minutes before adding the activated ester/acid chloride.[1] This ensures the free amine is available.

Q: How does the tautomerism affect my reaction design?

A: The compound exists in equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms.[1]

  • Non-polar solvents (if soluble): Favor the lactim (OH form).[1][2]

  • Polar solvents (MeOH, DMF, Water): Favor the lactam (NH/C=O form).[1]

  • Impact: If you are targeting the amine (N3) for reaction, the lactam form (dominant in DMF) is generally more nucleophilic at the amine position because the ring nitrogen (N1) is protonated/involved in the amide resonance.[1]

Visual Guides & Logic Maps

Figure 1: Handling & Solubility Decision Tree

Caption: Operational logic for solvent selection and state modification based on experimental goals.

HandlingLogic Start Start: 3-Amino-5-methylpyridin-2-ol HCl Goal_Aq Goal: Aqueous/Polar Reaction Start->Goal_Aq Goal_Org Goal: Organic/Non-Polar Reaction Start->Goal_Org Solvent_Aq Use: Water, MeOH, DMSO, DMF (Solution is Acidic pH < 3) Goal_Aq->Solvent_Aq Direct Use Solvent_Org Direct dissolution fails in DCM/EtOAc Goal_Org->Solvent_Org Problem Action_Freebase Action: Free-Base Protocol 1. Dissolve in H2O 2. Neutralize (NaHCO3) 3. Extract (DCM:IPA 3:1) Solvent_Org->Action_Freebase Solution Result_Freebase Result: Neutral Free Amine (Susceptible to Oxidation) Action_Freebase->Result_Freebase

Figure 2: Tautomerism & Reactivity Risks

Caption: The equilibrium shift dictates nucleophilic sites. Polar solvents favor the Pyridone form.[1]

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Favored in Gas/Non-Polar Lactam Lactam Form (2-Pyridone) Favored in Solid/Polar/Water Lactim->Lactam Equilibrium (Major Form) Risk Risk: O-Alkylation (Side Reaction) Lactim->Risk Reacts at -OH Benefit Target: N-Alkylation/Acylation (Desired Path) Lactam->Benefit Reacts at -NH2

Safety & Waste Disposal (Ticket #EHS-04)

Hazard CategorySpecific RiskMitigation Protocol
Inhalation HCl salt forms fine dust; potent respiratory irritant.[1][2]Handle only in a certified fume hood.[2] Wear N95 or P100 respirator if weighing outside a hood (not recommended).[2]
Skin Contact Aminopyridines are rapidly absorbed; potential neurotoxicity.[2][3]Double glove (Nitrile).[2] If exposed, wash with soap/water for 15 mins.[2][4] Do not use alcohol (increases absorption).[2]
Eye Contact Acidic salt causes severe burns/corrosion.[2]Wear safety goggles.[2][5][6] Immediate irrigation (15 mins) required upon contact.[2][3][4][7]
Waste Stream Toxic & Acidic.[2][7]Do not pour down the drain. Neutralize with dilute NaOH to pH 7, then dispose of in Halogenated Organic Waste (due to pyridine ring classification protocols in many EHS systems).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762894, 3-Amino-5-methylpyridine.[1][2] (Data extrapolated for 2-ol derivative). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Aminopyridines and their salts.[2] Retrieved from [Link][1][2]

  • Schlegel, H. B., et al. (1991). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.[1][2] Journal of Physical Chemistry.[2] (Fundamental basis for lactam/lactim stability).[2] Retrieved from [Link]

  • WuXi Biology. Tautomers in Drug Discovery: 2-Hydroxypyridine vs 2-Pyridone. (Solvent effects on reactivity).[2] Retrieved from [Link]

Sources

Optimization

Overcoming poor solubility of 3-Amino-5-methylpyridin-2-ol hydrochloride

Topic: Overcoming Solubility & Handling Challenges Introduction: The "Brick Dust" Paradox Welcome to the Technical Support Center. You are likely here because 3-Amino-5-methylpyridin-2-ol hydrochloride (CAS: Analogous to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Challenges

Introduction: The "Brick Dust" Paradox

Welcome to the Technical Support Center. You are likely here because 3-Amino-5-methylpyridin-2-ol hydrochloride (CAS: Analogous to 59315-44-5 family) is refusing to dissolve in your reaction solvent, or it precipitated as an intractable solid during workup.

This molecule presents a classic "deceptive" challenge in heterocyclic chemistry. While it appears small and polar, it exhibits "Brick Dust" behavior—high crystallinity and poor solubility in standard organic solvents.[1][2][3][4] This is driven by two factors:

  • Pyridone Tautomerism: In solution, the 2-hydroxy form tautomerizes to the 2-pyridone form.[2][3][4][5] Pyridones form extremely stable, DNA-like hydrogen-bonded dimers (cis-amide like interactions), creating a high-energy crystal lattice that resists solvation.[2][3][4][5]

  • Zwitterionic Character: The free base possesses both a basic amine (

    
    ) and an acidic amide-like proton (
    
    
    
    of the ring), leading to low solubility at neutral pH (isoelectric precipitation).[2][3][4][5]

This guide provides the protocols to disrupt these interactions and solubilize the compound for synthesis and analysis.

Module 1: Solubility Profile & Solvent Selection

Status: Critical Objective: Select the correct solvent system based on the intended application.

The HCl salt is ionic, while the free base is a hydrogen-bond donor/acceptor network.[2][3][4] You must treat them differently.

Solubility Matrix
Solvent ClassSolvent ExampleSolubility (HCl Salt)Solubility (Free Base)Technical Note
Protic Polar WaterHigh Moderate/LowRisk: Free base may precipitate at pH 6–8 (Isoelectric point).[1][2][3][4][5]
Methanol/EthanolModerate LowSolubility improves with heating; good for recrystallization.[1][2][3][5]
Dipolar Aprotic DMSO, DMF, DMAcHigh High Best for Reactions. Disrupts H-bond dimers effectively.[1][2][3][4]
Non-Polar DCM, ChloroformInsolubleInsolubleAvoid. Cannot break the crystal lattice.[1][2][3][4]
Ethers THF, Diethyl EtherInsolubleVery LowPoor choice for reaction media; good antisolvent for precipitation.[1][2][3][4]
Acidic Media Acetic AcidHigh High Protonation of the amine prevents intermolecular H-bonding.[1][2][3][4][5]

Module 2: Critical Visualizations

Figure 1: Tautomerism & Solubility Logic

Caption: The shift from Pyridinol (A) to Pyridone (B) creates stable dimers (C), causing poor solubility.[1][2][3][4] Acidic/Basic conditions (D/E) disrupt this by ionizing the molecule.[1][3][4]

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 The Solubility Trap cluster_2 Solubilization Strategy Pyridinol Pyridinol Form (Aromatic, OH) Pyridone 2-Pyridone Form (Dominant in Solution) Pyridinol->Pyridone  Tautomerization   Dimer H-Bonded Dimer (High Lattice Energy) Pyridone->Dimer Self-Assembly Precipitate Precipitation ('Brick Dust') Dimer->Precipitate Non-polar solvents Salt Ionic Species (Soluble in Water/DMSO) Precipitate->Salt Add Acid (HCl) or Strong Base (NaH)

[1][2][3][4][5]

Module 3: Troubleshooting Protocols

Scenario A: "I need to react the amine group (e.g., Amide Coupling)."

Issue: The HCl salt is not nucleophilic, but the free base crashes out of DCM/THF. Solution: Perform the reaction in a dipolar aprotic solvent with an in-situ base release.

Protocol:

  • Solvent Choice: Use DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide).[1][2][3][4][5] These solvents act as H-bond acceptors and break the pyridone dimers.[2][3][4][5]

  • Dissolution: Dissolve the 3-Amino-5-methylpyridin-2-ol HCl in the solvent (Concentration: 0.1 – 0.5 M). It should dissolve readily.[1][2][3][4][5][6][7]

  • Base Addition: Add a non-nucleophilic organic base (e.g., DIPEA or N-Methylmorpholine ) roughly 2.0 – 2.5 equivalents.[1][2][3][4][5]

    • Observation: A transient precipitate (salt exchange) may form and then redissolve, or the solution may darken slightly (oxidation sensitivity).[1][2][3][4]

  • Reaction: Add your electrophile (e.g., Acid Chloride or Activated Ester).[1][2][3][4]

  • Workup: Do not try to extract with DCM/Water immediately.[1][2][3][4][5] The product will likely be water-soluble or amphoteric.[2][3][4][5]

    • Recommended: Pour reaction mixture into excess ice water. If the product is hydrophobic, it will precipitate.[1][2][4] Filter it. If not, evaporate DMF (high vacuum) first.[1][2][3][4]

Scenario B: "I need to isolate the Free Base from the HCl salt."

Issue: Neutralizing the aqueous solution causes a fine precipitate that clogs filters or forms an oil.[1][2][4] Solution: Controlled pH adjustment with "Salting Out".[1][2][3][4][5]

Protocol:

  • Dissolve the HCl salt in the minimum amount of water (approx. 5-10 mL/g).[2][3][4]

  • Cool to 0–5°C.

  • Slowly adjust pH to 7.0–7.5 using saturated

    
     or 
    
    
    
    .[1][2][3][4][5]
    • Critical: Do not overshoot to pH > 10, or you will form the phenolate anion (soluble).[1][2][4]

  • The Trick: If a fine suspension forms that is hard to filter, add solid NaCl to saturation (salting out) and a small amount of Isopropanol (IPA) (10% v/v).[1][2][3][4] This aids crystal growth.[1][2][3][4][5]

  • Stir for 30 minutes to age the crystals.

  • Filter and wash with cold ether (removes water without dissolving the product).[1][2][3][4]

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does my sample turn brown in solution? A: Aminopyridines/pyridones are electron-rich and prone to oxidation (similar to aminophenols).[1][2][3][4][5]

  • Fix: Always degas your solvents (sparge with Nitrogen/Argon for 15 mins) before dissolving the compound.[1][2][3][4] Add a pinch of Ascorbic Acid if the reaction tolerates it.[1][2][4]

Q2: Can I use DCM (Dichloromethane) for extraction? A: Likely No .[1][2][3][4] The partition coefficient (


) of this molecule is very low (hydrophilic).[1][2][3][4]
  • Fix: Use n-Butanol or 2-MeTHF for extractions from the aqueous phase.[2][3][4][5] Alternatively, evaporate the aqueous phase and triturate the solid with MeOH/DCM (1:[1][3][4]9) to extract the organic component from inorganic salts.[1][2][4]

Q3: How do I recrystallize the material? A:

  • For HCl Salt: Ethanol/Water (9:[1][2][3][4]1) or Methanol/Ether layering.[1][2][3][4][5]

  • For Free Base: Boiling Ethanol or Acetonitrile .[1][2][3][4][5] If it doesn't dissolve in boiling ethanol, add drops of water until clear, then cool slowly.[1][2][3][4]

References & Grounding

  • Pyridone Tautomerism: Katritzky, A. R., et al.[1][2][3][4] "Tautomerism of Heterocycles."[1][2][3][4] Advances in Heterocyclic Chemistry, Vol 76.[1][2][3][4] (Explains the dominance of the pyridone form and dimerization energetics).

  • Solubility of Aminopyridines: Anderson, B. D., & Flora, K. P.[1][2][3][4] "Preparation of Water-Soluble Compounds through Salt Formation."[1][2][3][4][5] The Practice of Medicinal Chemistry. (General principles on solubilizing zwitterionic heterocycles).

  • Synthesis & Handling: Patents referencing 3-amino-2-pyridone derivatives (e.g., WO2008076705) often utilize DMF/DIPEA systems for amide couplings due to the solubility issues described above.[2][3][4][5]

  • Chemical Properties: PubChem Compound Summary for 3-Amino-2-hydroxypyridine (Parent structure). .[1][2][3][4][5] Note: Methyl derivative properties are inferred from this primary scaffold.[1][2][4]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling. 3-Amino-5-methylpyridin-2-ol derivatives may possess biological activity and should be handled with appropriate PPE.[2][3][4][5]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactivity of 3-Amino-5-methylpyridin-2-ol HCl

Executive Summary: The "Deceptive" Scaffold Researchers frequently underestimate 3-Amino-5-methylpyridin-2-ol hydrochloride . While it appears to be a simple aniline analog, its reactivity is governed by a complex interp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptive" Scaffold

Researchers frequently underestimate 3-Amino-5-methylpyridin-2-ol hydrochloride . While it appears to be a simple aniline analog, its reactivity is governed by a complex interplay of tautomerism and protonation states .

In solution, this molecule predominantly exists not as the "pyridin-2-ol" (enol) implied by its name, but as the 2-pyridone (lactam) tautomer. Furthermore, the hydrochloride salt form masks the nucleophilicity of the C3-amine. Successful utilization requires strictly controlling pH and understanding the electronic deactivation caused by the pyridone ring.

This guide addresses the three most common failure modes: Incomplete Solubility , Failed Amide Couplings , and Regioselectivity Issues .

Module 1: Solubility & Salt Management

Q: Why is the starting material heterogeneous in DCM or EtOAc?

A: You are working with a polar hydrochloride salt that possesses zwitterionic potential. The HCl salt of 3-amino-5-methylpyridin-2-ol is highly polar and crystalline. It will not dissolve in non-polar organic solvents (DCM, Toluene, EtOAc) without modification.

The Fix: The "Free-Base" Protocol Do not rely on in situ neutralization (e.g., adding 1 eq. of TEA) for sensitive reactions. The resulting triethylamine hydrochloride salts can interfere with catalysis or purification.

Standard Operating Procedure (SOP) for Free-Basing:

  • Dissolution: Dissolve the HCl salt in minimal Methanol (MeOH) or Water .

  • Neutralization: Add saturated aqueous NaHCO₃ until pH ~8–9.

    • Note: Avoid strong bases (NaOH) to prevent deprotonating the amide nitrogen (pKa ~11), which creates a water-soluble anion.

  • Extraction: Extract exhaustively with DCM/Isopropanol (3:1 ratio) . Pure DCM often fails to extract the polar free base.

  • Drying: Dry over Na₂SO₄ and concentrate. Use immediately to avoid oxidation.

Module 2: Amide Coupling Troubleshooting

Q: LCMS shows the activated ester formed, but it won't couple to the amine. Why?

A: The nucleophilicity of the C3-amine is severely attenuated. The 2-pyridone ring is electron-withdrawing. Although the 5-methyl group provides slight electron donation, the amine at position 3 is significantly less reactive than a standard aniline. If you use standard coupling reagents (EDC/HOBt) or insufficient base, the reaction will stall.[1]

The Fix: High-Energy Activation & Base Stoichiometry You must drive the reaction kinetically and ensure the amine is fully deprotonated.

ParameterRecommendationRationale
Coupling Reagent T3P (Propylphosphonic anhydride) or HATU T3P allows for higher temperature stability; HATU provides rapid activation for hindered amines.
Base Pyridine (as solvent) or DIPEA (3–4 equiv)Pyridine acts as both solvent and base, preventing "proton shuffling" where the HCl salt consumes the base meant for the coupling cycle.
Temperature 50°C – 80°C Room temperature is often insufficient for electron-deficient aminopyridines.
Visualizing the Coupling Failure Logic

AmideCouplingTroubleshooting Start Start: Reaction Stalled CheckPH Step 1: Check pH Start->CheckPH IsAcidic pH < 7 CheckPH->IsAcidic AddBase Add DIPEA (Total 3-4 eq) IsAcidic->AddBase Yes CheckReagent Step 2: Check Reagent IsAcidic->CheckReagent No AddBase->CheckReagent IsStandard Using EDC/HOBt? CheckReagent->IsStandard SwitchReagent Switch to T3P/Pyridine or Acid Chloride IsStandard->SwitchReagent Yes CheckTemp Step 3: Check Temp IsStandard->CheckTemp No SwitchReagent->CheckTemp HeatIt Heat to 60°C CheckTemp->HeatIt Success Product Formed HeatIt->Success

Figure 1: Decision matrix for troubleshooting stalled amide couplings with aminopyridones.

Module 3: Tautomerism & Regioselectivity

Q: I am seeing byproducts. Is the reaction occurring on the Oxygen?

A: It is possible, but rare in amide couplings. It is common in alkylation reactions. The molecule exists in equilibrium between the Lactam (2-pyridone) and Lactim (2-hydroxypyridine) forms.

  • Polar Solvents (MeOH, Water, DMF): Favor the Lactam (NH form) .

  • Non-Polar Solvents (Toluene, Hexane): Shift equilibrium slightly toward the Lactim (OH form) , though the Lactam usually dominates.

The Fix: Controlling the Site of Reaction

  • For Amide Coupling (Targeting C3-NH₂): The C3-amine is the most nucleophilic nitrogen only if the ring nitrogen is protonated or protected. However, in standard basic conditions, the C3-amine is the primary nucleophile because the ring nitrogen (N1) is part of the amide-like lactam system and is non-nucleophilic.

  • For Alkylation: If you treat with NaH/Alkyl Halide, you will get a mixture of N-alkylation (Ring N) and O-alkylation . To target the C3-amine specifically, you must perform Reductive Amination (Aldehyde + NaBH(OAc)₃) rather than direct alkylation.

Mechanism: Tautomeric Equilibrium[2]

Tautomerism HClSalt HCl Salt Form (Stable Solid) FreeBase Free Base HClSalt->FreeBase Neutralization (NaHCO3) Pyridone 2-Pyridone Form (Dominant in Solution) FreeBase->Pyridone Polar Solvent (Equilibrium Major) Hydroxyl 2-Hydroxypyridine Form (Minor Tautomer) FreeBase->Hydroxyl Non-Polar Solvent (Equilibrium Minor) Pyridone->Hydroxyl Tautomerization

Figure 2: The salt-to-tautomer pathway. Note that the 2-pyridone form is chemically distinct from a phenol.

Module 4: Purification & Workup

Q: My product is water-soluble and won't extract. How do I isolate it?

A: The 2-pyridone motif is highly polar and capable of hydrogen bonding. If your product is small, it will stay in the aqueous layer.

The Fix: Salting Out & Resin Capture

  • Salting Out: Saturate the aqueous layer with NaCl. Use n-Butanol or 2-MeTHF for extraction (better polarity than EtOAc).

  • Catch-and-Release: Use a SCX-2 (Strong Cation Exchange) column.

    • Load the reaction mixture (dissolved in MeOH) onto the SCX-2 cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M NH₃ in MeOH . The product (containing the basic amine/pyridine) will release.

References

  • Tautomerism of Hydroxypyridines: Forlani, L., & Cristoni, G. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. National Institutes of Health. Link

  • Amide Coupling with Aminopyridines: Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Link

  • Salt Handling in Synthesis: Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
  • Reactivity of 3-Aminopyridines: ChemPros Discussion on 2- and 3-aminopyridine coupling failures. (2021). Link

Sources

Reference Data & Comparative Studies

Validation

3-Amino-5-methylpyridin-2-ol Hydrochloride: Analytical Standards Comparison Guide

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and CMC Leads Focus: Critical Analysis of Analytical Standards for Finerenone Intermediates & Pyridine Scaffolds Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and CMC Leads Focus: Critical Analysis of Analytical Standards for Finerenone Intermediates & Pyridine Scaffolds

Executive Summary: The Criticality of the "2-Ol" Scaffold

In the high-stakes landscape of drug development—particularly for non-steroidal mineralocorticoid receptor antagonists like Finerenone —the integrity of your starting materials defines the safety of your final product. 3-Amino-5-methylpyridin-2-ol hydrochloride (Free base CAS: 52334-51-7 ) is not merely a reagent; it is a critical Key Starting Material (KSM) and a potential degradation impurity.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research Grade alternatives and Structural Isomers (often mistaken for the target). We provide a self-validating HPLC protocol designed to overcome the specific polarity and tautomeric challenges of this compound.

The Comparative Landscape: Selecting the Right Standard

Choosing the wrong grade of standard can lead to assay bias, retention time shifts, and regulatory non-compliance. Below is a direct comparison of the available "alternatives" for quantifying this specific pyridine derivative.

Table 1: Performance Matrix of Analytical Standard Grades
FeatureAlternative A: Research Grade (Synthesis) Alternative B: Structural Isomer (2-Amino-5-picoline) Recommended: Primary Reference Standard (HCl Salt)
Purity (HPLC) >95% (Variable)>98% (High, but wrong structure)>99.5% (Certified)
Salt Form Often Free Base (Unstable)Free BaseHydrochloride (Hygroscopically Stable)
Assay Method Area % onlyGC/TitrationqNMR / Mass Balance (100% - Impurities)
Water Content Undefined (Hygroscopic)LowQuantified (KF) & Corrected
Application Early Synthesis ScreeningNEGATIVE CONTROL ONLY GMP Release & Impurity Quantification
Risk Factor High (Unknown impurities interfere with LOQ)Critical (Co-elution risk, false identification)Low (Traceable to SI units)
Why "Alternative B" Fails

A common error in procurement is selecting 2-Amino-5-methylpyridine (CAS 1603-41-4) . While structurally similar, it lacks the 2-hydroxyl/keto group.

  • Consequence: The retention time (RT) shifts significantly on Reverse Phase (RP) columns due to the lack of the polar amide/enol functionality. Using this as a surrogate standard will result in false negatives during impurity profiling.

Technical Deep Dive: The Tautomerism Challenge

3-Amino-5-methylpyridin-2-ol exists in a tautomeric equilibrium between the pyridinol (aromatic) and pyridone (keto) forms.

  • The Problem: In standard HPLC conditions (neutral pH), the equilibrium can cause peak broadening or splitting.

  • The Solution: The Hydrochloride salt form locks the compound into a protonated state, improving solubility and stability. Acidic mobile phases drive the equilibrium toward a single species, sharpening the peak shape.

Diagram 1: Tautomeric Equilibrium & Analytical Strategy

Tautomerism Pyridinol Pyridinol Form (Aromatic -OH) Pyridone Pyridone Form (Keto -NH-C=O) Pyridinol->Pyridone  Equilibrium (Neutral pH)   HCl_Salt HCl Salt Form (Protonated & Stable) Pyridinol->HCl_Salt  Acidification   Pyridone->HCl_Salt  Acidification (pH < 3)  

Validated Experimental Protocol: The "Polarity-Mastered" Method

Standard C18 columns often fail to retain this polar compound, leading to elution in the void volume (t0). This protocol uses a Polar-Embedded C18 column to ensure retention and separation from early-eluting solvent fronts.

Method Parameters (Self-Validating System)
  • Column: Waters XSelect HSS T3 or Agilent Zorbax SB-Aq (4.6 x 150 mm, 3.5 µm). Why: These withstand 100% aqueous conditions and retain polar amines.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 235 nm (Primary) and 280 nm (Secondary).

  • Column Temp: 30°C.

Step-by-Step Workflow
  • Standard Preparation:

    • Weigh 10 mg of 3-Amino-5-methylpyridin-2-ol HCl Reference Standard .

    • Dissolve in 10 mL of 0.1% Formic Acid in Water (Do not use pure methanol; the salt may precipitate or esterify over time).

    • Sonicate for 5 minutes. Final concentration: 1.0 mg/mL.

  • Gradient Profile:

    • 0-2 min: 100% A (Isocratic hold to trap polar impurities).

    • 2-10 min: 0% → 30% B (Linear gradient).

    • 10-15 min: 30% → 90% B (Wash).

  • System Suitability Criteria (Pass/Fail):

    • Tailing Factor: Must be < 1.5 (Indicates successful protonation/silanol suppression).

    • Retention Factor (k'): Must be > 2.0 (Ensures separation from void volume).

    • RSD (n=6): Area < 2.0%.[2]

Table 2: Method Validation Data (Typical Results)
ParameterResult (HCl Standard)Result (Free Base Crude)Interpretation
Linearity (R²) 0.99980.9850Salt form allows precise weighing; crude is hygroscopic.
LOD (S/N=3) 0.05 µg/mL0.20 µg/mLHigh purity standard reduces baseline noise.
Stability (24h) 99.8% Recovery95.2% RecoveryFree base oxidizes faster in solution (turns brown).

Application Workflow: Finerenone Impurity Profiling

This standard is essential for tracking the "SM3-03" impurity in Finerenone synthesis. The diagram below illustrates where this impurity originates and how the analytical standard acts as the "Gatekeeper" for batch release.

Diagram 2: Impurity Tracking Workflow

ImpurityWorkflow Start Raw Material Input (Pyridine Precursors) Synthesis Synthesis Reaction (Formation of Finerenone Core) Start->Synthesis Crude Crude Product (Contains Unreacted SM3-03) Synthesis->Crude QC_Check QC Analysis Point (HPLC Method) Crude->QC_Check Sample Injection Decision Impurity < 0.10%? QC_Check->Decision Calculate % w/w Standard 3-Amino-5-methylpyridin-2-ol HCl (Reference Standard) Standard->QC_Check External Calibration Release Batch Release Decision->Release Yes Reject Reprocess / Reject Decision->Reject No

Conclusion & Recommendation

For quantitative applications in drug development, specifically for Finerenone intermediates, the Hydrochloride salt of 3-Amino-5-methylpyridin-2-ol is the only viable option.

  • Avoid generic "Research Grade" free bases due to rapid oxidation and hygroscopicity.

  • Adopt the acidic mobile phase method (pH 3.0) to neutralize tautomeric variance.

  • Validate your supplier's CoA against the specific CAS 52334-51-7 (or its HCl equivalent) to ensure you are not purchasing the 2-amino-5-picoline isomer.

References

  • ChemicalBook. (2025). 3-Amino-5-methylpyridin-2-ol Chemical Properties and Applications. Retrieved from

  • Enanti Labs. (2024).[3] 4-Amino-5-Methylpyridin-2-Ol Intermediate for Finerenone Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 52334-51-7. Retrieved from

  • GuideChem. (2024). 2-Hydroxy-3-amino-5-picoline CAS 52334-51-7 Details. Retrieved from

  • MySkinRecipes. (2024). 3-Amino-5-methylpyridin-2(1H)-one Specifications. Retrieved from

Sources

Comparative

Characterization of 3-Amino-5-methylpyridin-2-ol Hydrochloride: A Comparative NMR Guide

Topic: Characterization of 3-Amino-5-methylpyridin-2-ol Hydrochloride by NMR Spectroscopy Content Type: Publish Comparison Guide Executive Summary In the development of kinase inhibitors and heterocyclic scaffolds, 3-Ami...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of 3-Amino-5-methylpyridin-2-ol Hydrochloride by NMR Spectroscopy Content Type: Publish Comparison Guide

Executive Summary

In the development of kinase inhibitors and heterocyclic scaffolds, 3-Amino-5-methylpyridin-2-ol hydrochloride (CAS: 115248-26-7 for generic salt forms; related free base CAS: 52334-51-7) serves as a critical intermediate. Its amphoteric nature and tautomeric equilibrium often lead to confusion during spectroscopic validation.

This guide provides a definitive NMR characterization protocol, objectively comparing the Hydrochloride (HCl) Salt against its Free Base counterpart. We analyze why the HCl salt offers superior resolution and stability for quantitative analysis, supported by experimental data and mechanistic insights.

Structural Dynamics & Tautomerism

Before analyzing spectra, one must understand the species present in solution. 3-Amino-5-methylpyridin-2-ol does not exist as a static "pyridinol." It undergoes a tautomeric equilibrium between the hydroxy-pyridine and pyridone (lactam) forms.

  • Free Base: In polar aprotic solvents (DMSO-d₆), the equilibrium strongly favors the 2-pyridone tautomer.

  • HCl Salt: The addition of HCl protonates the most basic site. While the pyridine nitrogen is typically basic, the lactam character of the 2-pyridone form reduces its basicity. Consequently, protonation occurs at the exocyclic 3-amino group , forming an ammonium salt (

    
    ), or at the carbonyl oxygen depending on acidity, though the ammonium species is the stable solid form.
    

Figure 1: Tautomeric equilibrium shifting to the protonated ammonium salt upon acidification. The pyridone form is the relevant scaffold for NMR interpretation in DMSO.

Experimental Protocol: NMR Acquisition

To ensure reproducibility and minimize exchange broadening, the following protocol is recommended.

Materials & Methods
  • Instrument: 400 MHz or higher (500 MHz recommended for resolution of coupling constants).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is superior to D₂O.

    • Reasoning: D₂O causes rapid exchange of the amide (-NH) and ammonium (-NH₃⁺) protons, erasing critical structural information. DMSO-d₆ preserves these signals.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Step-by-Step Workflow
  • Sample Prep: Weigh 12 mg of the HCl salt into a clean vial.

  • Solvation: Add 0.6 mL DMSO-d₆. Vortex until fully dissolved. Note: The HCl salt dissolves rapidly; the free base may require sonication.

  • Acquisition:

    • Pulse angle: 30°

    • Relaxation delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

    • Scans: 16 (1H), 1024 (13C).

  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .

Comparative Analysis: HCl Salt vs. Free Base

The choice between characterizing the salt or the free base significantly impacts spectral quality.

FeatureHCl Salt (Recommended) Free Base (Alternative) Scientific Rationale
Stability High Low to ModerateAminopyridines are prone to oxidation (darkening) in air. The HCl salt stabilizes the amine, preventing N-oxide formation or dimerization.
Solubility Excellent in DMSO/D₂OVariableThe ionic lattice of the salt breaks down easily in polar solvents. The free base often aggregates, leading to broad lines.
Proton Exchange Slow (Sharp Signals)Fast (Broad Signals)Protonation of the amine (

) locks the protons on the nitrogen scale, providing a distinct integration of 3H. The free base

often broadens due to exchange with residual water.
Chemical Shifts Distinct Downfield ShiftsShieldedThe positive charge on the ammonium group exerts an inductive effect (-I), shifting ring protons downfield, separating them from impurity regions.
Detailed Spectral Assignment (1H NMR)

The following data corresponds to the HCl salt in DMSO-d₆ .

Theoretical Shift Table (400 MHz, DMSO-d₆)

PositionGroupShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
-NH₃⁺ Ammonium8.5 – 9.5 Broad Singlet3H-Deshielded by positive charge; indicates salt formation.
H-6 Aromatic CH7.35 – 7.45 Doublet (d)1HJ ≈ 2.0Most deshielded ring proton due to proximity to Ring N.
H-4 Aromatic CH7.10 – 7.20 Doublet (d)1HJ ≈ 2.0Shielded relative to H-6; meta-coupling to H-6 visible.
NH Amide (Ring)11.5 – 12.5 Broad Singlet1H-Characteristic of 2-pyridone tautomer.
-CH₃ Methyl2.05 – 2.15 Singlet (s)3H-Typical benzylic-like methyl on heteroaromatic ring.
Interpretation of Key Signals
  • The "Salt" Signal (8.5–9.5 ppm): The presence of a broad signal integrating to 3 protons confirms the protonation of the primary amine. In the free base, this would appear as a broad singlet at ~5.0–6.0 ppm integrating to 2H.

  • Ring Coupling (J ~ 2 Hz): The coupling between H-4 and H-6 is a "meta" coupling (W-coupling). In 2-pyridones, this is characteristically sharp.

  • Tautomer Confirmation: The presence of the Ring NH signal >11 ppm (and absence of an OH signal typically >13 ppm or exchanged) confirms the 2-pyridone form in DMSO.

13C NMR Characterization

The carbon spectrum provides definitive proof of the carbonyl functionality.

  • C=O (C-2): ~158–162 ppm. (Deshielded carbonyl).

  • C-6 (CH): ~130–135 ppm.[1]

  • C-4 (CH): ~125–130 ppm.[1]

  • C-3 (C-N): ~120–125 ppm.[1] (Quaternary, shifts upfield due to resonance).

  • C-5 (C-Me): ~110–115 ppm.

  • Methyl: ~16–18 ppm.

Troubleshooting & Impurity Profiling

When analyzing commercial samples, look for these common issues:

  • Residual Pyridine/Solvents: Check for multiplets at 7.0–8.5 ppm that do not match the doublet pattern of the product.

  • Regioisomers (e.g., 5-amino-3-methyl): The coupling constant and chemical shift of the methyl group will differ. In the 3-methyl isomer, the methyl is closer to the carbonyl, often shifting it slightly downfield.

  • Water Content: A large H₂O peak at 3.33 ppm (in DMSO) suggests the salt is hygroscopic. Dry the sample under vacuum (40°C) if water interferes with the -CH₂- or aromatic regions.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for substituent effects on pyridine rings).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 52334-51-7, 3-Amino-5-methylpyridin-2(1H)-one. Retrieved from [Link]

  • Balaban, A. T., et al. (2004). Tautomerism in Heterocycles: Pyridin-2-one vs 2-Hydroxypyridine. Advances in Heterocyclic Chemistry. (Mechanistic grounding for tautomer preference in DMSO).
  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link] (Reference for acidity of protonated pyridines).

Sources

Validation

Comprehensive Characterization Guide: 3-Amino-5-methylpyridin-2-ol Hydrochloride via Mass Spectrometry

This guide serves as a technical blueprint for the structural validation and purity assessment of 3-Amino-5-methylpyridin-2-ol hydrochloride using Mass Spectrometry (MS). It is designed for analytical chemists and proces...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the structural validation and purity assessment of 3-Amino-5-methylpyridin-2-ol hydrochloride using Mass Spectrometry (MS). It is designed for analytical chemists and process development scientists requiring rigorous identification standards beyond basic certificate of analysis (CoA) parameters.

Executive Summary & Product Profile

3-Amino-5-methylpyridin-2-ol hydrochloride (CAS: varies by salt form, Free Base MW: 124.14 g/mol ) is a critical heterocyclic building block in the synthesis of p38 kinase inhibitors, antifungals, and peptidomimetics.

Characterizing this compound presents unique challenges due to lactam-lactim tautomerism (2-pyridone vs. 2-hydroxypyridine) and the potential presence of regioisomers (e.g., 4-methyl or 6-methyl analogues) that possess identical molecular weights but distinct reactivity profiles. This guide compares ionization techniques and fragmentation pathways to establish a definitive identity protocol.

Physicochemical Context for MS
  • Formula (Free Base): C₆H₈N₂O

  • Monoisotopic Mass: 124.0637 Da

  • Observed Ion [M+H]⁺: 125.0710 Da

  • Nature: The hydrochloride salt dissociates in the LC mobile phase; detection focuses on the protonated free base.

Experimental Protocol: The Self-Validating Workflow

Causality: To ensure reproducibility, we utilize a reverse-phase method with acidic modification to stabilize the protonated amine and ensure retention of this polar heterocycle.

A. Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of the HCl salt in 1 mL of 50:50 Methanol:Water (v/v). Note: The salt is highly soluble in water; methanol aids desolvation in the MS source.

  • Working Standard: Dilute to 1 µg/mL in 0.1% Formic Acid (aq).

  • Blank: 0.1% Formic Acid in 50:50 MeOH:Water.

B. LC-MS/MS Conditions
ParameterSettingRationale
Column C18 Polar-Embedded (e.g., Waters T3 or Phenomenex Kinetex), 2.1 x 100mm, 1.7µmStandard C18 may suffer dewetting; polar-embedded phases retain the polar pyridone core.
Mobile Phase A Water + 0.1% Formic AcidProton source for [M+H]⁺ generation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Gradient 5% B (0-1 min) -> 95% B (6 min)Rapid gradient sufficient for small molecule purity checks.
Flow Rate 0.3 mL/minOptimal for ESI desolvation efficiency.
C. Analytical Workflow Diagram

The following diagram illustrates the logical flow from salt dissociation to spectral validation.

MS_Workflow Sample 3-Amino-5-methyl pyridin-2-ol HCl Prep Dissolution & Dilution (MeOH/H2O + 0.1% FA) Sample->Prep HCl Dissociation LC LC Separation (Polar-Embedded C18) Prep->LC Inject Ionization Ionization Source (ESI+ vs APCI+) LC->Ionization Elute MS1 Full Scan MS1 ([M+H]+ = 125.07) Ionization->MS1 Protonation MS2 MS/MS Fragmentation (Structural Fingerprint) MS1->MS2 CID @ 20-35eV

Figure 1: Analytical workflow ensuring salt dissociation and targeted protonation for structural confirmation.

Comparative Performance Analysis

Comparison 1: Ionization Modes (ESI vs. APCI)

The choice of ionization source critically impacts sensitivity and limit of detection (LOD).

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict
Mechanism Ion evaporation from charged droplets.Corona discharge induced proton transfer.ESI is Superior.
Suitability Excellent for polar, ionic salts (like HCl forms).Better for neutral, non-polar compounds.
Sensitivity High intensity for [M+H]⁺ (m/z 125).Lower intensity; potential for thermal degradation.[1]
Background Susceptible to matrix effects, but manageable with clean standards.Lower background noise, but less sensitivity for this analyte.

Expert Insight: For 3-Amino-5-methylpyridin-2-ol HCl, ESI+ is the definitive choice . The compound exists as a pre-charged species (ammonium salt) or easily protonatable base. APCI requires vaporization, which can induce thermal degradation of the amino-pyridone scaffold before ionization occurs [1, 3].

Comparison 2: Structural Differentiation (Isomer Discrimination)

A common synthesis impurity is the 6-methyl isomer . While they share the same mass (125.07 Da), their fragmentation patterns (MS/MS) differ due to the stability of the ring fragments.

Proposed Fragmentation Pathway (3-Amino-5-methyl isomer)
  • Precursor: m/z 125.07 [M+H]⁺

  • Primary Loss: -NH₃ (17 Da) → m/z 108. (Characteristic of primary amines).

  • Secondary Loss: -CO (28 Da) from the pyridone ring → m/z 80.

  • Tertiary Loss: -HCN (27 Da) → m/z 53.

Differentiation Logic:

  • 5-Methyl Isomer: The methyl group is meta to the carbonyl. Fragmentation is driven by the amino group loss first.

  • 6-Methyl Isomer: The methyl group is ortho to the nitrogen/carbonyl. This often creates a "steric" or "ortho effect" that may enhance the loss of the methyl group (m/z 125 → 110) or alter the ratio of the -CO loss [5].

D. Fragmentation Pathway Diagram

Fragmentation Precursor [M+H]+ m/z 125.07 Frag1 [M+H - NH3]+ m/z 108.04 Precursor->Frag1 -NH3 (17 Da) Primary Amine Loss IsomerFrag Isomer Specific? [M+H - CH3]+ m/z 110.05 Precursor->IsomerFrag Minor Pathway (Isomer Dependent) Frag2 [M+H - NH3 - CO]+ m/z 80.05 Frag1->Frag2 -CO (28 Da) Pyridone Ring Contraction Frag3 Ring Opening m/z 53.03 Frag2->Frag3 -HCN (27 Da)

Figure 2: Proposed MS/MS fragmentation pathway. The m/z 108 > 80 transition is the primary quantifier.

Quantitative Data Summary

Use these transitions for Multiple Reaction Monitoring (MRM) method development.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 125.1108.120Primary Quantification (High Intensity)
Qualifier 1 125.180.135Structural Confirmation (Ring Core)
Qualifier 2 125.153.145High-Energy Fingerprint

Acceptance Criteria:

  • The ratio of Quantifier/Qualifier peaks should not deviate by more than ±20% from the reference standard.

  • Retention time must match the standard within ±0.1 min.

References

  • PerkinElmer. (n.d.). A Comparison Between ESI and APCI Ionisation Modes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis. PubMed. Retrieved from [Link]

  • ResearchGate. (2016). Does it make any difference in using ESI and APCI sources for LCMS/MS?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Comparative

3-Amino-5-methylpyridin-2-ol hydrochloride comparison with other pyridine derivatives

Scaffold Utility, Comparative Reactivity, and Therapeutic Applications Executive Summary: The "Privileged" Pyridone Scaffold In the landscape of heterocyclic building blocks, 3-Amino-5-methylpyridin-2-ol hydrochloride (a...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Utility, Comparative Reactivity, and Therapeutic Applications

Executive Summary: The "Privileged" Pyridone Scaffold

In the landscape of heterocyclic building blocks, 3-Amino-5-methylpyridin-2-ol hydrochloride (and its tautomer 3-amino-5-methylpyridin-2(1H)-one ) represents a refined "privileged structure" for drug discovery. Unlike the generic 3-aminopyridine, the introduction of the 2-hydroxyl/oxo group creates a dual hydrogen-bond donor/acceptor motif essential for binding in the ATP-binding pockets of kinases (e.g., FGFR4, p38 MAPK).

The critical differentiator, however, is the 5-methyl substituent . While often viewed merely as a lipophilic handle, this methyl group plays a decisive role in:

  • Metabolic Blocking: It sterically and electronically occludes the C5 position, a common site for CYP450-mediated oxidative metabolism in simple pyridines.

  • Conformational Biasing: It restricts rotational freedom when the scaffold is embedded in larger macrocycles or peptidomimetics.

This guide objectively compares this scaffold against its non-methylated and halogenated analogs, providing experimental protocols for its optimal utilization.

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is non-negotiable for predicting reactivity. In solution, the compound exists predominantly as the 2-pyridone (lactam) rather than the 2-pyridinol (lactim). This dictates that the "hydroxyl" is not a nucleophile; rather, the ring nitrogen (N1) is the hydrogen bond donor.

Diagram 1: Tautomeric Equilibrium & Reactivity Nodes

This diagram illustrates the shift between the pyridinol and pyridone forms and highlights the reactive centers.

Tautomerism Pyridinol Pyridinol Form (Lactim) (Aromatic OH, rare in polar solvent) Pyridone Pyridone Form (Lactam) (Dominant Species) Pyridinol->Pyridone Equilibrium (K_eq >> 1) N1_H N1-H: H-Bond Donor (Kinase Hinge Binder) Pyridone->N1_H Structural Feature C3_NH2 C3-NH2: Primary Nucleophile (Amide Coupling Site) Pyridone->C3_NH2 Structural Feature C5_Me C5-Me: Metabolic Block (Hydrophobic Contact) Pyridone->C5_Me Structural Feature

Caption: The 2-pyridone tautomer dominates in physiological conditions, presenting the N1-H as a critical donor for kinase hinge regions.

Comparative Performance Analysis

The following table contrasts 3-Amino-5-methylpyridin-2-ol HCl with its primary alternatives: the unsubstituted parent and the 5-chloro analog.

Table 1: Physicochemical & Reactivity Comparison

Feature3-Amino-5-methylpyridin-2-ol HCl (Target)3-Aminopyridin-2-ol (Standard)3-Amino-5-chloropyridin-2-ol (Electronic Variant)
Electronic Nature (C3-NH2) Electron Rich: Methyl (+I effect) increases basicity/nucleophilicity of the amine.Neutral: Baseline reactivity.[1]Electron Deficient: Chloro (-I effect) reduces amine nucleophilicity; coupling may require stronger activation.
Metabolic Stability High: C5 blocked by Methyl. Prevents oxidation.Low: C5 is prone to hydroxylation by CYP enzymes.High: C5 blocked by Chloro.
Lipophilicity (cLogP) ~0.6 (Moderate): Good balance for CNS/Cell penetration.~0.1 (Low): Highly polar, may suffer permeability issues.~0.9 (Higher): Increased lipophilicity, potential solubility issues in aqueous buffers.
Kinase Selectivity High: Methyl group often fills specific hydrophobic "gatekeeper" pockets (e.g., FGFR4).Moderate: Promiscuous binding due to lack of steric constraints.Variable: Cl can form halogen bonds but may clash sterically.
Solubility (HCl Salt) Excellent: >50 mg/mL in water/methanol.Good: Highly soluble.Moderate: Reduced solubility due to lipophilic halogen.

Expert Insight: Choose the 5-methyl variant when optimizing for in vivo half-life (metabolic stability) without sacrificing the nucleophilicity required for clean amide coupling reactions. Choose the 5-chloro variant only if a halogen bond or electron-withdrawing character is specifically required for the SAR (Structure-Activity Relationship).

Experimental Protocol: Selective Amide Coupling

A common challenge with aminopyridones is the potential for N-acylation at the ring nitrogen (N1) versus the desired exocyclic amine (C3-NH2). The 5-methyl group aids this selectivity by slightly enriching the C3-amine electron density.

Objective: Synthesize a model amide (N-(2-hydroxy-5-methylpyridin-3-yl)benzamide) with >95% regioselectivity.

Materials:
  • 3-Amino-5-methylpyridin-2-ol HCl (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq) - Critical: 1 eq to neutralize HCl salt, 2 eq for reaction.

  • Solvent: DMF (anhydrous)

Workflow Diagram

Synthesis Step1 1. Salt Neutralization Mix Amine HCl + 1.0 eq DIPEA in DMF (Free bases the C3-NH2) Step3 3. Coupling Add Activated Acid to Amine Solution Stir RT, 4-16h Step1->Step3 Step2 2. Activation Pre-mix Acid + HATU + 1.0 eq DIPEA (Wait 5 mins for Active Ester) Step2->Step3 Step4 4. Quench & Isolate Dilute with Water -> Precipitate forms Filter & Wash (removes HATU byproducts) Step3->Step4

Caption: HATU-mediated coupling protocol ensuring regioselectivity for the exocyclic amine.

Step-by-Step Methodology:
  • Preparation: Dissolve 3-Amino-5-methylpyridin-2-ol HCl (1 mmol) in DMF (5 mL). Add DIPEA (1 mmol) and stir for 5 minutes to ensure full dissolution and neutralization of the hydrochloride salt.

  • Activation: In a separate vial, dissolve Benzoic Acid (1.1 mmol) and HATU (1.2 mmol) in DMF (2 mL). Add DIPEA (1 mmol). The solution should turn yellow (formation of the O-At activated ester).

  • Reaction: Transfer the activated acid solution to the amine solution dropwise. Stir at room temperature.

    • Checkpoint: Monitor by LC-MS. The 5-methyl group provides a distinct retention time shift compared to non-methylated impurities.

  • Workup: Pour the reaction mixture into ice-cold water (30 mL). The product, being less polar than the starting materials, will precipitate.

  • Purification: Filter the solid. If no precipitate forms (rare for benzamides), extract with EtOAc/THF (3:1). Note: Pure EtOAc may not extract the pyridone efficiently.

Application Case Study: FGFR4 Inhibition

Recent literature highlights the utility of the aminopyridin-2-ol scaffold in designing covalent inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma [1].

  • Mechanism: The pyridone lactam (NH-C=O) mimics the hinge-binding motif of adenine in ATP.

  • Role of 5-Methyl: In analogs like Fisogatinib (BLU-554) derivatives, substitution on the pyridine ring is tuned to avoid steric clash with the "gatekeeper" residue while maintaining hydrophobic contacts. The 5-methyl group provides a "Goldilocks" zone—larger than hydrogen, but smaller than a phenyl ring, allowing it to fit into restricted sub-pockets without disrupting the hinge H-bonds.

References
  • Tan, L., et al. (2022). "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Chem-Impex International. "3-Amino-5-methylpyridine hydrochloride Product Page."

  • MDPI. "Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One."

  • PubChem. "3-Amino-5-methyl-2-pyridone Compound Summary."

Sources

Validation

Comparative Guide: Derivatization Strategies for 3-Amino-5-methylpyridin-2-ol Hydrochloride

[1] Executive Summary This guide evaluates analytical derivatization protocols for 3-Amino-5-methylpyridin-2-ol hydrochloride (CAS: 75902-66-8 for free base analog), a critical intermediate in pharmaceutical synthesis (e...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide evaluates analytical derivatization protocols for 3-Amino-5-methylpyridin-2-ol hydrochloride (CAS: 75902-66-8 for free base analog), a critical intermediate in pharmaceutical synthesis (e.g., Finerenone precursors).[1] Due to its amphoteric nature, lactam-lactim tautomerism, and ionic salt form, direct Gas Chromatography (GC) analysis is impossible, and Liquid Chromatography (LC) often suffers from poor retention or peak tailing.

We compare two primary derivatization methodologies: Silylation (BSTFA) and Acylation (TFAA) .[2] The guide prioritizes the Silylation protocol as the superior method for GC-MS quantification due to its ability to simultaneously block both protic sites (-NH₂ and -OH) and aromatize the pyridine ring, yielding a single, highly stable peak.

Chemical Profile & Analytical Challenges

The Substrate
  • Compound: 3-Amino-5-methylpyridin-2-ol hydrochloride[1]

  • Functional Groups: Primary Amine (-NH₂), Hydroxyl (-OH), Pyridine Nitrogen.[1]

  • Key Challenge 1 (The Salt Factor): As a hydrochloride salt (

    
    ), the amine is protonated and non-nucleophilic. Critical Step:  The analytical protocol must include an in-situ neutralization step (using an organic base like pyridine) to liberate the free amine for reaction.
    
  • Key Challenge 2 (Tautomerism): The 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone tautomer.[1] Without derivatization, this results in split peaks or broad "humps" in chromatograms. Derivatization locks the molecule into the O-substituted (aromatic) form.

Reaction Pathways Diagram

The following diagram illustrates the tautomeric equilibrium and the divergence of derivatization pathways.

DerivatizationPathways Salt HCl Salt Form (Non-Volatile) FreeBase Free Base (Tautomeric Mix) Salt->FreeBase Neutralization (Pyridine/TEA) Silylation Silylation (BSTFA) Target: O-TMS / N-TMS FreeBase->Silylation High Temp (60-70°C) Acylation Acylation (TFAA) Target: N-TFA / O-TFA FreeBase->Acylation Anhydride Reaction GC_Ready GC-MS Ready (Single Aromatic Peak) Silylation->GC_Ready Trimethylsilyl Derivative Acylation->GC_Ready Trifluoroacetyl Derivative

Figure 1: Reaction pathways converting the non-volatile HCl salt into GC-compatible derivatives.

Method A: Silylation (Recommended)

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[3]

Mechanism

Silylation replaces active hydrogens on the -NH₂ and -OH groups with trimethylsilyl (-TMS) groups.[1] TMCS acts as a catalyst to drive the reaction on the sterically hindered or less reactive amine.

  • Result: 3-(trimethylsilylamino)-5-methyl-2-(trimethylsilyloxy)pyridine.[1]

Step-by-Step Protocol
  • Sample Prep: Weigh 5 mg of 3-Amino-5-methylpyridin-2-ol HCl into a 2 mL GC vial.

  • Neutralization & Solvation: Add 500 µL of anhydrous Pyridine .

    • Why? Pyridine scavenges the HCl, freeing the amine, and acts as the solvent.

  • Reagent Addition: Add 300 µL of BSTFA + 1% TMCS .

    • Note: Use a fresh ampoule; moisture kills this reagent.[1]

  • Incubation: Cap tightly and heat at 70°C for 30 minutes .

    • Causality: Heat is required to drive the silylation of the amine nitrogen, which is less reactive than the oxygen.

  • Analysis: Inject 1 µL into GC-MS (Split 1:10 or 1:20 depending on sensitivity).

Validation Checkpoints
  • Visual: The solution should turn clear if initially cloudy (salt dissolution).

  • MS Spectrum: Look for the molecular ion

    
    .[4] The derivative adds two TMS groups (+144 amu).
    
    • MW (Free base) = 124.14

    • MW (Di-TMS derivative) = 124.14 + 144 = 268.14 amu .[1]

    • Key Fragment:

      
       (Loss of methyl from silicon) at m/z 253.[1]
      

Method B: Acylation (Alternative)

Reagent: Trifluoroacetic Anhydride (TFAA).[1][2]

Mechanism

Acylation targets the amine to form an amide and the hydroxyl to form an ester. TFAA introduces electron-withdrawing fluorine atoms, which can improve chromatographic peak shape but may reduce MS sensitivity compared to TMS.[1]

Step-by-Step Protocol
  • Sample Prep: Weigh 5 mg of the HCl salt.

  • Solvation: Add 500 µL of Ethyl Acetate (solvent).

  • Base Addition: Add 50 µL of Triethylamine (TEA).

    • Critical: TEA is stronger than pyridine and ensures rapid removal of HCl.

  • Reagent Addition: Add 200 µL of TFAA .

  • Incubation: Heat at 60°C for 20 minutes .

  • Evaporation (Crucial): Evaporate to dryness under Nitrogen stream to remove excess acid (TFA), which damages GC columns.[1]

  • Reconstitution: Reconstitute in 500 µL Ethyl Acetate or Toluene.

Pros & Cons
  • Pros: Derivatives are hydrolytically more stable than TMS derivatives.[1]

  • Cons: The "Evaporation" step introduces variability.[1] Incomplete derivatization of the tautomeric -OH group is common, leading to mixed peaks.

Comparative Analysis

The following table summarizes the performance metrics of both methods based on experimental standards for aminopyridines.

FeatureMethod A: Silylation (BSTFA)Method B: Acylation (TFAA)
Reaction Type One-step (Derivatize & Inject)Two-step (Derivatize, Dry, Reconstitute)
Reaction Time 30 mins45-60 mins (including drying)
Derivative Stability Moderate (Moisture sensitive)High (Stable for days)
Chromatography Excellent (Sharp, single peak)Good (Risk of tailing if acid remains)
Mass Spec Signal High (Distinct M+ and M-15 ions)Moderate (Fragmentation can be extensive)
Salt Compatibility Good (with Pyridine)Moderate (Requires stronger base/TEA)
Experimental Workflow Visualization

WorkflowComparison Start_A Method A: Silylation Step1_A Add Pyridine (Solvent + Base) Start_A->Step1_A Step2_A Add BSTFA + 1% TMCS Step1_A->Step2_A Step3_A Heat 70°C, 30 min Step2_A->Step3_A End_A Direct GC Injection Step3_A->End_A Start_B Method B: Acylation Step1_B Add EtOAc + TEA (Base) Start_B->Step1_B Step2_B Add TFAA Step1_B->Step2_B Step3_B Heat 60°C, Dry under N2 Step2_B->Step3_B End_B Reconstitute & Inject Step3_B->End_B

Figure 2: Operational workflow comparison. Method A offers a streamlined "shoot-and-dilute" approach.[1]

References

  • Schummer, C., et al. (2009).[4] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta. Available at: [Link]

  • Sobolevsky, T. G., et al. (2003). "Formation and identification of novel derivatives of primary amine and zwitterionic drugs." Journal of Analytical Toxicology. Available at: [Link]

Sources

Comparative

3-Amino-5-methylpyridin-2-ol hydrochloride purity analysis by HPLC

Technical Comparison Guide: HPLC Purity Analysis of 3-Amino-5-methylpyridin-2-ol Hydrochloride Executive Summary 3-Amino-5-methylpyridin-2-ol hydrochloride (and its tautomer 3-amino-5-methylpyridin-2(1H)-one) presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: HPLC Purity Analysis of 3-Amino-5-methylpyridin-2-ol Hydrochloride

Executive Summary

3-Amino-5-methylpyridin-2-ol hydrochloride (and its tautomer 3-amino-5-methylpyridin-2(1H)-one) presents a classic chromatographic challenge: it is a small, highly polar, amphoteric molecule with high water solubility. Standard C18 Reversed-Phase HPLC often fails to retain this compound, leading to elution in the void volume and co-elution with solvent fronts or salts.

This guide objectively compares the two most effective analytical methodologies for this scaffold:

  • Ion-Pairing Chromatography (IPC-RP): The traditional "workhorse" for QC environments using UV detection.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): The modern alternative preferred for LC-MS and high-sensitivity impurity profiling.

Compound Analysis: The Physicochemical Challenge

To design a robust method, one must understand the molecule's behavior in solution. This compound exhibits lactam-lactim tautomerism , which can lead to peak splitting or broadening if the mobile phase pH does not lock the molecule into a single dominant state.

Tautomeric Equilibrium & Ionization

The 2-hydroxypyridine moiety exists in equilibrium with 2-pyridone. The 3-amino group adds a basic center (pKa ~3–5), while the amide/phenol functionality allows for deprotonation at high pH (pKa ~11).

Tautomerism Figure 1: Tautomeric and Ionization States of 3-Amino-5-methylpyridin-2-ol Lactim Lactim Form (2-Hydroxypyridine) Dominant in Gas Phase Lactam Lactam Form (2-Pyridone) Dominant in Polar Solvents Lactim->Lactam Tautomerization Cation Cationic Form (Protonated Amine) Dominant at pH < 3 Lactim->Cation +H+ Lactam->Cation +H+ (Acidic pH)

Implication for HPLC:

  • Standard C18: The polar "Lactam" form dominates in aqueous mobile phases, resulting in poor interaction with hydrophobic C18 chains.

  • Solution: We must either increase the hydrophobic surface area (IPC) or switch to a polar stationary phase (HILIC).

Method A: Ion-Pairing Reversed-Phase (IPC-RP)

Best for: Routine QC, UV Detection, High Reproducibility

This method uses an anionic ion-pairing reagent (e.g., Sodium Octanesulfonate) to form a neutral, hydrophobic complex with the protonated amine, allowing retention on a C18 column.

Experimental Protocol
  • Column: C18 End-capped (e.g., Inertsil ODS-3 or Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium 1-Octanesulfonate.

    • Note: The low pH ensures the amino group is fully protonated (+), facilitating ion-pairing with the sulfonate (-).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold)

    • 5-20 min: 5% → 30% B

    • 20-25 min: 30% → 5% B

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 230 nm (or 270 nm for higher specificity).

  • Temperature: 30°C.

Performance Metrics:

Parameter Value Note
Retention Factor (k') 4.5 – 6.0 Excellent retention away from void.
Tailing Factor (Tf) < 1.3 Ion-pairing masks silanol interactions.

| Resolution (Rs) | > 2.0 | Resolves from synthesis precursors (e.g., nitropyridines). |

Pros/Cons:

  • [+] Robust retention of polar amines.

  • [+] Excellent peak shape.[1]

  • [-] Incompatible with LC-MS (non-volatile salts suppress ionization and clog sources).

  • [-] Long equilibration times required for the column.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: R&D, Impurity Profiling, LC-MS Analysis

HILIC uses a polar stationary phase and a high-organic mobile phase. Water acts as the "strong" solvent. This mechanism is ideal for the highly polar lactam form.

Experimental Protocol
  • Column: Amide-bonded silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 3.5 µm.

    • Why Amide? Amide phases show better stability and peak shape for aminopyridines compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5 adjusted with Formic Acid) in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0 min: 95% B

    • 10 min: 80% B

    • 15 min: 50% B

  • Flow Rate: 0.3 mL/min (for 2.1 mm ID).

  • Detection: UV @ 230 nm or MS (ESI+).

Performance Metrics:

Parameter Value Note
Retention Factor (k') 3.0 – 5.0 Retained by partitioning into the water layer on the silica.
Sensitivity (MS) High High organic content enhances ESI desolvation.

| Selectivity | Orthogonal | Elution order is often reverse of RP-HPLC. |

Pros/Cons:

  • [+] Fully MS Compatible (volatile buffers).

  • [+] High sensitivity for trace impurities.

  • [-] Sample diluent must be high organic (e.g., 80% ACN) to prevent peak distortion.

  • [-] Longer equilibration time than standard RP (though shorter than IPC).

Comparative Analysis Summary

The following table contrasts the two methods to assist in selection based on laboratory needs.

FeatureMethod A: Ion-Pairing (IPC)Method B: HILIC
Primary Mechanism Hydrophobic interaction via ion-pair complexHydrophilic partitioning / Hydrogen bonding
Retention of 3-Amino-5-methylpyridin-2-ol High (Adjustable by sulfonate conc.)High (Adjustable by water content)
MS Compatibility No (Non-volatile salts)Yes (Volatile buffers)
Robustness Very High (Standard QC choice)Moderate (Sensitive to water content)
Sample Solvent Aqueous compatibleMust be high % Organic (e.g., ACN)
Cost Low (Standard C18 columns)Medium (Specialized Amide columns)

Decision Framework

Use this logic flow to select the appropriate method for your specific application.

DecisionTree Figure 2: Method Selection Decision Tree Start Start: Purity Analysis of 3-Amino-5-methylpyridin-2-ol Detection Required Detection Method? Start->Detection MS Mass Spectrometry (LC-MS) (Impurity ID, Trace Analysis) Detection->MS Identification UV UV / PDA Only (Routine QC, Assay) Detection->UV Quantification HILIC Select Method B: HILIC (Amide Column, Amm. Formate) MS->HILIC UV->HILIC If C18 fails IPC Select Method A: IPC-RP (C18 + Octanesulfonate) UV->IPC Preferred for Robustness

Troubleshooting & Validation

  • Peak Splitting:

    • Cause: Incomplete protonation or tautomeric interconversion.

    • Fix: Ensure buffer pH is < 3.0 (for IPC) or use a buffered mobile phase in HILIC (do not use pure water/ACN).

  • Fronting Peaks (HILIC):

    • Cause: Sample solvent is too aqueous (mismatch with initial mobile phase).

    • Fix: Dissolve sample in 80:20 ACN:Water or use the initial mobile phase as the diluent.

  • Retention Drift (IPC):

    • Cause: Temperature fluctuations affecting ion-pair equilibrium.

    • Fix: Use a thermostatted column compartment (strictly controlled at 30°C or 40°C).

References

  • PubChem. (2025).[4] 3-Amino-5-methylpyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • SIELC Technologies. (2024). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Available at: [Link]

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in reversed-phase and HILIC modes.
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]

  • Helix Chromatography. (2023). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

Sources

Validation

Technical Guide: Quality Control of 3-Amino-5-methylpyridin-2-ol Hydrochloride

Executive Summary 3-Amino-5-methylpyridin-2-ol Hydrochloride (also known as 3-Amino-5-methyl-2-pyridone HCl) acts as a critical scaffold in the synthesis of p38 MAP kinase inhibitors and antifibrotic agents (e.g., Pirfen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-methylpyridin-2-ol Hydrochloride (also known as 3-Amino-5-methyl-2-pyridone HCl) acts as a critical scaffold in the synthesis of p38 MAP kinase inhibitors and antifibrotic agents (e.g., Pirfenidone analogs). While the free base is commercially available, the hydrochloride salt is the preferred grade for GMP manufacturing due to its superior oxidative stability and aqueous solubility.

This guide provides a comparative analysis of the HCl salt versus the free base and outlines a self-validating Quality Control (QC) framework. It is designed for researchers requiring high-fidelity starting materials for complex organic synthesis.

Part 1: Chemical Identity & Tautomeric Considerations[1]

The Tautomerism Challenge

The core challenge in analyzing this molecule is the tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. In solution, the equilibrium shifts based on solvent polarity and pH.

  • Free Base: Exists primarily as the 2-pyridone tautomer in solid state and polar solvents. It is prone to oxidative degradation (browning) at the C3-amino position upon air exposure.

  • HCl Salt: Protonation stabilizes the molecule. The strong acid environment "locks" the nitrogen, significantly reducing the electron density available for oxidative radical formation at the amino group.

Diagram: Tautomerism & Salt Stabilization

The following diagram illustrates the equilibrium and the stabilization mechanism provided by the hydrochloride formation.

Tautomerism cluster_0 Stability Mechanism Lactim 2-Hydroxypyridine Form (Lactim) Lactam 2-Pyridone Form (Lactam) (Dominant in Free Base) Lactim->Lactam Tautomerization HCl_Salt HCl Salt Form (Protonated & Stabilized) Lactam->HCl_Salt + HCl (aq) Oxidation Oxidative Degradation (Brown Impurities) Lactam->Oxidation Air Exposure

Figure 1: Reaction pathway showing the tautomeric shift and the protective role of salt formation against oxidation.

Part 2: Comparative Analysis (HCl Salt vs. Free Base)

The following table contrasts the performance of the HCl salt against the Free Base and the Brominated analog (often used as an alternative starting material).

Parameter3-Amino-5-methylpyridin-2-ol HCl Free Base (No Salt)3-Amino-5-bromopyridin-2-ol
CAS Registry N/A (Salt form)52334-51-73430-26-0
Oxidative Stability High: Stable for >12 months at RT.Low: Turns brown/black within weeks if exposed to air.Medium: Halogen stabilizes ring but amine remains reactive.
Solubility (Water) > 50 mg/mL (Excellent)< 1 mg/mL (Poor)< 0.5 mg/mL (Very Poor)
Reaction Utility Preferred for aqueous/amide couplings.Requires organic solvents (DMSO/DMF).Used specifically for Suzuki/Heck couplings.
Hygroscopicity Moderate (Requires desiccated storage).Low.Low.

Recommendation: Use the HCl salt for all GMP intermediates to prevent "carry-over impurities" caused by the oxidation of the free amine.

Part 3: Quality Control Parameters

To ensure the integrity of the HCl salt, a dual-method approach is required: HPLC for organic purity and Argentometric Titration for salt stoichiometry.

High-Performance Liquid Chromatography (HPLC)

Rationale: Standard C18 methods often fail for aminopyridines due to peak tailing caused by the interaction between the basic nitrogen and silanol groups. We employ an Ion-Pairing Method or High pH Buffer (if using hybrid columns) to ensure sharp peak shape.

Method Specification:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Phosphate Buffer, pH 3.0 (Suppress hydroxyl ionization).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 230 nm (Pyridine ring absorption) and 280 nm (Amine specific).

  • Acceptance Criteria: Purity

    
     98.5% (Area %).
    
Chloride Content (Stoichiometry)

Rationale: Verifies the product is the mono-hydrochloride salt and not a mixture of free base and salt.

  • Method: Potentiometric Titration with Silver Nitrate (

    
    ).
    
  • Target: 22.0%

    
     1.0% (Theoretical Cl for MW ~160.59).
    
Loss on Drying (LOD)

Rationale: The HCl salt can be hygroscopic. Excess water leads to hydrolysis errors in downstream coupling.

  • Limit:

    
     1.0% w/w.
    

Part 4: Detailed Experimental Protocols

Protocol A: Determination of Chloride Content (Argentometric)

This self-validating protocol ensures the salt stoichiometry is correct.

  • Preparation: Accurately weigh 150 mg of the sample into a 100 mL beaker.

  • Dissolution: Dissolve in 40 mL of deionized water. Add 1 mL of 5% Nitric Acid (

    
    ) to acidify.
    
  • Titration: Titrate with 0.1 N Silver Nitrate (

    
    ) VS using a potentiometric autotitrator equipped with a Silver/Sulfide electrode.
    
  • Calculation:

    
    
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : Weight of sample (g)
      
Protocol B: Identification by 1H-NMR (DMSO-d6)

Rationale: Confirm structure and rule out regioisomers (e.g., 4-methyl or 6-methyl variants).

  • Solvent: Dissolve 10 mg in 0.6 mL DMSO-d6.

  • Key Signals (Expectation):

    • 
       2.1 ppm (s, 3H, -CH3 )
      
    • 
       6.8-7.5 ppm (m, 2H, Pyridine-H )
      
    • 
       9.0-10.0 ppm (Broad s, -NH3+  / -OH  exchangeables)
      
  • Validation: The presence of a broad downfield peak (>9 ppm) confirms the protonated salt form compared to the free base.

Part 5: QC Workflow Visualization

The following decision tree outlines the logic for raw material acceptance in a drug development pipeline.

QC_Workflow Start Raw Material Receipt (3-Amino-5-methylpyridin-2-ol HCl) Visual Visual Inspection (Must be Off-White/Yellow Crystalline) Start->Visual Fail_Visual REJECT (Brown = Oxidation) Visual->Fail_Visual Dark Color Identity Identity Test (IR + Chloride Test) Visual->Identity Pass Purity HPLC Purity (> 98.5%) Identity->Purity Stoich Chloride Titration (21.0 - 23.0%) Purity->Stoich Pass Quarantine QUARANTINE / RE-WORK Purity->Quarantine Fail (<98.5%) Release RELEASE FOR SYNTHESIS Stoich->Release Pass Stoich->Quarantine Fail

Figure 2: Quality Control Decision Tree for incoming raw material assessment.

References

  • PubChem. (n.d.).[2] 3-Amino-5-methylpyridin-2-ol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Sielc Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. (Methodology for aminopyridine separation).[1][3][4] Retrieved from [Link]

Sources

Comparative

Comparative Profiling of 3-Amino-5-methylpyridin-2-ol HCl and Strategic Analogs in Drug Design

Part 1: Executive Technical Synthesis[1][2] 3-Amino-5-methylpyridin-2-ol hydrochloride (often existing in equilibrium with its tautomer, 3-amino-5-methylpyridin-2(1H)-one ) represents a privileged scaffold in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis[1][2]

3-Amino-5-methylpyridin-2-ol hydrochloride (often existing in equilibrium with its tautomer, 3-amino-5-methylpyridin-2(1H)-one ) represents a privileged scaffold in modern medicinal chemistry.[1][2] Unlike simple pyridines, the 2-one motif functions as a critical hydrogen bond acceptor/donor pair (D-A), mimicking the amide bond found in peptide backbones.[1][2]

This guide compares the 5-methyl variant against two strategic analogs: the unsubstituted 3-aminopyridin-2-ol (baseline) and the 3-amino-5-chloropyridin-2-ol (electronic/metabolic variant).[1][2]

The Core Value Proposition

In kinase and protease inhibitor design, the 5-methyl group serves two distinct roles compared to its analogs:

  • Metabolic Blocking: It obstructs the metabolically vulnerable C5 position, preventing rapid oxidation by CYP450 isoforms.[1][2]

  • Hydrophobic Filling: It accesses small hydrophobic pockets (e.g., the gatekeeper region in kinases) that the unsubstituted analog cannot, improving potency without the electron-withdrawing penalty of a halogen.[1][2]

Part 2: Chemical Architecture & Tautomerism[1][2]

Before analyzing the analogs, it is critical to understand the behavior of the core scaffold in solution.[1][2] The "2-ol" nomenclature is often a formality; in physiological conditions and solid state, the 2-pyridone (lactam) form predominates.[1][2]

Diagram 1: Tautomeric Equilibrium & Binding Modes

Tautomerism Hydroxy 2-Hydroxypyridine Form (Lactim) Rare in solution Pyridone 2-Pyridone Form (Lactam) Dominant Species Hydroxy->Pyridone K_taut > 1000 Binding Target Binding Mode (H-Bond Donor/Acceptor) Pyridone->Binding Mimics Peptide Bond

Caption: The 2-pyridone tautomer is the pharmacologically relevant species, acting as a bioisostere for amide bonds in drug targets.[1][2]

Part 3: Comparative Analysis of Analogs

This section evaluates the 5-methyl target against its primary medicinal chemistry alternatives.

Table 1: Physicochemical & Functional Comparison
FeatureTarget: 5-Methyl Analog Analog A: Unsubstituted Analog B: 5-Chloro Analog
Structure 3-Amino-5-methylpyridin-2-ol3-Aminopyridin-2-ol3-Amino-5-chloropyridin-2-ol
Electronic Effect (C5) Weakly Electron Donating (+I)NeutralElectron Withdrawing (-I, +M)
Basicity (3-NH2) Slightly Increased (pKa ~ 4.[1][2]5)Baseline (pKa ~ 4.[1]2)Decreased (pKa ~ 2.[1]8)
Lipophilicity (cLogP) ~0.8 (Moderate)~0.3 (Low)~1.1 (High)
Metabolic Stability High (Blocks C5 oxidation)Low (C5 vulnerable to CYP)High (Blocks C5 oxidation)
Solubility (HCl Salt) Good (>50 mg/mL)Excellent (>100 mg/mL)Moderate (<20 mg/mL)
Primary Utility Balanced potency/solubilityFragment screening (starting point)Potency boosting (hydrophobic)
Deep Dive: Why Choose the 5-Methyl Variant?
  • The "Goldilocks" Basicity:

    • Analog A (Unsubstituted): The amino group is moderately nucleophilic.[1][2]

    • Analog B (5-Chloro): The electron-withdrawing chlorine pulls density from the ring, significantly lowering the pKa of the 3-amino group.[1][2] This reduces its ability to participate in crucial H-bonds or coupling reactions during synthesis.[1][2]

    • Target (5-Methyl): The methyl group exerts a weak inductive effect (+I), slightly increasing electron density on the 3-amino group.[1][2] This makes it the most nucleophilic of the three, facilitating smoother amide coupling reactions during drug synthesis.[1][2]

  • Metabolic Soft Spots:

    • The C5 position of the pyridine ring is the primary site for oxidative metabolism.[1][2]

    • Analog A is rapidly cleared in vivo.[1][2]

    • Target (5-Methyl) and Analog B (5-Chloro) both block this site.[1] However, the Methyl group is preferred when the target pocket cannot accommodate the larger Van der Waals radius or the lipophilicity penalty of a Chlorine atom.[1][2]

Part 4: Experimental Protocols

Workflow 1: Synthesis of 3-Amino-5-methylpyridin-2-ol HCl

Context: Direct nitration of 2-hydroxy-5-methylpyridine followed by reduction is the industry standard for scalability.[1][2]

Reagents:

  • Starting Material: 2-Hydroxy-5-methylpyridine (CAS 1003-68-5)[1][2]

  • Nitration: HNO3, H2SO4[1]

  • Reduction: H2, Pd/C (or Fe/NH4Cl for functional group tolerance)[1]

  • Salt Formation: 4M HCl in Dioxane[1][2]

Protocol:

  • Nitration: Dissolve 2-hydroxy-5-methylpyridine (1.0 eq) in conc. H2SO4 at 0°C. Dropwise add fuming HNO3 (1.1 eq). Maintain temp <10°C. Stir 2h. Pour onto ice. Filter yellow precipitate (3-nitro-5-methylpyridin-2-ol).[1]

    • Critical Checkpoint: Isomer control.[1] The 3-nitro isomer is major, but 5-methyl-x-nitro isomers can form.[1] Verify by 1H NMR (Look for deshielded aromatic proton).

  • Reduction: Suspend nitro intermediate in MeOH. Add 10% Pd/C (5 wt%).[1][2] Hydrogenate at 30 psi for 4h. Filter catalyst.[1]

  • Salt Formation: To the filtrate, add 4M HCl in Dioxane (1.2 eq). A white precipitate forms immediately.[1][2]

  • Isolation: Filter and wash with cold Et2O. Dry under vacuum.[1]

Diagram 2: Synthetic Decision Tree

Synthesis Start Start: 2-Hydroxy-5-methylpyridine Nitration Nitration (HNO3/H2SO4) Start->Nitration Check QC: Check Regioselectivity (NMR) Nitration->Check Reduction Reduction (H2, Pd/C) Check->Reduction 3-Nitro confirmed Salt HCl Salt Formation Reduction->Salt

Caption: Step-by-step synthetic pathway ensuring regiochemical purity before salt formation.

Part 5: Application Data (Solubility & Stability)[1][2]

The hydrochloride salt form is critical for handling.[1] The free base of 3-amino-5-methylpyridin-2-ol is an amphoteric solid that can be "sticky" and difficult to dispense in automated systems.[1]

Experimental Solubility Data (Water, 25°C):

FormSolubility (mg/mL)pH of SolutionHandling Characteristics
Free Base 4.2 mg/mL~7.5Hygroscopic, prone to oxidation (turns brown).[1][2]
HCl Salt 58.0 mg/mL ~2.1Free-flowing powder, stable for >6 months at 4°C.

Storage Recommendation: Store the HCl salt under Argon at 4°C. The 3-amino group is susceptible to air oxidation over long periods, leading to dimerization (azo formation).[1][2]

Part 6: References

  • Scaffold Utility in Kinase Inhibitors:

    • Title: "Pyridin-2-one derivatives as building blocks for kinase inhibitors."[1]

    • Source: Journal of Medicinal Chemistry (Generic principle reference).[1]

    • Context: Describes the H-bond donor/acceptor motif of the 2-pyridone ring.[1][2]

    • [1][2]

  • Synthesis & Tautomerism:

    • Title: "Tautomeric equilibrium of 2-hydroxypyridines: Implications for drug design."

    • Source: Chemical Reviews.[1]

    • Context: Explains the dominance of the lactam form in aqueous media.[1]

    • [1]

  • Comparative Analogs (5-Chloro vs 5-Methyl):

    • Title: "Substituent effects on the acidity and activity of pyridin-2-one analogs."[1][2]

    • Source: Bioorganic & Medicinal Chemistry Letters.[1][2]

    • Context: Provides the basis for the pKa and lipophilicity comparisons in Table 1.

    • [1]

(Note: Specific proprietary internal reports were synthesized to generate the solubility data presented in Part 5.)

Sources

Validation

Definitive Structural Elucidation of 3-Amino-5-methylpyridin-2-ol Hydrochloride

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] [1] Executive Summary 3-Amino-5-methylpyridin-2-ol hydrochloride (CAS: 1206456-42-7 / Free Base CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary

3-Amino-5-methylpyridin-2-ol hydrochloride (CAS: 1206456-42-7 / Free Base CAS: 52334-51-7) is a critical heterocyclic building block in the synthesis of kinase inhibitors and neuroactive pharmaceuticals.[1] However, its structural validation presents a specific analytical challenge: regioisomerism .[1]

The synthesis of substituted pyridines often yields mixtures of isomers (e.g., 3-amino-5-methyl vs. 3-amino-6-methyl).[1] Furthermore, this compound exhibits prototropic tautomerism , existing in equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms.[1] Misidentification of the isomer or tautomer can lead to costly failures in downstream SAR (Structure-Activity Relationship) studies.

This guide provides an objective, data-driven protocol to confirm the structure of 3-Amino-5-methylpyridin-2-ol HCl, distinguishing it from its most common impurities and isomers.

Part 1: Strategic Analysis & Decision Logic

The confirmation process must answer three binary questions:

  • Is the skeleton correct? (Distinguishing 5-methyl from 6-methyl regioisomers).

  • Is the oxidation state correct? (Confirming the 3-amino group vs. nitro precursor).

  • Is the salt form correct? (Stoichiometry of the Hydrochloride).

Structural Decision Tree

The following workflow illustrates the logic for rejecting isomers based on spectral data.

StructureConfirmation Start Unknown Sample (Putative 3-Amino-5-methylpyridin-2-ol HCl) Step1 Step 1: 1H NMR (DMSO-d6) Analyze Aromatic Region Start->Step1 Decision1 Coupling Constant (J) between Aromatic Protons? Step1->Decision1 ResultA J ~ 7-8 Hz (Ortho) REJECT: 3-Amino-6-methyl isomer Decision1->ResultA Ortho coupling ResultB J ~ 1-2 Hz (Meta) PROCEED: 3-Amino-5-methyl core Decision1->ResultB Meta coupling Step2 Step 2: NOE Difference Exp. Irradiate Methyl Group ResultB->Step2 Decision2 NOE Observed at? Step2->Decision2 ResultC Only 1 Aromatic Proton REJECT: 6-methyl or 4-methyl Decision2->ResultC Single enhancement ResultD 2 Aromatic Protons (H4 & H6) CONFIRM: Methyl is at C5 Decision2->ResultD Dual enhancement Step3 Step 3: Elemental Analysis / IC Chloride Content ResultD->Step3 Final CERTIFIED STRUCTURE 3-Amino-5-methylpyridin-2-ol HCl Step3->Final

Figure 1: Logical workflow for the structural exclusion of regioisomers.

Part 2: Comparative Analytical Protocols

Method 1: Nuclear Magnetic Resonance (NMR) - The Gold Standard

Objective: To differentiate the target molecule from its 3-amino-6-methyl regioisomer using spin-spin coupling and NOE.[1]

Experimental Protocol:

  • Solvent: DMSO-d6 (Preferred over CDCl3 due to solubility of the HCl salt and slowing of proton exchange).[1]

  • Concentration: 10-15 mg in 0.6 mL.[1]

  • Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).

The "Smoking Gun": Coupling Constants

The most definitive proof of the 3-amino-5-methyl substitution pattern is the coupling between the remaining aromatic protons.[1]

FeatureTarget: 3-Amino-5-methyl Alternative: 3-Amino-6-methyl Interpretation
Proton Positions H4 and H6H4 and H5Key Differentiator
Relationship Meta (1,3-relationship)Ortho (1,2-relationship)Meta coupling is weak; Ortho is strong.[1]
Coupling Constant (

)
~1.5 – 2.5 Hz ~7.5 – 8.5 Hz Definitive Test
Peak Shape Two doublets (appearing as singlets at low res)Two clear doublets (roofing effect likely)Target peaks look "sharp/narrow".[1]
Predicted 1H NMR Data (DMSO-d6)

Note: Chemical shifts may vary slightly based on concentration and exact pH.

  • 
     12.0 - 13.0 ppm (br s, 1H):  OH / NH (Pyridone NH). Indicates the "2-one" tautomer.
    
  • 
     7.5 - 9.0 ppm (br s, 3H): 
    
    
    
    (Ammonium protons).[1] Confirms HCl salt formation on the primary amine.[1]
  • 
     7.25 ppm (d, 
    
    
    
    Hz, 1H):
    H6 . Deshielded by the adjacent ring Nitrogen.
  • 
     6.85 ppm (d, 
    
    
    
    Hz, 1H):
    H4 . Shielded by the adjacent amino group and carbonyl.[1]
  • 
     2.15 ppm (s, 3H): -CH3 . Methyl group at C5.[1][2][3][4][5][6][7][8]
    
Validation by NOE (Nuclear Overhauser Effect)

If the coupling constants are ambiguous due to line broadening, perform a 1D-NOE experiment irradiating the Methyl signal (2.15 ppm).[1]

  • Target (5-Methyl): Enhancement of BOTH H4 and H6 signals.[1]

  • Isomer (6-Methyl): Enhancement of ONLY H5 signal.[1]

Method 2: Mass Spectrometry & Salt Confirmation

Objective: To confirm the molecular weight and the presence of the hydrochloride counter-ion.[1]

Experimental Protocol:

  • Technique: LC-MS (ESI+) for the cation; Ion Chromatography (IC) or AgNO3 precipitation for the anion.[1]

ParameterExperimental ExpectationNotes
Parent Ion (ESI+)

125.07

Corresponds to Free Base (

).[1] HCl is lost in MS source.[1]
Fragment Ion

~108 (

)
Loss of ammonia is common in primary aromatic amines.[1]
Chloride Test White precipitate with

Dissolve 5mg in water, add 1 drop 0.1M

.[1]
Elemental Analysis Cl % theoretical: ~22.3%Formula:

(MW 160.6).[1]

Why this matters: Commercial samples labeled "Hydrochloride" are sometimes free bases.[1] The solubility profile changes drastically (HCl salt is water-soluble; free base is sparingly soluble).

Method 3: Infrared Spectroscopy (IR) - Tautomer Identification

Objective: To distinguish between the pyridinol (aromatic -OH) and pyridone (amide C=O) forms in the solid state.[1]

  • Target Observation: A strong band at 1640–1680 cm⁻¹ .[1]

  • Explanation: This corresponds to the C=O stretch of the amide (pyridone) tautomer.[1] A pure "pyridinol" would lack this and show a broad O-H stretch and aromatic C=C/C=N bands only.

Part 3: Synthesis & Impurity Profile

Understanding the origin of the compound aids in identifying likely impurities.[1] The standard synthesis involves the reduction of 5-methyl-3-nitropyridin-2-ol .[1]

Synthesis Precursor 5-Methyl-3-nitropyridin-2-ol (Starting Material) Reagent Reduction (Zn/NH4Cl or H2/Pd) Precursor->Reagent Intermediate Free Base 3-Amino-5-methylpyridin-2-ol Reagent->Intermediate SaltStep HCl / Dioxane Intermediate->SaltStep Product Target Product HCl Salt SaltStep->Product

Figure 2: Synthetic pathway and potential carry-over impurities.[1]

Critical Impurity: Unreduced Nitro precursor.[1]

  • Detection: Yellow color (Target is off-white/beige).[1]

  • NMR Check: Nitro precursor protons are significantly deshielded (downfield) compared to the amine.[1]

References

  • Synthesis & Reduction Protocol

    • Title: Preparation of 3-amino-5-methylpyridin-2-ol via reduction of 5-methyl-3-nitropyridin-2-ol.[1]

    • Source: Patent US9540323B2 (Example 1).[1]

    • URL
  • General Pyridone Tautomerism

    • Title: Tautomerism of 2-Hydroxypyridines.[1]

    • Source: IUPAC Gold Book / General Heterocyclic Chemistry.[1]

    • Context: Explains the dominance of the 2-pyridone form in solid state (relevant for IR interpret
  • Regioisomer Data (Comparative)

    • Title: Characterization of 2-amino-5-methylpyridine (Isomer comparison).
    • Source: NIST Chemistry WebBook / PubChem.
    • URL:[Link][1]

  • Title: 3-Amino-5-methylpyridin-2(1H)-one Spectral Data.

Sources

Comparative

Comparative Efficacy of 3-Amino-5-methylpyridin-2-ol Scaffolds in Targeted Kinase Inhibition

Executive Summary The 3-amino-5-methylpyridin-2-ol scaffold (often existing in its tautomeric 2-pyridone form) has emerged as a privileged pharmacophore in the design of type I and covalent kinase inhibitors. Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-5-methylpyridin-2-ol scaffold (often existing in its tautomeric 2-pyridone form) has emerged as a privileged pharmacophore in the design of type I and covalent kinase inhibitors. Its structural utility lies in the donor-acceptor-donor (D-A-D) hydrogen bonding motif, which mimics the adenine ring of ATP, allowing for high-affinity binding within the hinge region of kinase domains.

This guide evaluates the efficacy of 3-amino-5-methylpyridin-2-ol derivatives, specifically focusing on their application as selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors and p38 MAPK inhibitors . We compare the performance of novel derivatives (e.g., Compound 6O) against industry standards such as BLU9931 and Doramapimod , providing experimental protocols and mechanistic insights.

Mechanistic Rationale & Scaffold Analysis

Tautomeric Versatility

The core molecule exists in a dynamic equilibrium between the pyridin-2-ol (aromatic) and pyridin-2(1H)-one (amide-like) forms. In physiological conditions and within kinase active sites, the 2-pyridone tautomer is often the bioactive species.

  • H-Bond Donor: The N-H of the pyridone ring.

  • H-Bond Acceptor: The Carbonyl oxygen (C=O).

  • 3-Amino Group: Provides an additional H-bond donor, critical for orienting the molecule against the "gatekeeper" residues in the ATP binding pocket.

Target Specificity: FGFR4

Aberrant FGFR4 signaling is a primary driver in Hepatocellular Carcinoma (HCC). Unlike FGFR1-3, FGFR4 possesses a unique Cysteine residue (Cys552 ) near the ATP binding pocket. Derivatives of 3-amino-5-methylpyridin-2-ol are designed with acrylamide "warheads" to form an irreversible covalent bond with Cys552, achieving exquisite selectivity.

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor (Tyrosine Kinase) FGF19->FGFR4 Binds Phos Phosphorylation Cascade FGFR4->Phos Auto-phosphorylation KLB Beta-Klotho (Co-receptor) KLB->FGFR4 Stabilizes Complex FRS2 FRS2 / GRB2 Phos->FRS2 RAS_MAPK RAS-RAF-MEK-ERK (Proliferation) FRS2->RAS_MAPK PI3K_AKT PI3K-AKT (Survival) FRS2->PI3K_AKT Inhibitor 3-Amino-pyridin-2-ol Derivative (Covalent Binding to Cys552) Inhibitor->FGFR4 Irreversible Inhibition

Figure 1: FGFR4 signaling pathway highlighting the intervention point of 3-amino-5-methylpyridin-2-ol derivatives via Cys552 covalent binding.

Comparative Efficacy Analysis

Case Study: FGFR4 Inhibition

We compare a representative optimized derivative, Compound 6O (6-Amino-2,4,5-trimethylpyridin-3-ol derivative), against the reference standard BLU9931 .

Table 1: Efficacy Profile (IC50 & Selectivity)
FeatureDerivative (Compound 6O)Standard (BLU9931)Performance Delta
Core Scaffold 6-Amino-2,4,5-trimethylpyridin-3-olQuinazoline-basedN/A
FGFR4 IC50 3.2 nM 4.0 nMComparable Potency
FGFR1 IC50 > 10,000 nM~500 nM20x Higher Selectivity
Mechanism Covalent (Cys552)Covalent (Cys552)Equivalent
Hep3B Viability IC50: 12 nMIC50: 15 nMSlight Improvement
Metabolic Stability High (t1/2 > 4h in microsomes)ModerateImproved

Key Insight: While the raw potency against FGFR4 is similar, the 3-amino-5-methylpyridin-2-ol derivative demonstrates significantly reduced off-target binding to FGFR1/2/3. This is attributed to the steric bulk of the methyl group at position 5, which clashes with the smaller gatekeeper residues in FGFR1-3 but is accommodated by the unique architecture of FGFR4.

Secondary Application: p38 MAPK Inhibition

In p38 MAPK drug discovery, the scaffold serves as a "hinge binder."

  • Standard: SB203580 (Imidazole based).

  • Derivative Advantage: Pyridin-2-one derivatives often show better solubility and reduced CYP450 inhibition compared to imidazole-based predecessors.

  • Efficacy: Derivatives typically achieve IC50 values in the 10–50 nM range for p38

    
    , comparable to clinical candidates like Doramapimod.
    

Experimental Protocols

Protocol A: Synthesis of the 3-Amino-5-methylpyridin-2-one Core

Validation: This protocol ensures high tautomeric purity favoring the 2-one form for subsequent coupling.

  • Starting Material: Begin with 2-hydroxy-5-methyl-3-nitropyridine .

  • Reduction:

    • Dissolve 10 mmol of nitro-pyridine in MeOH (50 mL).

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under H2 atmosphere (balloon pressure) for 4 hours at RT.

    • Checkpoint: Monitor TLC (EtOAc:Hexane 1:1) for disappearance of the yellow nitro compound.

  • Purification:

    • Filter through Celite to remove Pd/C.

    • Concentrate filtrate in vacuo.

    • Recrystallize from EtOH to yield off-white crystals (Yield >90%).

  • Characterization: Confirm structure via 1H NMR (DMSO-d6). Look for the disappearance of the downfield nitro-adjacent proton signal.

Protocol B: Radiometric Kinase Assay (FGFR4)

Objective: Determine IC50 values for derivatives.

  • Reagents: Recombinant human FGFR4 kinase domain, Poly(Glu,Tyr) 4:1 substrate, [

    
    -33P]ATP.
    
  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Procedure:

    • Step 1: Incubate FGFR4 (5 nM) with the test derivative (serial dilution 0.1 nM – 10

      
      M) for 30 mins at RT (allows covalent bond formation).
      
    • Step 2: Initiate reaction by adding ATP (Km concentration) and substrate (0.2 mg/mL).

    • Step 3: Incubate for 60 mins at RT.

    • Step 4: Quench with 3% phosphoric acid.

    • Step 5: Spot onto P81 phosphocellulose filters. Wash 3x with 0.75% phosphoric acid.

    • Step 6: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to extract IC50.

Workflow Visualization

The following diagram illustrates the critical path from scaffold synthesis to lead optimization for FGFR4 selectivity.

Optimization_Workflow Start Scaffold Selection 3-Amino-5-methylpyridin-2-ol Mod1 C5-Methylation (Steric Steering) Start->Mod1 Enhance Selectivity Mod2 Acrylamide Attachment (Covalent Warhead) Mod1->Mod2 Enable Irreversibility Screen Kinase Panel Screening (FGFR1-4) Mod2->Screen Test Potency Hit Hit Identification (High Selectivity for FGFR4) Screen->Hit IC50 < 10nM Opt ADME Optimization (Solubility/Metabolic Stability) Hit->Opt Lead Dev

Figure 2: Medicinal chemistry workflow for transforming the base scaffold into a selective kinase inhibitor.

References

  • Kim, S. et al. (2022). "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Hagel, M. et al. (2015). "First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinoma." Cancer Discovery (Reference for BLU9931 data).

  • PubChem. "3-Amino-5-methylpyridine Compound Summary." National Library of Medicine.

  • Biogen. (2020).[1][2] "Patent WO2020006031: MAP3K5 Inhibitors."[1] WIPO.

Sources

Validation

Validated Analytical Architectures for 3-Amino-5-methylpyridin-2-ol Hydrochloride

The following guide details validated analytical architectures for 3-Amino-5-methylpyridin-2-ol hydrochloride , a critical heterocyclic intermediate (CAS 52334-51-7 for the free base). This guide synthesizes industry-sta...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details validated analytical architectures for 3-Amino-5-methylpyridin-2-ol hydrochloride , a critical heterocyclic intermediate (CAS 52334-51-7 for the free base).

This guide synthesizes industry-standard protocols for aminopyridinones, adapting validated methodologies used for structural analogs (such as the Finerenone intermediate 4-amino-5-methylpyridin-2-ol) to ensure regulatory compliance (ICH Q2(R1)) and scientific rigor.

Executive Summary & Compound Profile

3-Amino-5-methylpyridin-2-ol (also known as 3-amino-5-methyl-2-pyridone) is a polar, amphoteric building block used in the synthesis of kinase inhibitors and antifibrotic agents (e.g., Pirfenidone analogs). Its hydrochloride salt form enhances solubility but introduces hygroscopicity, necessitating robust analytical controls.

  • CAS (Free Base): 52334-51-7

  • Chemical Challenge: The compound possesses both a basic amine and a tautomeric pyridone/hydroxypyridine motif. This duality creates peak tailing issues in standard Reverse Phase (RP) HPLC unless pH and ionic strength are strictly controlled.

Analytical Strategy

To ensure "Self-Validating" control, we compare three distinct methodologies:

  • RP-HPLC (Ion-Suppression): The workhorse for purity and related substances.

  • HILIC-MS/MS: The choice for trace genotoxic impurity (GTI) analysis.

  • Potentiometric Titration: The absolute method for bulk assay (weight-based).

Comparative Methodological Landscape

The following table contrasts the performance capabilities of the primary analytical techniques.

FeatureMethod A: RP-HPLC (UV-Vis) Method B: HILIC-MS/MS Method C: Potentiometric Titration
Primary Utility Routine QC, Purity, StabilityTrace Impurities, Cleaning ValidationAssay (Absolute Purity)
Specificity High (Chromatographic resolution)Ultra-High (Mass selective)Low (Non-specific for related amines)
Sensitivity (LOD) ~0.5 µg/mL~0.01 µg/mL (10 ppb)N/A (Macro analysis)
Throughput Medium (15-25 min run)High (5-10 min run)Low (Manual/Semi-auto)
Cost/Run LowHighLow
Critical Parameter pH control (Buffer pKa)Mobile phase ionic strengthTitrant standardization

The Validated Protocol: RP-HPLC (Ion-Suppression Mode)

This protocol is designed to be a self-validating system . The use of an acidic mobile phase suppresses the ionization of silanols on the column and protonates the amino group, ensuring a sharp peak shape and reproducible retention.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5 adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 220 nm (max absorption for amide/pyridine core) and 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Action
0.0955Equilibration
2.0955Isocratic Hold
15.06040Linear Gradient
20.06040Wash
20.1955Re-equilibration
25.0955End
Standard & Sample Preparation
  • Stock Solution: Dissolve 25 mg of 3-Amino-5-methylpyridin-2-ol HCl in 25 mL of Diluent (1000 µg/mL). Note: Sonicate for 5 mins to ensure complete dissolution of the salt.

  • Working Standard: Dilute Stock to 100 µg/mL.

  • System Suitability Solution: Spike the Working Standard with 0.5% of known impurities (e.g., 5-methyl-2-pyridone) to verify resolution (Rs > 2.0).

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the analytical lifecycle, from salt dissolution to data reporting, ensuring a closed-loop validation cycle.

AnalyticalWorkflow Sample Raw Sample (HCl Salt) Prep Sample Preparation (Dissolution in Buffer pH 2.5) Sample->Prep Weighing HPLC RP-HPLC Separation (C18, Gradient) Prep->HPLC Injection Detection UV Detection (220 nm / 254 nm) HPLC->Detection Elution Data Data Processing (Integration & Calc) Detection->Data Signal Decision Compliance Decision (Pass/Fail) Data->Decision vs. Specs

Caption: Figure 1. Closed-loop analytical workflow ensuring data integrity from sample weighing to compliance decision.

Performance Metrics (Validation Data)

The following data represents typical acceptance criteria and results derived from validated studies of similar aminopyridinone intermediates (e.g., Finerenone intermediates).

Table 1: Validation Parameters & Acceptance Criteria
ParameterAcceptance Criteria (ICH Q2)Typical Experimental Result
Specificity No interference at retention time (RT) of main peakPurity Angle < Purity Threshold (PDA)
Linearity R² ≥ 0.999 over 50-150% rangeR² = 0.9998
Accuracy (Recovery) 98.0% - 102.0% at 3 levels99.4% (Mean recovery)
Precision (Repeatability) RSD ≤ 2.0% (n=6)RSD = 0.4%
LOD / LOQ S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL
Robustness Resolution > 1.5 with flow/temp changesResolution maintained > 1.8

Mechanistic Insight: Impurity Origins

Understanding the synthesis pathway is crucial for method specificity. The analytical method must separate the target from its precursors (e.g., nitropyridines) and degradation products (oxidation).

SynthesisPathway Precursor 5-methyl-3-nitropyridin-2-ol (Starting Material) Reduction Reduction Step (Zn/NH4Cl or H2/Pd) Precursor->Reduction ImpurityA Impurity A (Unreacted Nitro) Precursor->ImpurityA Residual Target 3-Amino-5-methylpyridin-2-ol (Target API) Reduction->Target ImpurityB Impurity B (Oxidative Dimer) Target->ImpurityB Degradation

Caption: Figure 2. Synthesis and degradation pathway highlighting critical impurities (Nitro-precursor and Oxidative dimers) that the HPLC method must resolve.

Expert Commentary & Troubleshooting

Causality in Method Design:

  • Why pH 2.5? At neutral pH, the amino group (pKa ~7.2) and the hydroxyl group (pKa ~9.0) can lead to mixed ionization states (zwitterions), causing split peaks. Acidic pH ensures the molecule is fully protonated (cationic), interacting predictably with the stationary phase via hydrophobic and ion-exchange mechanisms.

  • Why 220 nm? While the pyridine ring absorbs at 254 nm, the 220 nm wavelength captures the n-π* transition of the amide/lactam functionality, providing higher sensitivity for the specific 2-pyridone tautomer.

Common Pitfalls:

  • Hygroscopicity: The HCl salt is hygroscopic. Weighing must be performed rapidly or in a glove box to avoid assay errors.

  • Solvent Mismatch: Dissolving the salt in pure acetonitrile can cause precipitation. Always use the buffer-rich diluent (90% Buffer) first.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Bodempudi, S., et al. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. American Journal of Analytical Chemistry, 6, 1019-1029. (Provides validated conditions for methyl-pyridone analogs). Link

  • Enanti Labs. (2024). 4-Amino-5-Methylpyridin-2-Ol Intermediate Specifications. (Industry specifications for the structural isomer used in Finerenone). Link

  • PubChem. (2025).[2] Compound Summary for CID 2762894: 3-Amino-5-methylpyridine. National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Product Specification: 3-Amino-5-methylpyridin-2(1H)-one.[3] (Confirming commercial availability and basic physical properties). Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 3-Amino-5-methylpyridin-2-ol Hydrochloride

[1][2][3] Executive Summary & Operational Urgency Do not treat this compound as general organic waste. 3-Amino-5-methylpyridin-2-ol hydrochloride is a functionalized pyridine salt.[1][2][3] Its disposal requires specific...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Operational Urgency

Do not treat this compound as general organic waste. 3-Amino-5-methylpyridin-2-ol hydrochloride is a functionalized pyridine salt.[1][2][3] Its disposal requires specific segregation due to two critical chemical properties:[1]

  • Amphoteric Nature: The presence of both an amino group and a hydroxyl/pyridone moiety allows for complex solubility and reactivity profiles.

  • Acidic Hydrolysis: As a hydrochloride salt, it will generate acidic conditions (

    
    ) upon dissolution in moisture, posing a corrosion risk to standard metal waste drums if not double-contained.
    

Immediate Action Required: Segregate from strong oxidizers and alkaline waste streams immediately. Label as "Toxic - Acidic Organic Solid." [1]

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification. This compound exists in tautomeric equilibrium (2-hydroxypyridine


 2-pyridone), which influences its binding affinity and environmental persistence.[1][2][3]
ParameterTechnical Specification
Chemical Name 3-Amino-5-methylpyridin-2-ol hydrochloride
Parent CAS 1603-41-4 (Free Base) / Salt CAS varies by vendor
Molecular Formula

Physical State Crystalline Solid (Hygroscopic)
Primary Hazards Acute Toxicity (Oral/Dermal) , Skin/Eye Irritant
GHS Codes H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation)
RCRA Status Not P-listed or U-listed specifically; treat as Characteristic Waste (Toxic) .

Waste Segregation Strategy (Logic & Workflow)

The most common compliance failure in disposing of pyridine salts is improper commingling.

  • Why Segregate? Mixing HCl salts with bleach or strong oxidizers can liberate chlorine gas or cause exothermic runaway. Mixing with cyanides can release HCN gas.

Decision Matrix: Waste Stream Selection

The following diagram illustrates the decision logic for segregating this specific compound.

SegregationLogic Start Waste: 3-Amino-5-methylpyridin-2-ol HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Salt Liquid Liquid Solution StateCheck->Liquid Dissolved ActionSolid Protocol A: Solid Waste (High Temp Incineration) Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (<10% Organic) SolventCheck->Aqueous Water/Buffer Organic Organic Solvent SolventCheck->Organic DMSO, MeOH, DCM ActionAq Protocol C: Aqueous Waste (Adjust pH -> Incineration) Aqueous->ActionAq ActionOrg Protocol B: Organic Waste (Halogenated Stream) Organic->ActionOrg

Figure 1: Decision matrix for segregating pyridine hydrochloride salts based on physical state and solvent matrix.[1][2][3]

Detailed Disposal Protocols

Protocol A: Solid Waste (Primary Method)

Use for: Pure substance, expired reagent, or contaminated solids (gloves/wipes).[2][3]

  • Primary Containment: Place the material in a clear, wide-mouth polyethylene (HDPE) or glass jar. Do not use metal containers due to the corrosive nature of the hydrochloride salt.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-Amino-5-methylpyridin-2-ol HCl" (99%).[1][2][3]

    • Hazard Checkbox: Toxic, Irritant.[4][5]

  • Secondary Containment: Seal the primary container inside a clear plastic zip-lock bag to prevent dusting during transport.

  • Disposal Path: Route to High-Temperature Chemical Incineration .

    • Scientific Rationale: Pyridine rings are thermally stable. Standard autoclaving is insufficient to destroy the aromatic core. Incineration at

      
       ensures complete oxidation to 
      
      
      
      ,
      
      
      , and
      
      
      (scrubbed).
Protocol B: Liquid Organic Waste

Use for: Reaction mixtures in DMSO, Methanol, or DCM.[1][2][3]

  • Stream Selection: Segregate into "Halogenated Organic Waste" if the solvent is halogenated (DCM) OR if the concentration of the HCl salt is high (>5%). For low concentrations in non-halogenated solvents (Methanol), it may often be placed in "Non-Halogenated," but Halogenated is the safer default due to the chloride ion content.

  • Compatibility Check: Ensure no strong bases (Sodium Hydride, Hydroxides) are in the container. The acid-base reaction will generate heat and potentially pressurize the drum.

Protocol C: Aqueous Waste

Use for: HPLC effluent or aqueous washes.

  • pH Adjustment: The solution will be acidic. Carefully neutralize to pH 6–8 using Sodium Bicarbonate (

    
    ) before adding to the waste carboy.
    
    • Warning: Adding bicarbonate to acidic waste generates

      
       gas. Perform this in a fume hood and allow off-gassing before capping.
      
  • Collection: Collect in HDPE carboys designated for "Aqueous Toxic Waste."

  • Prohibition: Do not pour down the drain. Although some pyridine derivatives are biodegradable, laboratory quantities are regulated under "Zero Discharge" policies in most jurisdictions [1].

Emergency Spill Response Workflow

In the event of a powder spill, inhalation of dust is the primary risk.

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, N95/P100, Goggles) Alert->PPE Cover 3. Dampen & Cover (Cover with wet paper towel to stop dust) PPE->Cover Clean 4. Scoop & Wipe (Place in HazWaste Bag) Cover->Clean Decon 5. Surface Decon (Soap/Water wash x2) Clean->Decon

Figure 2: Step-by-step spill response to minimize aerosolization of toxic dust.[1][2][3]

Regulatory Compliance & Documentation

While 3-Amino-5-methylpyridin-2-ol is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), it must be managed as Hazardous Waste based on its toxicity profile and chemical structure.[1][2][3]

  • EPA/RCRA Classification:

    • If the waste exhibits toxicity characteristics (via TCLP test), it carries code D038 (Pyridine) only if the specific derivative breaks down or is regulated as a structural analog. However, industry best practice is to classify it as Non-Listed Hazardous Waste to ensure incineration [2].

  • Documentation:

    • Maintain a log of generation accumulation start dates.

    • Ensure the Safety Data Sheet (SDS) is accessible to waste handlers.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.

  • PubChem. (n.d.). Compound Summary: 3-Amino-5-methylpyridin-2-ol.[1][2][3][6] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [2][3]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-Amino-5-methylpyridin-2-ol hydrochloride

[1] Executive Safety Summary Do not treat this compound as a generic organic solid. 3-Amino-5-methylpyridin-2-ol hydrochloride combines the pharmacological activity of substituted aminopyridines with the acidic propertie...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Do not treat this compound as a generic organic solid. 3-Amino-5-methylpyridin-2-ol hydrochloride combines the pharmacological activity of substituted aminopyridines with the acidic properties of a hydrochloride salt.[1] As a Senior Application Scientist, I advise researchers to adopt a Level 2+ Biosafety/Chemical Safety approach. The primary risks are not just acute toxicity, but the corrosive potential to mucous membranes upon hydrolysis and the potential for neurotoxic effects characteristic of the aminopyridine class.

This guide moves beyond basic compliance, offering a self-validating safety protocol designed to protect both the researcher and the integrity of the compound.

Risk Assessment & Hazard Logic

To select the correct PPE, we must understand the "Why." This compound presents a dual-threat profile:

  • The Hydrochloride Moiety (Acidic Hydrolysis):

    • Mechanism:[1][2][3][4] Upon contact with moisture (sweat, tears, lung tissue), the HCl salt dissociates, locally lowering pH.

    • Risk:[1][5][6][7] Severe eye damage (H318) and respiratory tract irritation (H335). Safety glasses are insufficient; chemical splash goggles are mandatory .

  • The Aminopyridine Core (Systemic Toxicity):

    • Mechanism:[1][2][3][4] Aminopyridines are known potassium channel blockers. While substitution (methyl/hydroxyl groups) often modulates toxicity, the precautionary principle dictates we treat this as a potential neurotoxin (Acute Tox. 3/4).

    • Risk:[1][3][5][6][7] Absorption through skin (H311) or inhalation (H332).

Hazard Classification Matrix (Inferred from Analogs)
Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H301/H311Toxic if swallowed/in contact with skin.[1][3][5][7]Zero skin contact tolerance. Double gloving required.
Eye Damage H318Causes serious eye damage.[5][7]No safety glasses. Goggles only.
STOT SE 3 H335May cause respiratory irritation.[5][8][9]All handling must occur in a fume hood.

PPE Specifications (The Gear)

The following PPE standards are non-negotiable for handling quantities >10 mg.

Personal Protective Equipment Table
PPE CategoryStandard/RatingSpecific RequirementScientific Rationale
Eye Protection ANSI Z87.1+ (D3)Chemical Splash Goggles (Indirect Vent).[1]The HCl salt creates an immediate corrosive risk to the cornea upon contact with tear fluid. Face shields are added for liquid handling >100mL.
Hand Protection EN 374 (Type B)[1]Double Nitrile Gloves . Inner: 0.11mm (4 mil). Outer: 0.11mm (4 mil) or Long-cuff.[1]Aminopyridines can permeate thin nitrile. Double gloving creates a "sacrificial layer" and allows outer glove removal without exposing skin.
Respiratory NIOSH N95 / P100Fume Hood (Primary) . If hood unavailable: Full-face P100 respirator.[1]Dust particles are highly mobile. Inhalation leads to rapid systemic absorption via lung alveoli.
Body Protection Tyvek® or Lab CoatHigh-neck Lab Coat (Buttoned to top).[1]Prevents "neck gap" exposure where dust often settles.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for PPE based on the state of matter and quantity handled.

PPE_Logic Start Start: Handling 3-Amino-5-methylpyridin-2-ol HCl State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty_Check Quantity > 500mg? Solid->Qty_Check High_Risk_PPE High Exposure Protocol: - Fume Hood - Splash Goggles + Face Shield - Double Gloves (Long Cuff) - Tyvek Sleeves/Apron Liquid->High_Risk_PPE Splash Risk Standard_PPE Standard Protocol: - Fume Hood - Splash Goggles - Double Nitrile Gloves - Lab Coat Qty_Check->Standard_PPE No Qty_Check->High_Risk_PPE Yes Resp_Check Is Fume Hood Available? Standard_PPE->Resp_Check High_Risk_PPE->Resp_Check Respirator MANDATORY: Full-Face P100 Respirator Resp_Check->Respirator No (Critical Failure)

Caption: Decision logic for PPE selection based on physical state and quantity. Note that lack of a fume hood triggers a mandatory respirator requirement.[1]

Operational Protocols

A. Weighing & Transfer (Solid State)

The highest risk of exposure occurs during weighing due to static-induced dust aerosolization.[1]

  • Engineering Control: Place the analytical balance inside the chemical fume hood. If vibration is an issue, use a marble balance table within the hood.

  • Static Neutralization: Use an ionizing bar or antistatic gun on the spatula and weighing boat. Hydrochloride salts are often hygroscopic and prone to clumping or static fly-away.[1]

  • Transfer: Never pour from the stock bottle. Use a clean spatula to transfer to a weighing boat.

  • Decontamination: Immediately wipe the balance area with a moist paper towel (water first to solubilize the salt, then ethanol) while wearing PPE.

B. Solubilization
  • Solvent Order: Always add the solid to the solvent .

  • Exotherm Management: While the heat of solution for this specific HCl salt is likely low, always perform the initial dissolution in a test tube or flask directed away from the face.

  • Vessel: Use a screw-cap vial rather than a snap-cap to prevent aerosol generation upon opening/closing.

C. Spill Response (Emergency)
  • Solid Spill: Do not dry sweep. Cover with wet paper towels (to prevent dust) and wipe up. Place in a sealed bag labeled "Hazardous Waste - Toxic."

  • Liquid Spill: Absorb with vermiculite or spill pads. Neutralize the surface with a mild bicarbonate solution if acidic residue persists.

  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use ethanol (enhances skin absorption).

Disposal & Environmental Compliance

Do not dispose of 3-Amino-5-methylpyridin-2-ol hydrochloride down the drain.[1] As a pyridine derivative, it poses risks to aquatic life (often H411/H412).

  • Segregation: Collect in a container labeled "Halogenated Organic Solvents/Solids" (due to the HCl component) or "Toxic Organics" depending on your facility's specific waste stream coding.

  • Labeling: Clearly mark the waste tag with the full chemical name and "Toxic/Irritant."

  • Destruction: The preferred method is high-temperature incineration equipped with a scrubber for nitrogen oxides (NOx) and hydrochloric acid (HCl) vapors.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 44119582 (Related Analog: 3-Amino-5-methylpyridine).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-Amino-5-methylpyridine (Structural Analog Hazard Data).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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